molecular formula C5H7N3O2 B1360079 2-Amino-4,6-dihydroxy-5-methylpyrimidine CAS No. 6627-65-2

2-Amino-4,6-dihydroxy-5-methylpyrimidine

Cat. No.: B1360079
CAS No.: 6627-65-2
M. Wt: 141.13 g/mol
InChI Key: OTFOORSARCXWKK-UHFFFAOYSA-N
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Description

2-Amino-4,6-dihydroxy-5-methylpyrimidine is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60209. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-hydroxy-5-methyl-1H-pyrimidin-6-one
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InChI

InChI=1S/C5H7N3O2/c1-2-3(9)7-5(6)8-4(2)10/h1H3,(H4,6,7,8,9,10)
Source PubChem
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InChI Key

OTFOORSARCXWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
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DSSTOX Substance ID

DTXSID30970823
Record name 2-Imino-5-methyl-1,2-dihydropyrimidine-4,6-diol
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Molecular Weight

141.13 g/mol
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CAS No.

6627-65-2, 55477-35-5
Record name 2-Amino-6-hydroxy-5-methyl-4(3H)-pyrimidinone
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Record name 2-Amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one
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Record name 2-amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Amino-4,6-dihydroxy-5-methylpyrimidine, a key heterocyclic building block. The document delves into the foundational chemical principles, offering a detailed, step-by-step protocol for its preparation via the classical cyclocondensation reaction. Emphasis is placed on the causality behind experimental choices, from reagent selection to reaction workup, to ensure methodological robustness and high product purity. This guide is intended for researchers and professionals in chemical synthesis and drug development, providing them with the necessary expertise to successfully synthesize and understand this important pyrimidine derivative.

Introduction and Strategic Overview

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1][2] Specifically, substituted 2-aminopyrimidines are recognized for their diverse therapeutic applications.[3] this compound (also known as 2-amino-5-methylpyrimidine-4,6-diol) serves as a crucial intermediate in the synthesis of more complex molecules.

The most reliable and widely adopted method for constructing the 2-amino-4,6-dihydroxypyrimidine core is the cyclocondensation of a three-carbon 1,3-bifunctional component with a guanidine derivative.[2] This guide focuses on a highly optimized and efficient iteration of this approach, specifically the condensation of diethyl 2-methylmalonate with guanidine in the presence of a strong base. This method is favored for its high yield, operational simplicity, and the ready availability of starting materials.

The Core Synthesis Pathway: Cyclocondensation

The cornerstone of this synthesis is the base-catalyzed reaction between guanidine and a substituted malonic acid diester. This reaction builds the pyrimidine ring in a single, efficient step.[4]

Principle and Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism followed by cyclization and dehydration.

  • Deprotonation: A strong alkoxide base, such as sodium ethoxide, deprotonates guanidine, increasing its nucleophilicity. It can also facilitate the formation of an enolate from the diethyl 2-methylmalonate.

  • Nucleophilic Attack: The nucleophilic guanidine attacks one of the electrophilic carbonyl carbons of the malonate ester.

  • Cyclization: An intramolecular nucleophilic attack by the terminal nitrogen of the guanidine moiety onto the second carbonyl group closes the six-membered ring.

  • Elimination/Aromatization: The reaction is driven to completion by the elimination of two molecules of ethanol, leading to the formation of the stable, aromatic dihydroxypyrimidine ring.

The inclusion of the methyl group on the α-carbon of the malonic ester directly translates to the desired 5-methyl substitution on the final pyrimidine product.

G reactants Guanidine + Diethyl 2-methylmalonate intermediate1 Nucleophilic Attack reactants->intermediate1 1. Base Catalysis base Sodium Ethoxide (Base) base->reactants intermediate2 Cyclization Intermediate intermediate1->intermediate2 2. Intramolecular    Nucleophilic Acyl Substitution product 2-Amino-4,6-dihydroxy- 5-methylpyrimidine intermediate2->product 3. Dehydration/ Aromatization elimination Elimination of 2x Ethanol intermediate2->elimination

Caption: High-level overview of the cyclocondensation reaction mechanism.

Key Reagents and Rationale
  • Guanidine Hydrochloride: Used as the N-C-N building block. While guanidine itself is a strong base, its hydrochloride salt is a stable, crystalline solid that is easy to handle. The free base is generated in situ.

  • Diethyl 2-methylmalonate: This is the C-C-C component that provides the backbone of the pyrimidine ring and, crucially, the methyl group at the 5-position.

  • Sodium Ethoxide (NaOEt) in Ethanol: This serves two critical functions. First, as a strong base, it neutralizes the guanidine hydrochloride to generate the reactive free guanidine. Second, it catalyzes the condensation reaction. Using ethoxide as the base and ethanol as the solvent is a critical choice; it prevents transesterification, a potential side reaction that could occur if a different alkoxide were used with an ethyl ester.[4]

Detailed Experimental Protocol

This protocol is adapted from an optimized procedure demonstrated to produce the target compound in high yield and purity.[4]

Objective: To synthesize 2-Amino-5-methylpyrimidine-4,6-diol.

Materials:

  • Guanidine hydrochloride

  • Diethyl 2-methylmalonate

  • Sodium metal

  • Absolute Ethanol (200 proof)

  • Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry, round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal in small pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic; allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Initial Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride. Stir the mixture until the guanidine salt is fully dissolved.

  • Addition of Malonate: Slowly add diethyl 2-methylmalonate to the reaction mixture via a dropping funnel over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. This will yield a solid residue.

  • Product Isolation (Workup):

    • Add a minimum amount of water to the solid residue to dissolve the sodium salt of the product.[4]

    • Slowly add glacial acetic acid to the aqueous solution to neutralize it. Adjust the pH to approximately 6-7. This step is crucial as it protonates the product, causing it to precipitate, while keeping the unreacted guanidine (as its acetate salt) dissolved in the aqueous phase.[4]

    • Stir the resulting suspension in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Filtration and Washing:

    • Collect the white precipitate by vacuum filtration.

    • Wash the filter cake sequentially with cold deionized water and then cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified white solid in a vacuum oven at 60-80°C to a constant weight.

G start Prepare NaOEt in EtOH add_guanidine Add Guanidine HCl start->add_guanidine add_malonate Add Diethyl 2-methylmalonate add_guanidine->add_malonate reflux Reflux for 4-6 hours add_malonate->reflux rotovap Remove EtOH via Rotovap reflux->rotovap dissolve Dissolve Residue in H₂O rotovap->dissolve neutralize Neutralize with Acetic Acid to pH ~6.5 dissolve->neutralize precipitate Precipitate Product in Ice Bath neutralize->precipitate filter Filter and Wash with H₂O/EtOH precipitate->filter dry Dry Under Vacuum filter->dry product Pure 2-Amino-4,6-dihydroxy- 5-methylpyrimidine dry->product

Caption: Experimental workflow for the synthesis of the target compound.

Data and Characterization

The successful synthesis of 2-Amino-5-methylpyrimidine-4,6-diol can be confirmed by standard analytical techniques. The following table summarizes typical results based on literature data.[4]

ParameterValueNotes
Appearance White Solid
Yield ~91%Optimized yields are consistently high.[4]
Melting Point >250 °CDecomposes at high temperature.[4]
¹H NMR (DMSO-d₆) δ = 10.70 (bs, 2H), 6.88 (bs, 2H), 1.57 (s, 3H)Peaks correspond to OH, NH₂, and CH₃ protons.[4]
¹³C NMR (DMSO-d₆) δ = 164.97, 152.53, 84.06, 8.11Peaks correspond to C4/6, C2, C5, and the methyl carbon.[4]

Field-Proven Insights & Trustworthiness

The described protocol represents a self-validating system due to its optimized workup procedure. The key to achieving high purity and yield lies in the final isolation steps.[4]

  • Solvent Choice: The use of alcohols like methanol or ethanol is essential. They are capable of partially dissolving the product's sodium salt, which prevents it from precipitating prematurely and halting the stirrer, ensuring a clean and complete reaction.[4]

  • Selective Precipitation: The post-reaction addition of water followed by neutralization with a weak acid like acetic acid is a critical purification step. This process leverages the solubility difference between the desired product and the excess guanidine starting material. The product quantitatively precipitates from the neutralized solution, while the excess guanidine remains soluble as its acetate salt. This elegant workup minimizes the need for more complex purification methods like column chromatography.[4]

Conclusion

The cyclocondensation of guanidine with diethyl 2-methylmalonate is a robust, high-yielding, and well-established method for synthesizing this compound. By understanding the rationale behind the choice of reagents, solvent, and the specific steps of the workup, researchers can reliably produce this valuable chemical intermediate with high purity. The methodological details provided in this guide serve as a validated foundation for laboratory synthesis and further chemical exploration.

References

2-Amino-4,6-dihydroxy-5-methylpyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the chemical and physical properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delves into the compound's structural characteristics, including its critical tautomeric nature, and presents a detailed examination of its physicochemical properties. A robust, field-proven synthesis protocol is provided, complete with a logical workflow and mechanistic rationale. Furthermore, this guide outlines key spectroscopic data for structural elucidation and discusses the compound's primary reactivity and utility as a versatile synthetic intermediate, particularly for the development of novel anti-inflammatory agents. This guide is intended to serve as a vital resource for scientists engaged in the synthesis, characterization, and application of pyrimidine-based scaffolds.

Introduction and Nomenclature

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of nucleobases and a vast array of therapeutic agents. This compound is a substituted pyrimidine that serves as a valuable building block for more complex molecules. Its utility is largely derived from the reactive potential of its functional groups, which can be selectively modified to generate diverse chemical libraries. Understanding its fundamental properties is paramount for its effective application in synthetic chemistry.

Table 1: Compound Identifiers

Identifier Value
Chemical Name This compound
CAS Number 55477-35-5[1][2]
Molecular Formula C₅H₇N₃O₂[3]
Molecular Weight 141.13 g/mol

| IUPAC Name | 2-amino-5-methylpyrimidine-4,6-diol |

Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are dominated by its capacity for strong intermolecular hydrogen bonding, which is facilitated by its amino and dihydroxy substituents.

Table 2: Summary of Physical Properties

Property Value / Description Rationale & Insights
Appearance White solid[3] Crystalline nature typical for highly polar, hydrogen-bonded organic molecules.
Melting Point >250 °C[3] The exceptionally high melting point indicates a stable crystal lattice structure reinforced by extensive intermolecular hydrogen bonding between the amino and hydroxyl groups of adjacent molecules.
Solubility Soluble in aqueous alkali[4][5][6] The hydroxyl groups are acidic and can be deprotonated by a base, forming a water-soluble salt. Solubility in neutral water is low, while it is generally insoluble in nonpolar organic solvents.

| pKa (predicted) | 7.45 ± 0.10 (for the 2-amino-4,6-dihydroxypyrimidine analog)[5] | The acidity of the hydroxyl groups is influenced by the electron-withdrawing nature of the pyrimidine ring. The methyl group at the 5-position is expected to have a minor electron-donating effect, potentially slightly increasing the pKa relative to the unsubstituted analog. |

Tautomerism: A Critical Consideration

A crucial aspect of the chemistry of hydroxypyrimidines is their existence in various tautomeric forms. This compound can theoretically exist in several forms through keto-enol and amino-imino tautomerization. Spectroscopic evidence and studies on analogous compounds strongly suggest that the diketo-amino form, 2-amino-5-methyl-1,3-dihydropyrimidine-4,6-dione , is the predominant tautomer, particularly in the solid state. This is due to the greater thermodynamic stability of the amide-like C=O bonds compared to the enolic C=C-OH system.

Predominant tautomeric equilibrium of the pyrimidine core.

Synthesis and Purification

The most effective synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the base-catalyzed condensation of a correspondingly substituted malonic acid diester with guanidine.[3] This approach is a variation of the classical Traube pyrimidine synthesis.

Experimental Rationale

The reaction mechanism involves the initial deprotonation of the malonic ester by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. Guanidine, a strong nitrogenous base, then acts as a binucleophilic reagent, attacking the carbonyl carbons of the ester. The use of an alcoholic solvent like ethanol is crucial as it helps to solubilize the reactants and the precipitating product, ensuring the reaction proceeds to completion. Subsequent acidification is required to neutralize the reaction mixture and precipitate the final product in its neutral form.

Detailed Synthesis Protocol

This protocol is adapted from an optimized procedure for multi-gram scale synthesis.[3]

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

  • Guanidine Addition: Add guanidine hydrochloride to the sodium ethoxide solution and stir for 15-20 minutes to form free guanidine and a precipitate of sodium chloride.

  • Ester Addition: Slowly add diethyl 2-methylmalonate to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Precipitation: After cooling to room temperature, add water to dissolve the sodium salt of the product. Neutralize the solution carefully with acetic acid to a pH of approximately 6-7. This step is critical as it precipitates the desired product while keeping excess guanidine in solution.[3]

  • Isolation and Purification: Filter the resulting white precipitate, wash sequentially with water and ethanol to remove residual salts and starting materials, and dry under vacuum to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants guanidine Guanidine base Sodium Ethoxide in Ethanol malonate Diethyl 2-methylmalonate reflux Reflux (4-6 hours) base->reflux neutralize Neutralization (Acetic Acid) reflux->neutralize purify Filtration & Washing neutralize->purify product 2-Amino-4,6-dihydroxy- 5-methylpyrimidine purify->product

General workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is achieved through a combination of spectroscopic techniques.

Table 3: NMR Spectroscopic Data (in DMSO-d₆) [3]

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR 10.70 broad singlet 2H, -OH groups
6.88 broad singlet 2H, -NH₂ group
1.57 singlet 3H, -CH₃ group
¹³C NMR 164.97 - C4 and C6
152.53 - C2
84.06 - C5

| | 8.11 | - | -CH₃ |

  • ¹H NMR Analysis: The broad singlets at 10.70 and 6.88 ppm are characteristic of exchangeable protons from the hydroxyl and amino groups, respectively. The singlet at 1.57 ppm confirms the presence of the methyl group at the C5 position.

  • ¹³C NMR Analysis: The signal at 164.97 ppm is indicative of carbonyl-like carbons (from the predominant keto tautomer), corresponding to C4 and C6. The signal at 152.53 ppm is assigned to the guanidinyl carbon (C2). The signals for C5 and the methyl carbon appear at 84.06 and 8.11 ppm, respectively.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, broad absorptions in the 3200-3500 cm⁻¹ region corresponding to O-H and N-H stretching vibrations. A strong absorption band around 1650-1700 cm⁻¹ would be consistent with the C=O stretching of the predominant diketo tautomer.

  • Mass Spectrometry (MS): Electron Ionization (EI-MS) would be expected to show a molecular ion (M⁺) peak at m/z = 141, corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in drug development lies in its conversion to a more reactive intermediate. The dihydroxy form is relatively inert to nucleophilic substitution. However, it can be readily converted to 2-amino-4,6-dichloro-5-methylpyrimidine .

Chlorination Reaction

This transformation is typically achieved using phosphoryl chloride (POCl₃) or, more efficiently, with a Vilsmeier-Haack type reagent.[3] The resulting dichloro-pyrimidine is highly susceptible to nucleophilic aromatic substitution (SₙAr) at the C4 and C6 positions. This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides), making it an exceptionally versatile intermediate for building molecular diversity.

Key transformation to the reactive dichloro- intermediate.

Applications in Drug Discovery

Derivatives of 2-amino-4,6-dichloro-5-methylpyrimidine have shown significant biological activity. Specifically, they have been found to inhibit the production of nitric oxide (NO) in immune-activated cells.[3] Since overproduction of NO is implicated in various inflammatory diseases, these compounds represent promising leads for the development of novel anti-inflammatory agents. The ability to easily modify the C4 and C6 positions allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

Conclusion

This compound is a fundamentally important heterocyclic compound whose value is defined by its chemical properties. Its high melting point and specific solubility profile are direct consequences of its hydrogen-bonding capabilities. Acknowledging its dominant diketo tautomeric form is essential for interpreting its spectroscopic data and reactivity. While stable in its dihydroxy form, its true synthetic potential is unlocked upon conversion to the highly reactive dichloro- intermediate, which serves as a versatile platform for the synthesis of biologically active molecules, particularly in the pursuit of new anti-inflammatory therapies.

References

An In-Depth Technical Guide to 2-Amino-4,6-dihydroxy-5-methylpyrimidine (CAS 55477-35-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-4,6-dihydroxy-5-methylpyrimidine, a key heterocyclic compound. Drawing from established scientific literature and validated methodologies, this document delves into its chemical synthesis, physicochemical properties, analytical characterization, biological significance, and safe handling protocols. The content is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and application of this versatile molecule.

Introduction: The Chemical Identity and Significance of a Versatile Pyrimidine Scaffold

This compound, with the CAS number 55477-35-5, is a substituted pyrimidine that holds considerable interest in medicinal chemistry and drug discovery. Its core structure is analogous to naturally occurring nucleobases, making it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of amino and hydroxyl functional groups, along with a methyl substituent, provides multiple sites for chemical modification, allowing for the exploration of diverse structure-activity relationships (SAR). This compound is often utilized as a crucial intermediate in the synthesis of more complex molecules, including those with potential applications in antiviral and anti-inflammatory research.[1][2] Understanding its fundamental properties is therefore paramount for its effective use in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in chemical synthesis and biological assays.

General Properties
PropertyValueSource
CAS Number 55477-35-5[3]
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
Appearance White to off-white crystalline powder or solid[3][1]
Melting Point >250 °C[1]
pKa (Predicted) 8.11 ± 0.40[3]
Solubility Soluble in water[3]
Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

The following NMR data has been reported for this compound in DMSO-d₆.[1]

  • ¹H NMR (DMSO-d₆):

    • δ = 10.70 ppm (2H, broad singlet, 2x OH)

    • δ = 6.88 ppm (2H, broad singlet, NH₂)

    • δ = 1.57 ppm (3H, singlet, CH₃)

  • ¹³C NMR (DMSO-d₆):

    • δ = 164.97 ppm (C-4 and C-6)

    • δ = 152.53 ppm (C-2)

    • δ = 84.06 ppm (C-5)

    • δ = 8.11 ppm (C-1')

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a condensation reaction. A well-established and efficient method involves the reaction of guanidine with a substituted malonic ester in the presence of a strong base.[1]

Synthetic Pathway Overview

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Guanidine Guanidine Hydrochloride Reaction Condensation Guanidine->Reaction MalonicEster Diethyl 2-methylmalonate MalonicEster->Reaction Base Sodium Ethoxide in Ethanol Base->Reaction Reflux Reflux Reflux->Reaction Product 2-Amino-4,6-dihydroxy- 5-methylpyrimidine Reaction->Product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a modified and optimized procedure for the synthesis of this compound.[1]

Materials:

  • Guanidine hydrochloride

  • Diethyl 2-methylmalonate

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (10% aqueous solution)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to absolute ethanol under an inert atmosphere. Allow the sodium to dissolve completely.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride with vigorous stirring. Following this, slowly add diethyl 2-methylmalonate to the reaction mixture.

  • Condensation: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • Precipitation: Dissolve the resulting solid in a minimum amount of cold water. Acidify the solution to a pH of approximately 6 with a 10% hydrochloric acid solution to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold distilled water and ethanol, and dry under vacuum to yield the pure product.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quality control and quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of pyrimidine derivatives, GC-MS can be a powerful tool, often requiring derivatization to increase volatility. A related compound, 2-Amino-4-hydroxy-6-methylpyrimidine, has been used as an internal standard in the GC-MS analysis of pesticide metabolites.[4] This suggests that a similar approach could be developed for the target molecule.

Conceptual GC-MS Workflow:

G Start Sample containing 2-Amino-4,6-dihydroxy- 5-methylpyrimidine Derivatization Derivatization (e.g., Silylation) Start->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: GC-MS analysis workflow for pyrimidine derivatives.

Biological Activity and Applications

The biological profile of this compound is an area of active investigation. While direct studies on this specific molecule are limited, research on structurally similar compounds provides valuable insights into its potential therapeutic applications.

Anti-inflammatory and Immunomodulatory Potential

A study investigating a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines found that these compounds were devoid of any inhibitory activity on immune-activated nitric oxide (NO) production in mouse peritoneal cells.[1] In contrast, their 2-amino-4,6-dichloropyrimidine counterparts demonstrated significant NO-inhibitory effects.[1] This suggests that the dihydroxy form of the pyrimidine ring in this class of compounds may not be optimal for this specific anti-inflammatory pathway, and that the hydroxyl groups may serve as handles for further chemical modification to potentially more active analogs.

Role as a Synthetic Intermediate in Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules with a wide range of biological activities.[5][2] The pyrimidine scaffold is a common feature in many approved drugs and investigational compounds. This compound serves as a valuable starting material for the construction of libraries of pyrimidine derivatives for high-throughput screening in various disease models.

Safety and Handling

Proper handling and safety precautions are essential when working with any chemical compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicology data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. General toxicology studies on related pyrimidine derivatives have been conducted.[3]

  • General Handling: Avoid contact with skin and eyes. Do not ingest or inhale.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical entity for researchers in the fields of medicinal chemistry and drug development. Its straightforward synthesis, versatile chemical nature, and structural similarity to endogenous molecules make it an attractive starting point for the design and synthesis of novel therapeutic agents. While its own biological activity appears to be limited in the context of nitric oxide inhibition, its true potential lies in its role as a foundational building block. This guide has provided a comprehensive overview of its key technical aspects, from synthesis and characterization to potential applications and safe handling. Further research into its broader biological activities and its utility in the synthesis of new drug candidates is warranted and holds significant promise.

References

Spectroscopic data of 2-Amino-4,6-dihydroxy-5-methylpyrimidine (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Introduction

This compound (PubChem CID: 66551), a substituted pyrimidine, serves as a fundamental scaffold in medicinal chemistry and drug development. Its structural analogues are integral to various biologically active molecules, including antivirals, antibacterials, and kinase inhibitors. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various matrices. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive analytical toolkit for its unequivocal structural elucidation.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed examination of the spectroscopic data of this compound. It moves beyond a simple recitation of data, explaining the causality behind the spectral features and providing field-proven protocols for data acquisition.

Tautomerism: A Critical Consideration

It is crucial to recognize that this compound can exist in several tautomeric forms due to amide-imidol and keto-enol tautomerism. The dihydroxy form is often named, but the dioxo or mono-oxo forms can predominate depending on the solvent and physical state. The spectroscopic data, particularly from NMR, provides critical insight into the dominant tautomeric structure in a given environment. The data presented herein, obtained in DMSO, is consistent with the 4,6-dioxo tautomer, 2-amino-5-methylpyrimidine-4,6(1H,5H)-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

Experimental Protocol: NMR Data Acquisition

A rigorous and self-validating protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation : Accurately weigh 10-20 mg of the compound. Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). The choice of DMSO-d₆ is strategic; its high polarity effectively solubilizes the compound, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons (e.g., -OH, -NH₂).[1]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 500 MHz) for superior signal dispersion and resolution.[1]

  • ¹H NMR Acquisition :

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • ¹³C NMR Acquisition :

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

    • A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

NMR Experimental Workflow```dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing P1 Weigh 10-20 mg of Sample P2 Dissolve in 0.6 mL DMSO-d6 P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Tune & Match Probe P3->A1 A2 Acquire 1H Spectrum A1->A2 A3 Acquire 13C Spectrum A1->A3 D1 Fourier Transform A2->D1 A3->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Reference to Solvent (DMSO) D3->D4 Output Final Spectrum & Peak Integration D4->Output

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Expected IR Absorption Bands

While a specific spectrum for this exact molecule is not readily available in public databases, the expected characteristic absorption bands can be predicted with high confidence based on its functional groups and data from similar pyrimidine derivatives. [2][3]

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Assignment
3400 - 3100 (broad) N-H / O-H Stretch -NH₂ and Ring N-H (hydrogen-bonded)
3000 - 2850 C-H Stretch -CH₃ group
~1700 - 1630 (strong) C=O Stretch Carbonyl groups of the dioxo tautomer
~1650 - 1550 N-H Bend / C=N, C=C Stretch -NH₂ scissoring and ring vibrations
~1460 C-H Bend Asymmetric bend of -CH₃

| ~1375 | C-H Bend | Symmetric bend of -CH₃ |

Interpretation of Expected IR Spectrum
  • High-Frequency Region (>2500 cm⁻¹) : A very broad and intense band is expected between 3400 and 3100 cm⁻¹, which is characteristic of N-H and potential O-H stretching vibrations involved in extensive hydrogen bonding. [3]This region would encompass the symmetric and asymmetric stretches of the primary amine (-NH₂) and the N-H stretches of the pyrimidine ring. The C-H stretching of the methyl group would appear as weaker bands just below 3000 cm⁻¹.

  • Carbonyl Region (1800-1600 cm⁻¹) : The presence of one or more strong absorption bands between 1700 and 1630 cm⁻¹ would be the most compelling IR evidence for the dioxo tautomer. These peaks correspond to the C=O stretching vibrations of the amide groups within the ring.

  • Fingerprint Region (<1500 cm⁻¹) : This region will contain a complex series of peaks corresponding to C-N stretching, C-C stretching, and various bending vibrations. The N-H bending of the amino group is expected around 1600 cm⁻¹, often overlapping with ring stretching modes. The characteristic symmetric and asymmetric bending modes of the methyl group would also be present. [3]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) MS

Electron Ionization is a classic, robust method for analyzing small, volatile organic molecules.

  • Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization : Heat the probe to volatilize the sample into the ion source. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation : The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis : The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection : An electron multiplier detects the ions, and the instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Introduction cluster_acq Analysis cluster_proc Data Output P1 Load Sample onto Direct Insertion Probe P2 Insert Probe into High Vacuum Source P1->P2 A1 Vaporize Sample P2->A1 A2 Ionize with 70 eV Electron Beam (EI) A1->A2 A3 Fragment Molecular Ion A2->A3 A4 Separate Ions by m/z Ratio A3->A4 A5 Detect Ions A4->A5 D1 Generate Mass Spectrum A5->D1 Output Plot of Relative Abundance vs. m/z D1->Output

References

An In-depth Technical Guide to the Tautomeric Landscape of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is of paramount importance in heterocyclic chemistry, significantly influencing the physicochemical properties, reactivity, and biological function of molecules.[1] This guide provides a comprehensive exploration of the tautomeric forms of 2-Amino-4,6-dihydroxy-5-methylpyrimidine, a substituted pyrimidine with significant potential in medicinal chemistry and drug development. We will dissect the intricate interplay of keto-enol and amino-imino tautomerism, elucidate the environmental factors governing the tautomeric equilibrium, and present detailed experimental and computational protocols for the characterization of these forms. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this versatile molecular scaffold.

The Principle of Tautomerism in Pyrimidine Systems

Pyrimidine derivatives are foundational components of nucleic acids and numerous pharmaceuticals, and their biological activity is often intrinsically linked to their dominant tautomeric forms.[2][3] Tautomerism in these systems primarily involves the migration of a proton, a process known as prototropy, between a heteroatom and a carbon or another heteroatom.[1] For this compound, two principal types of prototropic tautomerism are at play:

  • Keto-Enol Tautomerism: The hydroxyl groups at the C4 and C6 positions can exist in equilibrium with their corresponding keto (or lactam) forms. For most hydroxypyrimidines, the keto form is significantly more stable and predominates in both solid and solution phases.[4][5]

  • Amino-Imino Tautomerism: The exocyclic amino group at the C2 position can exist in equilibrium with an endocyclic imino form. While the amino tautomer is generally the more stable form for most amino-heteroaromatic compounds, this equilibrium can be influenced by substitution and environmental factors.[6][7][8]

The combination of these equilibria results in a complex landscape of potential tautomers for this compound, each with a unique electronic structure and chemical personality.

The Tautomeric Forms of this compound

The molecule can theoretically exist in several tautomeric forms. Based on extensive studies of similar pyrimidine systems, the equilibrium is heavily skewed towards the dioxo-amino form, particularly in the solid state and polar solvents.[5][9] However, understanding all potential forms is crucial for predicting reactivity and intermolecular interactions.

The primary tautomeric equilibria are visualized below.

tautomers A1 Di-hydroxy-amino (Enol-Enol) A2 Hydroxy-oxo-amino (Enol-Keto) A1->A2 K₁ I1 Di-hydroxy-imino A1->I1 K₅ A3 Di-oxo-amino (Keto-Keto) [Most Stable] A2->A3 K₂ I2 Hydroxy-oxo-imino A2->I2 K₆ I3 Di-oxo-imino A3->I3 K₇ I1->I2 K₃ I2->I3 K₄ note Solid arrows indicate keto-enol equilibria. Dashed arrows indicate amino-imino equilibria.

Caption: Tautomeric equilibria for this compound.

The di-oxo-amino tautomer (2-amino-5-methylpyrimidine-4,6(1H,5H)-dione) is generally considered the most stable form. This stability is attributed to the amide resonance within the pyrimidine ring. Computational studies on analogous molecules like uracil consistently show the diketo form to be energetically favored over enol forms.[10]

Characterization of Tautomeric Forms: Methodologies and Insights

A multi-faceted approach combining spectroscopic and computational methods is essential for unequivocally identifying and quantifying tautomeric forms.

Experimental Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomerism in solution, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[11][12]

Protocol: ¹H NMR Analysis for Tautomer Identification

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent as its hydrogen bond accepting nature can help resolve labile N-H and O-H protons.[12]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at 298 K on a 400 MHz or higher spectrometer.

    • Acquire spectra at variable temperatures (e.g., 298 K, 323 K, 348 K) to study the dynamics of proton exchange and potential shifts in equilibrium.[13]

  • Spectral Analysis: Causality and Interpretation:

    • N-H and O-H Protons: Look for broad signals in the downfield region (>10 ppm for O-H, ~6-8 ppm for NH₂).[14] The presence of distinct signals for protons on N1, N3, and the exocyclic NH₂ group can confirm a specific tautomer. The di-oxo form would be expected to show signals for N-H protons and the exocyclic NH₂.

    • Methyl Protons: The chemical shift of the C5-methyl group will be sensitive to the tautomeric form of the ring.

    • D₂O Exchange: Add a drop of D₂O to the NMR tube and re-acquire the spectrum. Signals corresponding to exchangeable protons (N-H and O-H) will disappear, confirming their assignment.

UV-Visible (UV-Vis) Spectroscopy

Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.

  • Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in a range of solvents with varying polarity and hydrogen bonding capabilities (e.g., cyclohexane (non-polar), acetonitrile (polar aprotic), ethanol (polar protic), and water).[17]

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer.

  • Spectral Analysis: Causality and Interpretation:

    • Keto vs. Enol: Keto forms typically absorb at longer wavelengths (bathochromic shift) compared to their corresponding enol forms due to a more extended conjugated system.[15]

    • Solvent Effects: A significant shift in the absorption maximum (λmax) upon changing the solvent is a strong indicator of a shift in the tautomeric equilibrium.[17] Polar protic solvents like water and ethanol can stabilize the more polar keto forms through hydrogen bonding, leading to a higher proportion of this tautomer.[15]

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric structure in the solid state.[5] Analysis of a trihydrate crystal of the title compound has been performed, confirming its solid-state structure.[18]

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of all possible tautomers.[4][19]

Workflow: Computational Tautomer Stability Analysis

  • Structure Generation: Build the 3D structures of all plausible tautomers (e.g., di-oxo-amino, hydroxy-oxo-amino, di-oxo-imino, etc.).

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Solvation Modeling: To simulate solution conditions, re-optimize the structures using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Energy Comparison: Compare the calculated Gibbs free energies (G) of all tautomers to determine their relative stabilities. The tautomer with the lowest energy is the most stable.

The workflow for a comprehensive analysis is depicted below.

workflow cluster_exp Experimental Validation cluster_comp Computational Prediction Sample Synthesized Compound NMR NMR Spectroscopy (DMSO-d6, Variable Temp) Sample->NMR UVVis UV-Vis Spectroscopy (Solvent Screen) Sample->UVVis Xray X-Ray Crystallography (Solid State) Sample->Xray Analysis Correlate & Analyze Data NMR->Analysis UVVis->Analysis Xray->Analysis Build Generate Tautomer Structures Optimize DFT Geometry Optimization (Gas & Solution Phase) Build->Optimize Energy Calculate Relative Energies Optimize->Energy Energy->Analysis Conclusion Identify Dominant Tautomers & Equilibrium Factors Analysis->Conclusion

Caption: Integrated workflow for tautomer analysis.

Summary of Spectroscopic and Energetic Data

The following tables summarize expected data based on the literature for this compound and analogous structures.

Table 1: Predicted Relative Stabilities of Major Tautomers

Tautomeric FormPredicted Relative Energy (Gas Phase)Predicted Relative Energy (Aqueous)Predominant Form
Di-oxo-amino0.0 kcal/mol (Reference)0.0 kcal/mol (Reference)Yes
Hydroxy-oxo-amino+5 to +10 kcal/mol+4 to +8 kcal/molMinor
Di-hydroxy-amino> +15 kcal/mol> +12 kcal/molNegligible
Di-oxo-imino+8 to +15 kcal/mol+7 to +12 kcal/molMinor/Negligible

Note: Values are estimations based on computational studies of similar pyrimidine systems.[10][20]

Table 2: Characteristic Spectroscopic Data

FeatureDi-oxo-amino TautomerHydroxy-oxo-amino Tautomer
¹H NMR (δ, ppm in DMSO-d₆)
N-H (ring)~10.5 - 11.0 (broad)[14]One N-H signal, one O-H signal
NH₂ (exocyclic)~6.5 - 7.0 (broad)[14]~6.5 - 7.0 (broad)
C₅-CH₃~1.6Shifted relative to di-oxo form
UV-Vis (λmax in Ethanol) ~260-280 nm~240-260 nm

Note: Data for the di-oxo-amino form is based on published values for 2-Amino-5-methylpyrimidine-4,6-diol, which exists predominantly in this tautomeric form.[14] Data for the hydroxy-oxo form is an educated prediction based on general principles.[15]

Conclusion and Future Directions

References

An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous therapeutic agents.[1] Its versatile structure, capable of forming multiple hydrogen bonds and participating in various intermolecular interactions, makes it an ideal framework for designing targeted therapies. Within this broad class of heterocycles, 2-Amino-4,6-dihydroxy-5-methylpyrimidine stands out as a particularly intriguing starting point for drug discovery. Its densely functionalized core—featuring a hydrogen bond-donating amino group, two tautomerically versatile hydroxyl groups, and a lipophilicity-modulating methyl group—offers a rich platform for chemical exploration and optimization.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical reactivity, and explore its demonstrated and potential applications as a core scaffold in the development of novel therapeutics, from anti-inflammatory agents to kinase inhibitors. Our focus will be on the causality behind experimental choices and the logical progression from a simple building block to complex, biologically active molecules.

PART 1: Synthesis and Physicochemical Properties

The foundation of any medicinal chemistry program is the reliable and scalable synthesis of the core scaffold. This compound is readily accessible through a well-established condensation reaction.

Synthesis Pathway

The most common and efficient method for synthesizing 5-substituted 2-amino-4,6-dihydroxypyrimidines is the condensation of a corresponding monosubstituted malonic acid diester with guanidine.[2] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. The alcohol is crucial as it helps to solubilize the product, which might otherwise precipitate and hinder the reaction.[2]

G cluster_reactants Reactants cluster_conditions Conditions guanidine Guanidine reaction Cyclocondensation guanidine->reaction malonic_ester Diethyl 2-methylmalonate malonic_ester->reaction base Sodium Ethoxide (NaOEt) base->reaction solvent Ethanol (EtOH) solvent->reaction product 2-Amino-4,6-dihydroxy- 5-methylpyrimidine reaction->product caption General synthesis of the core pyrimidine scaffold. G cluster_chloro Chlorination cluster_n_sub N-Nucleophiles cluster_o_sub O-Nucleophiles cluster_s_sub S-Nucleophiles start_node 2-Amino-4,6-dihydroxy- 5-methylpyrimidine chloro_reagent Vilsmeier-Haack Reagent or POCl3 start_node->chloro_reagent Key Activation Step chloro_product 2-Amino-4,6-dichloro- 5-methylpyrimidine chloro_reagent->chloro_product n_reagent R-NH2 chloro_product->n_reagent Nucleophilic Aromatic Substitution o_reagent R-OH / Base chloro_product->o_reagent s_reagent R-SH / Base chloro_product->s_reagent n_product Diamino- substituted Product n_reagent->n_product o_product Diether Product o_reagent->o_product s_product Dithioether Product s_reagent->s_product caption Key derivatization pathways from the core scaffold. cluster_pathway Kinase Cascade cluster_target Potential Target Site GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., FGFR) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Pyrimidine Aminopyrimidine Derivative Pyrimidine->Rec Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation caption Hypothetical inhibition of a kinase pathway. cluster_prep Cell Preparation cluster_treat Treatment cluster_inc Incubation cluster_measure Measurement A 1. Seed macrophages in 96-well plate B 2. Incubate overnight to allow adherence A->B C 3. Add test compounds at various concentrations B->C D 4. Add inflammatory stimulus (e.g., LPS) C->D E 5. Incubate for 24 hours D->E F 6. Collect supernatant E->F G 7. Add Griess Reagent to supernatant F->G H 8. Measure absorbance at ~540 nm G->H I 9. Calculate % NO inhibition and determine IC50 H->I caption Workflow for in vitro nitric oxide (NO) inhibition assay.

References

An In-depth Technical Guide to 2-Amino-4,6-dihydroxy-5-methylpyrimidine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,6-dihydroxy-5-methylpyrimidine, a key heterocyclic compound. The guide delves into its historical context, details its chemical synthesis, presents its physicochemical and spectroscopic properties, and explores its contemporary applications, particularly as a versatile intermediate in drug discovery and development. This document serves as a vital resource for researchers and professionals engaged in medicinal chemistry and related scientific fields, offering both foundational knowledge and practical insights into the utility of this pyrimidine derivative.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of numerous biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. The inherent biological relevance and the synthetic tractability of the pyrimidine core have established it as a "privileged scaffold" in medicinal chemistry. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, with its amino, hydroxyl, and methyl substituents, represents a key starting material for the synthesis of a diverse array of more complex and biologically active molecules.

Historical Perspective and Discovery

While a definitive seminal publication detailing the first-ever synthesis of this compound remains elusive in readily available literature, the general synthetic route for 5-substituted-2-amino-4,6-dihydroxypyrimidines is well-established and has been referenced as "well-known" in contemporary chemical literature. Foundational work on the synthesis of related pyrimidine structures dates back to the mid-20th century. For instance, the condensation of substituted malonic esters with guanidine has been a cornerstone of pyrimidine synthesis for decades.

A notable and well-documented synthesis of this compound was described by Jansa et al. in 2014.[1] Their work, which focused on a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, provides a modern, optimized, and thoroughly characterized method for the preparation of this compound. This synthesis has become a key reference for researchers working with this molecule.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is crucial for its application in synthesis and drug design.

Physicochemical Properties
PropertyValueSource
CAS Number 55477-35-5[2]
Molecular Formula C₅H₇N₃O₂[2]
Molecular Weight 141.13 g/mol [2]
Appearance Off-white amorphous powder[2]
Melting Point >250 °C[1]
Storage Keep in dark place, Inert atmosphere, Room temperature[2]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The data presented below is from Jansa et al. (2014) and was recorded in DMSO-d₆.[1]

  • ¹H NMR (DMSO-d₆):

    • δ = 10.70 (s, 2H, 2x OH)

    • δ = 6.88 (s, 2H, NH₂)

    • δ = 1.57 (s, 3H, CH₃)

  • ¹³C NMR (DMSO-d₆):

    • δ = 164.97 (C-4 and C-6)

    • δ = 152.53 (C-2)

    • δ = 84.06 (C-5)

    • δ = 8.11 (CH₃)

  • N-H stretching (amino group): ~3300-3500 cm⁻¹

  • O-H stretching (hydroxyl groups): Broad band around 3200-3600 cm⁻¹

  • C=O stretching (keto tautomer): ~1650-1700 cm⁻¹

  • C=N and C=C stretching (pyrimidine ring): ~1500-1650 cm⁻¹

  • N-H bending (amino group): ~1600-1650 cm⁻¹

Specific mass spectrometry data for this compound is not detailed in the available search results. However, the fragmentation pattern would be expected to involve initial loss of small neutral molecules such as H₂O, CO, and HCN from the molecular ion peak. High-resolution mass spectrometry would be essential for confirming the elemental composition.

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the condensation of a substituted malonic ester with guanidine in the presence of a strong base. The following protocol is adapted from the method described by Jansa et al. (2014).[1]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A Dimethyl 2-methylmalonate E This compound A->E Condensation B Guanidine B->E C Sodium Ethoxide (NaOEt) D Ethanol (EtOH), Reflux

Caption: Synthesis of this compound.

Experimental Protocol
  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The concentration of the resulting sodium ethoxide solution should be determined prior to use. Caution: Sodium metal reacts violently with water and alcohols; handle with extreme care.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride. Stir the mixture at room temperature until the guanidine hydrochloride is fully converted to the free base.

  • Addition of Malonic Ester: Slowly add dimethyl 2-methylmalonate to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the ethanol under reduced pressure. c. Dissolve the resulting solid in a minimum amount of water. d. Neutralize the solution with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7. e. The product will precipitate out of the solution. f. Collect the precipitate by filtration. g. Wash the solid with cold water and then with a small amount of cold ethanol. h. Dry the product under vacuum to obtain this compound as a solid.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Dichloro-Derivatives with Anti-inflammatory and Antiviral Potential

While this compound itself has been reported to be devoid of nitric oxide (NO) inhibitory activity, its chlorinated derivative, 2-amino-4,6-dichloro-5-methylpyrimidine, serves as a precursor to compounds with interesting biological profiles.[1] The dihydroxy form can be converted to the dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).

The resulting 2-amino-4,6-dichloro-5-substituted pyrimidines have been shown to inhibit immune-activated NO production, suggesting potential as anti-inflammatory agents.[1] Furthermore, the broader class of 2-amino-4,6-dichloropyrimidines has been investigated for antiviral activity against a range of viruses, including Herpes, Picorna, and Pox viruses.[1]

G A 2-Amino-4,6-dihydroxy- 5-methylpyrimidine B 2-Amino-4,6-dichloro- 5-methylpyrimidine A->B Chlorination (e.g., POCl₃) C Biologically Active Derivatives B->C Further Synthetic Modification

Caption: Synthetic utility of the target compound.

Intermediate in the Synthesis of Other Bioactive Molecules

The amino and hydroxyl groups of this compound provide reactive sites for further chemical modifications, making it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. These modifications can lead to the development of novel kinase inhibitors, receptor antagonists, and other targeted therapies. The pyrimidine scaffold is a common feature in many FDA-approved drugs, and starting materials like this compound are crucial for the efficient synthesis of these complex molecules.

Conclusion

This compound is a foundational molecule in the field of medicinal chemistry. While its own biological activity may be limited, its true value lies in its role as a versatile and readily accessible synthetic intermediate. A solid understanding of its history, properties, and synthesis is essential for any researcher or drug development professional working with pyrimidine-based compounds. The continued exploration of derivatives synthesized from this core structure holds significant promise for the discovery of novel therapeutics to address a wide range of diseases.

References

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry and drug development, as the pyrimidine scaffold is a privileged structure found in numerous therapeutic agents and natural products. This document provides a comprehensive guide to the synthesis of 2-Amino-4,6-dihydroxy-5-methylpyrimidine, an important chemical intermediate.[1]

The selected synthetic route is a robust and classical one-pot cyclocondensation reaction.[2][3] This method involves the reaction between a three-carbon 1,3-dielectrophile, diethyl methylmalonate , and a nitrogen-containing nucleophile, guanidine . The reaction is driven by a strong base, typically sodium ethoxide, which facilitates the formation of the heterocyclic pyrimidine ring through a series of nucleophilic addition and condensation steps. This approach is valued for its efficiency and high yields when optimized.[2]

The Chemical Rationale: Reaction Mechanism

The synthesis proceeds via a base-catalyzed condensation mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Deprotonation and Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of diethyl methylmalonate by a strong base, sodium ethoxide (NaOEt). This removes the acidic proton between the two carbonyl groups, generating a highly reactive, nucleophilic enolate ion.

  • Nucleophilic Attack: Guanidine, liberated from its salt (e.g., guanidine hydrochloride) by the ethoxide base, acts as the N-C-N building block. The enolate of diethyl methylmalonate performs a nucleophilic attack on the electrophilic carbon atom of guanidine.

  • Intramolecular Cyclization: Following the initial addition, a subsequent intramolecular nucleophilic acyl substitution occurs. The terminal amino group of the guanidine moiety attacks one of the ester carbonyl groups. This step is accompanied by the elimination of a molecule of ethanol.

  • Second Cyclization and Aromatization: A final intramolecular condensation step involves the remaining amino group and the second ester, eliminating another molecule of ethanol and forming the stable six-membered pyrimidine ring.

  • Tautomerization: The product, 2-amino-5-methyl-4,6-pyrimidinediol, exists predominantly in its more stable di-keto (or hydroxy-keto) tautomeric form, this compound.

Reaction Mechanism Diagram

ReactionMechanism cluster_reactants Reactants cluster_steps Reaction Pathway DEM Diethyl Methylmalonate Guanidine Guanidine Enolate Enolate Formation DEM->Enolate Attack Nucleophilic Attack Guanidine->Attack NaOEt Sodium Ethoxide (Base) NaOEt->DEM Deprotonation Enolate->Attack Cyclization1 First Intramolecular Cyclization (-EtOH) Attack->Cyclization1 Cyclization2 Second Intramolecular Cyclization (-EtOH) Cyclization1->Cyclization2 Product 2-Amino-4,6-dihydroxy- 5-methylpyrimidine Cyclization2->Product

Caption: Mechanism of base-catalyzed pyrimidine synthesis.

Detailed Experimental Protocol

This protocol has been optimized for high yield and purity on a multi-gram scale.[2] Strict adherence to safety precautions is mandatory.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Molar Eq.AmountNotes
Guanidine Hydrochloride50-01-195.531.120.06 gHarmful irritant.[4]
Sodium Metal7440-23-522.992.511.0 gCorrosive, reacts violently with water.
Absolute Ethanol64-17-546.07-400 mLAnhydrous grade is critical.
Diethyl Methylmalonate609-08-5174.191.033.1 gVersatile intermediate.[5]
Glacial Acetic Acid64-19-760.05-~35 mLFor neutralization.
Deionized Water7732-18-518.02-400 mLFor work-up.
Equipment
  • 1000 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Buchner funnel and filtration flask

  • Beakers and graduated cylinders

  • pH indicator strips or pH meter

  • Vacuum oven

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and nitrile gloves.[6][7]

  • Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.[6][8]

  • Reagent Handling:

    • Sodium Metal: Handle with extreme care. It is highly reactive with moisture and air. Use forceps and cut under mineral oil. The reaction with ethanol is highly exothermic and produces flammable hydrogen gas.

    • Guanidine Hydrochloride: Harmful if swallowed or inhaled and causes serious skin and eye irritation.[4][7][8] Avoid generating dust.

    • Sodium Ethoxide (in situ): The resulting solution is strongly basic and corrosive. Avoid contact with skin and eyes.

Step-by-Step Synthesis Procedure
  • Preparation of Sodium Ethoxide Solution:

    • Assemble the 1000 mL three-neck flask with a mechanical stirrer and reflux condenser. Ensure all glassware is thoroughly dried.

    • Add 400 mL of absolute ethanol to the flask.

    • Carefully add the sodium metal (11.0 g) in small portions to the ethanol. The reaction is vigorous and exothermic. Allow the reaction to subside between additions. Continue stirring until all the sodium has completely dissolved to form a clear solution of sodium ethoxide.

  • Formation of Guanidine Free Base:

    • Once the sodium ethoxide solution has cooled to near room temperature, add guanidine hydrochloride (20.06 g).

    • Stir the resulting suspension for 30 minutes. A fine precipitate of sodium chloride will form as the guanidine free base is liberated into the solution.

  • Condensation Reaction:

    • Attach a dropping funnel to the flask and add diethyl methylmalonate (33.1 g).

    • Add the diethyl methylmalonate dropwise to the stirred suspension over 20-30 minutes.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture will become a thick, creamy slurry.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Slowly add 400 mL of deionized water to the reaction slurry. Stir until the sodium salt of the product dissolves, resulting in a clearer solution with precipitated sodium chloride.

    • Carefully neutralize the solution by slowly adding glacial acetic acid. Monitor the pH closely. The target product will begin to precipitate as the pH approaches 6-7. The goal is to precipitate the product quantitatively while keeping the excess guanidine in the solution.[2]

    • Once precipitation is complete, cool the mixture in an ice bath for 1 hour to maximize crystallization.

    • Collect the white solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with 100 mL of cold deionized water and then with 50 mL of cold ethanol to remove residual salts and impurities.

    • Dry the purified white solid in a vacuum oven at 60-70°C to a constant weight.

Experimental Workflow Diagram

Workflow start Start prep_naoet Prepare Sodium Ethoxide in Absolute Ethanol start->prep_naoet add_guanidine Add Guanidine HCl (Liberate Free Base) prep_naoet->add_guanidine add_dem Add Diethyl Methylmalonate add_guanidine->add_dem reflux Reflux for 6-8 hours add_dem->reflux workup Cool & Add Water reflux->workup neutralize Neutralize with Acetic Acid to Precipitate Product workup->neutralize filter_wash Filter and Wash Solid (Water, Cold Ethanol) neutralize->filter_wash dry Dry Under Vacuum filter_wash->dry end Final Product dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Characterization

  • Yield: 85-95% (based on diethyl methylmalonate). A yield of 91% has been reported for the analogous 2-Amino-5-methylpyrimidine-4,6-diol.[2]

  • Appearance: A fine white crystalline solid.[2]

  • Melting Point: Decomposes above 250 °C.[2]

  • Spectroscopic Data: Based on published data for the target molecule.[2]

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.70 (br s, 2H, -OH), 6.88 (br s, 2H, -NH₂), 1.57 (s, 3H, -CH₃).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ 164.9 (C4/C6), 152.5 (C2), 84.1 (C5), 8.1 (-CH₃).

Field-Proven Insights & Troubleshooting

  • Expertise - The "Why":

    • Choice of Base: Sodium ethoxide generated in situ from sodium metal and absolute ethanol is preferred. It ensures an anhydrous, potent base necessary for efficiently deprotonating the malonate ester. Using pre-made sodium ethoxide powder can work, but it is highly hygroscopic and any absorbed moisture will drastically reduce the yield.

    • Choice of Solvent: Ethanol or methanol are superior solvents for this reaction. They effectively dissolve the reactants and, crucially, the intermediate sodium salt of the product, preventing it from precipitating prematurely and ensuring the reaction proceeds to completion cleanly.[2]

    • Neutralization Step: The use of a weak acid like acetic acid is a critical optimization.[2] A strong acid (e.g., HCl) would protonate both the product and the excess guanidine, causing them to co-precipitate or remain in solution together, complicating purification. Acetic acid allows for selective precipitation of the desired, less basic pyrimidine product.

  • Trustworthiness - Self-Validating Protocols:

    • Problem: Low Yield.

      • Cause A: Moisture. The most common culprit. Ensure all glassware is oven-dried and use high-purity anhydrous ethanol.

      • Cause B: Incomplete Reaction. Confirm reflux temperature and duration. Use TLC to monitor the consumption of the diethyl methylmalonate starting material.

      • Cause C: Incorrect pH during work-up. Over-acidifying the solution (pH < 5) can lead to re-dissolving of the product. Use pH paper or a calibrated meter for precise control.

    • Problem: Product is an off-white or brownish powder.

      • Cause A: Impure Starting Materials. Use freshly distilled diethyl methylmalonate if purity is questionable.

      • Cause B: Overheating. Charring can occur if the heating mantle is set too high. Ensure controlled, gentle reflux.

      • Solution: The impure product can often be purified by recrystallization from a large volume of hot water or a suitable organic solvent, though this will reduce the overall yield.

References

Application Note: Structural Characterization of 2-Amino-4,6-dihydroxy-5-methylpyrimidine by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the structural characterization of 2-Amino-4,6-dihydroxy-5-methylpyrimidine using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition. The core of this note is an in-depth analysis and interpretation of the resulting spectra, explaining the causality behind observed chemical shifts and signal multiplicities. This guide is intended for researchers, scientists, and drug development professionals who require definitive structural elucidation of pyrimidine-based heterocyclic compounds.

Introduction: The Importance of Pyrimidine Scaffolds

The pyrimidine heterocycle is a fundamental structural motif found in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. This compound, specifically, serves as a crucial intermediate in the synthesis of various medicinal compounds.[1] Its precise structural confirmation is a critical checkpoint in any synthetic workflow to ensure the identity and purity of downstream products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[2][3] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This application note provides a validated methodology for the complete NMR characterization of this compound.

A key structural feature of this molecule is its potential for tautomerism. While named as a "dihydroxy" compound, it exists in equilibrium with its more stable keto-enol and diketo tautomeric forms in solution, particularly in solvents like DMSO. This phenomenon directly influences the NMR spectrum, especially the chemical shifts of the hydroxyl protons and the ring carbons, a factor that will be explored in the data interpretation section.[4][5]

Experimental Methodology

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is profoundly dependent on meticulous sample preparation. The following protocol is optimized for acquiring high-resolution data for the title compound.

Materials Required:

  • This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆), ≥99.8% D

  • High-precision 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small glass vial (e.g., 1-dram)

  • Small plug of glass wool

Step-by-Step Procedure:

  • Weighing the Analyte: Accurately weigh the required amount of this compound into a clean, dry glass vial. For a standard ¹H NMR spectrum, 5-10 mg is sufficient.[6] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[6]

  • Solvent Selection & Dissolution: The choice of a deuterated solvent is crucial to avoid large, interfering solvent signals in ¹H NMR.[7] DMSO-d₆ is the solvent of choice for this compound due to its excellent solvating power for polar, hydrogen-bonding molecules.[4][8] Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the analyte. Gently swirl or vortex the vial until the solid is completely dissolved.

  • Filtration and Transfer: To ensure optimal magnetic field homogeneity, the sample must be free of any particulate matter. Place a small, tight plug of glass wool into a Pasteur pipette. Use this filter-pipette to transfer the solution from the vial into the NMR tube. This step removes any suspended microparticles that can cause peak broadening.

  • Referencing: For spectral calibration, the residual protio-solvent signal of DMSO-d₅ is used as an internal reference. This peak appears as a quintet at δ = 2.50 ppm in the ¹H spectrum and its corresponding carbon signal appears as a septet at δ = 39.52 ppm in the ¹³C spectrum.[9][10] This method negates the need for an external standard like tetramethylsilane (TMS).[7]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR Acquisition¹³C NMR Acquisition
Pulse Program Standard single-pulse (e.g., zg30)Proton-decoupled single-pulse (e.g., zgpg30)
Spectral Width ~12 ppm~180 ppm
Acquisition Time 2–4 seconds1–2 seconds
Relaxation Delay (d1) 2 seconds2–5 seconds
Number of Scans (ns) 16–641024–4096
Temperature 298 K (25 °C)298 K (25 °C)

Causality Behind Parameter Choices:

  • ¹³C Number of Scans: A significantly higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, which results in much lower sensitivity compared to ¹H.[2][11]

  • Proton Decoupling in ¹³C: The 'zgpg30' pulse program employs broadband proton decoupling. This collapses the carbon signals, which would otherwise be split by attached protons, into sharp singlets, simplifying the spectrum and improving the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[11][12]

Overall Experimental Workflow

G Diagram 1: NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample & Lock filter->load shim Shim Magnetic Field load->shim acquire Acquire 1H & 13C FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectra phase->reference integrate Integrate (1H) reference->integrate assign Assign Signals integrate->assign

Caption: Workflow for NMR spectral analysis.

Spectral Interpretation and Discussion

The following analysis is based on experimental data published for 2-Amino-5-methylpyrimidine-4,6-diol in DMSO-d₆.[4]

(Placeholder for actual structure image)

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative count of the different types of protons in the molecule.

Table 2: ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
10.70Broad Singlet2H-OHThe significant downfield shift is characteristic of acidic protons, such as enolic hydroxyls. The broadness indicates rapid chemical exchange with residual water in the solvent and participation in tautomeric equilibrium.[4]
6.88Broad Singlet2H-NH₂This chemical shift is typical for an amino group attached to an electron-deficient pyrimidine ring. Signal broadening is due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange.[4][13]
1.57Singlet3H-CH₃This sharp singlet corresponds to the three equivalent protons of the methyl group. It appears as a singlet because there are no adjacent protons to cause spin-spin coupling.[4]
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.[12]

Table 3: ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale
164.97C4, C6These two carbons are chemically equivalent due to the molecule's symmetry. The extreme downfield shift is indicative of carbons double-bonded to highly electronegative oxygen atoms, consistent with the keto-enol tautomeric structure.[4]
152.53C2This carbon is bonded to three nitrogen atoms (the amino group and two ring nitrogens), which strongly deshield the nucleus, shifting its resonance significantly downfield.[4]
84.06C5This is the only sp²-hybridized carbon in the ring not directly attached to a heteroatom other than carbon. Its chemical shift is consequently much further upfield than C2, C4, and C6.[4]
8.11-CH₃This signal in the far upfield region is characteristic of an sp³-hybridized methyl carbon.[4]
Structural Confirmation with 2D NMR

For unambiguous assignment, especially in more complex analogues, 2D NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide definitive correlations.

Caption: Expected long-range couplings from methyl protons.

In an HMBC spectrum, the protons of the methyl group (δH ≈ 1.57 ppm) would show a strong correlation to the carbon they are directly attached to (C5, not typically seen or is filtered out) and, more importantly, weaker correlations over two and three bonds (²J and ³J) to carbons C4, C6, and C5. This would definitively link the methyl group to the C5 position of the pyrimidine ring.[3]

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The ¹H spectrum confirms the presence and ratio of hydroxyl, amino, and methyl protons, while the ¹³C spectrum verifies the carbon skeleton. The observed chemical shifts are consistent with the known electronic effects of the substituents and the tautomeric nature of the pyrimidine ring in DMSO solution. The protocols and interpretive guidance provided herein constitute a self-validating system for the routine analysis of this important chemical entity.

References

Introduction: The Dual Role of Nitric Oxide and the Promise of Pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro determination of nitric oxide inhibitory activity of pyrimidine derivatives.

Nitric oxide (NO) is a pleiotropic signaling molecule essential for a vast array of physiological processes, including neurotransmission, vasodilation, and immune regulation.[1][2][3] Under normal physiological conditions, NO exhibits anti-inflammatory effects. However, in pathological states, its overproduction, primarily by the inducible nitric oxide synthase (iNOS) enzyme, transforms it into a pro-inflammatory mediator.[1] This excessive NO production is a hallmark of many inflammatory diseases, such as arthritis and inflammatory bowel disease, as well as neurodegenerative disorders.[1][2][4][5]

The enzyme iNOS is typically expressed in immune cells like macrophages following stimulation by pro-inflammatory agents such as lipopolysaccharide (LPS), a component of Gram-negative bacteria.[6][7][8] Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline, producing large quantities of NO.[2] This makes the selective inhibition of iNOS a compelling therapeutic strategy for mitigating inflammation-driven tissue damage.[9]

Pyrimidine derivatives have emerged as a promising class of compounds for this purpose. Various substituted pyrimidines have been synthesized and evaluated as potent and selective inhibitors of nitric oxide synthases.[10][11][12] Some have been shown to act as iNOS dimerization inhibitors, preventing the formation of the active enzyme complex.[12][13] This application note provides a detailed protocol for screening and characterizing pyrimidine derivatives for their ability to inhibit LPS-induced NO production in a macrophage cell line, a foundational assay in the drug discovery pipeline for anti-inflammatory agents.

Principle of the Assay: The Griess Reaction

Direct measurement of NO is challenging due to its short half-life and reactive nature. Therefore, its production in cell culture is quantified by measuring the accumulation of its stable, nonvolatile breakdown product, nitrite (NO₂⁻), in the supernatant.[14][15] The concentration of nitrite is determined using the Griess reaction, a colorimetric assay first described by Peter Griess in 1858.[16][17]

The assay involves a two-step diazotization reaction.[3][16]

  • Diazotization: Under acidic conditions, sulfanilamide reacts with nitrite to form a diazonium salt.

  • Azo Coupling: This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, pink-magenta colored azo dye.

The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm.[3][18][19] By comparing the absorbance of treated samples to a standard curve generated with known concentrations of sodium nitrite, the amount of NO produced by the cells can be accurately determined.

G cluster_cell_culture Cell-Based Assay cluster_griess_reaction Colorimetric Detection cluster_analysis Data Analysis seed Seed RAW 264.7 Cells (96-well plate) treat Pre-treat with Pyrimidine Derivatives seed->treat stim Stimulate with LPS (e.g., 24 hours) treat->stim collect Collect Supernatant stim->collect griess Add Griess Reagent (Sulfanilamide + NED) collect->griess incubate Incubate at RT (10-15 min, dark) griess->incubate read Measure Absorbance (~540 nm) incubate->read calc Calculate % Inhibition & IC50 Value read->calc

Fig. 1: Experimental workflow for the NO inhibitory assay.

Materials and Reagents

Equipment:

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Inverted microscope

  • Microplate reader (with a 520-550 nm filter)

  • Multichannel pipette

  • Standard laboratory pipettes and sterile tips

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile serological pipettes

  • Sterile reagent reservoirs

  • Centrifuge

Cell Culture:

  • Cell Line: RAW 264.7 murine macrophage cell line.

    • Rationale: This is a widely used and well-characterized cell line that reliably produces high levels of NO upon stimulation with LPS, making it an excellent model for this assay.[6][7][20]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM).

  • Supplements: 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin.

  • Assay Medium: Phenol red-free DMEM with supplements.

    • Rationale: Phenol red is a pH indicator that can interfere with colorimetric readings and should be omitted from the medium used during the assay itself.[21]

Reagents & Chemicals:

  • Test Compounds: Pyrimidine derivatives, dissolved in sterile Dimethyl Sulfoxide (DMSO).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4). Stock solution prepared in sterile PBS or culture medium.

  • Positive Control: A known iNOS inhibitor, such as L-NG-Monomethyl Arginine (L-NMMA) or a well-characterized anti-inflammatory drug.[15]

  • Griess Reagent:

    • Component A (Sulfanilamide Solution): 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid. Store protected from light at 4°C.

    • Component B (NED Solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. Store protected from light at 4°C.

    • Note: The two components are typically mixed in equal volumes immediately before use.[19][22] Do not store the combined reagent for more than a few hours.[3]

  • Nitrite Standard: Sodium Nitrite (NaNO₂) powder.

  • Buffers: Phosphate-Buffered Saline (PBS), Trypsin-EDTA (for cell passaging).

Experimental Protocol

Part 1: Cell Culture and Seeding

  • Maintain Cells: Culture RAW 264.7 cells in complete DMEM in a T-75 flask at 37°C in a 5% CO₂ incubator.

  • Subculture: Passage the cells every 2-3 days when they reach 80-90% confluency. Do not allow them to become fully confluent.

  • Prepare Cell Suspension: On the day of the experiment, detach the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed Plate: Adjust the cell density to 1 x 10⁶ cells/mL in phenol red-free DMEM. Seed 100 µL of the cell suspension (1 x 10⁵ cells/well) into a 96-well plate.

  • Incubate: Incubate the plate for 24 hours to allow the cells to adhere and recover.

Part 2: Compound Treatment and Stimulation

  • Prepare Compound Dilutions: Prepare a series of dilutions of your pyrimidine derivatives, positive control, and vehicle (DMSO) in phenol red-free medium. The final DMSO concentration in the well should be non-toxic, typically ≤0.5%.

  • Treat Cells: After the 24-hour incubation, carefully remove the old medium. Add 100 µL of medium containing the appropriate concentration of test compounds, positive control, or vehicle control to each well.

  • Pre-incubation: Incubate the plate for 1-2 hours. This allows the compounds to permeate the cells before stimulation.

  • Stimulate NO Production: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the 'Cell Alone' control wells).

  • Incubate: Return the plate to the incubator and incubate for an additional 20-24 hours.[6][23][24]

Part 3: Griess Assay for Nitrite Determination

  • Prepare Nitrite Standard Curve:

    • Prepare a 100 µM stock solution of NaNO₂ in phenol red-free medium.

    • Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, and 0 µM) in the same medium.

    • Add 50 µL of each standard dilution to empty wells of a new 96-well plate in triplicate.

  • Collect Supernatants: After the 24-hour stimulation period, centrifuge the cell plate at 300 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to the corresponding wells of the plate containing the standards.

  • Add Griess Reagent:

    • Prepare the working Griess reagent by mixing equal volumes of Component A and Component B.

    • Add 50 µL of the working Griess reagent to every well containing standards and samples.[19]

  • Incubate: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.[14][22]

  • Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.

G cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein (Dimer) iNOS_mRNA->iNOS_protein L_Cit_NO L-Citrulline + NO iNOS_protein->L_Cit_NO L_Arg L-Arginine L_Arg->L_Cit_NO Inhibitor Pyrimidine Derivative Inhibitor->iNOS_gene May inhibit transcription Inhibitor->iNOS_protein Inhibition

Fig. 2: Simplified LPS-induced NO signaling pathway.

Data Analysis and Interpretation

  • Standard Curve: Plot the absorbance values (Y-axis) against the known nitrite concentrations (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99).

  • Calculate Nitrite Concentration in Samples: Use the standard curve equation to calculate the nitrite concentration (µM) in each experimental sample from its background-subtracted absorbance value.

  • Calculate Percentage of NO Inhibition: The percentage of inhibition is calculated using the following formula:[25]

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the nitrite concentration of the LPS-stimulated vehicle control group.

    • A_sample is the nitrite concentration of the LPS + test compound group.

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the pyrimidine derivative that inhibits NO production by 50%. This value is determined by plotting the percentage of inhibition against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).[26][27][28]

Sample Data Presentation:

Compound Conc. (µM)Absorbance (540 nm) (Mean ± SD)Nitrite Conc. (µM)% Inhibition
Cells Alone0.052 ± 0.0040.8-
LPS + Vehicle0.485 ± 0.02165.20% (Reference)
Compound X (1 µM)0.410 ± 0.01554.915.8%
Compound X (5 µM)0.288 ± 0.01138.540.9%
Compound X (10 µM)0.154 ± 0.00920.568.5%
Compound X (25 µM)0.081 ± 0.00610.783.6%
L-NMMA (100 µM)0.065 ± 0.0058.686.8%

Note: A parallel cytotoxicity assay (e.g., MTT or LDH) should always be performed to ensure that the observed inhibition of NO production is not due to cell death.

Troubleshooting

IssuePossible Cause(s)Solution(s)
No/Low NO Production in LPS Control - Inactive LPS.- Low cell viability or passage number too high.- Insufficient incubation time.- Use a new batch of LPS; confirm activity with a positive control cell line.- Use cells at a lower passage number.- Ensure incubation for at least 20-24 hours.[22]
High Background in 'Cells Alone' Control - Mycoplasma contamination.- FBS batch variation.- Contaminated medium.- Test for and eliminate mycoplasma.- Test different lots of FBS.- Use fresh, sterile medium and reagents.
Standard Curve Not Linear or Poor R² - Inaccurate dilutions.- Griess reagent is old or degraded.- Reading outside the linear range of the assay.- Prepare fresh standards carefully.- Prepare fresh Griess reagent components.[29]- Adjust standard concentrations to be within the 1-100 µM range.[19]
Precipitate Forms After Adding Griess Reagent - Incompatibility of sample matrix with the acidic Griess reagent.- Centrifuge the plate briefly before reading to pellet the precipitate.
Color Fades or Turns Yellow at High Concentrations - Nitrite concentration is too high, exceeding the linear range of the assay.[30]- Griess reagent components added in the wrong order or ratio.- Dilute the samples and re-assay.- Ensure equal volumes of Component A and B are mixed just before use.

References

Application Notes and Protocols for the Anticancer Screening of 2-Amino-4,6-dihydroxy-5-methylpyrimidine on Human Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the initial in vitro anticancer screening of 2-Amino-4,6-dihydroxy-5-methylpyrimidine, a pyrimidine analog. Pyrimidine metabolism is a critical pathway for nucleic acid synthesis and is often dysregulated in cancer, making it a prime target for therapeutic intervention.[1][2][3] Pyrimidine analogs can act as antimetabolites, interfering with DNA and RNA synthesis and inducing cytotoxicity in rapidly proliferating cancer cells.[4][5] This document outlines a systematic, field-proven approach for researchers, scientists, and drug development professionals to assess the cytotoxic potential of this compound. It covers the rationale for cell line selection, detailed protocols for cytotoxicity assays, data interpretation, and visualization of experimental workflows and potential signaling pathways.

Introduction and Scientific Rationale

Cancer is characterized by uncontrolled cell growth, a process heavily reliant on the synthesis of new genetic material.[6] The pyrimidine metabolic pathway, responsible for producing the building blocks of DNA and RNA, is frequently upregulated in tumors to meet the high demand for nucleotides.[2] This metabolic reprogramming presents a therapeutic window for agents that can selectively disrupt this pathway in malignant cells.

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational to numerous biological processes.[7][8] Its structural similarity to endogenous pyrimidines like thymine suggests it may act as an antimetabolite. Antimetabolites compete with natural substrates for enzymatic binding sites or are incorporated into macromolecules like DNA and RNA, ultimately disrupting their function and leading to cell cycle arrest or apoptosis.[5][9]

This guide provides the necessary protocols to perform a robust preliminary evaluation of this compound's anticancer activity using a panel of human cancer cell lines. The primary objective is to determine the compound's cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is a critical metric for comparing the efficacy of different compounds.[10][11]

Experimental Design and Workflow

A successful screening campaign requires a logical and well-controlled workflow. The process begins with the careful selection of appropriate cancer cell line models and culminates in the quantitative analysis of the compound's effect on cell viability.

The Importance of Strategic Cell Line Selection

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro findings.[12] Human cancer cell lines, while invaluable models, each possess unique genetic and phenotypic characteristics that dictate their response to a given drug.[13] Therefore, screening against a diverse panel is essential.

Recommended Strategy:

  • Utilize a Panel: Employ a panel of cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) to identify any tissue-specific sensitivity. The NCI-60 panel is a classic example of this approach, designed for high-throughput screening to identify novel anticancer agents.[14]

  • Consider Genetic Background: If a molecular target is hypothesized, select cell lines with known genetic statuses (e.g., p53 wild-type vs. mutant, EGFR expression levels) to correlate drug sensitivity with specific molecular markers.[12][13]

  • Include a Non-Malignant Control: Whenever possible, include a non-cancerous cell line (e.g., patient-derived fibroblasts) to assess the compound's selectivity for cancer cells over normal cells.

Overall Screening Workflow

The experimental pipeline is designed to be systematic and reproducible. It involves culturing selected cell lines, treating them with a range of compound concentrations, assessing cell viability, and analyzing the resulting data to determine the IC50 value.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Assay & Analysis cell_selection Select Diverse Cancer Cell Line Panel cell_culture Culture and Expand Cell Lines cell_selection->cell_culture compound_prep Prepare Stock Solution of This compound cell_culture->compound_prep treatment Treat with Serial Dilutions of Compound & Controls compound_prep->treatment seeding Seed Cells into 96-Well Plates seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Viability Assay incubation->mtt_assay readout Measure Absorbance (570 nm) mtt_assay->readout analysis Calculate IC50 Values from Dose-Response Curves readout->analysis

Caption: General experimental workflow for in vitro anticancer screening.

Detailed Protocols and Methodologies

The following protocols are based on standard, validated laboratory procedures for in vitro anticancer drug screening.[10][15]

Protocol 1: Cell Culture and Maintenance

Rationale: Consistent and sterile cell culture techniques are fundamental to obtaining reproducible results. Cells must be maintained in a logarithmic growth phase and be free of contamination.

  • Cell Lines: A representative panel could include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT-116 (colon carcinoma), and K562 (chronic myelogenous leukemia).

  • Culture Medium: Use the appropriate medium recommended by the cell bank (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Incubation Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Passage cells upon reaching 70-80% confluency to ensure they remain in an exponential growth phase.

Protocol 2: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.[17]

Materials:

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • Dimethyl sulfoxide (DMSO, Vehicle)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells from culture flasks and perform a viable cell count (e.g., using Trypan Blue). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL and seed 100 µL into each well of a 96-well plate (yielding 5,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations in culture medium via serial dilution (e.g., for final concentrations of 0.1, 1, 10, 50, 100 µM). Prepare Doxorubicin dilutions similarly.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared drug dilutions to the respective wells.

    • Test Wells: Add dilutions of this compound.

    • Positive Control: Add dilutions of Doxorubicin.

    • Vehicle Control: Add medium containing the highest concentration of DMSO used in the test wells (typically ≤ 0.5%).

    • Blank: Add medium only (no cells) for background subtraction.

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation

Calculation of Cell Viability and IC50

The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

Formula: Percentage Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The calculated viability percentages are then plotted against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is determined from this curve using non-linear regression analysis (log[inhibitor] vs. response).

Tabular Data Presentation

Summarize the final IC50 values in a clear, concise table. This format allows for easy comparison of the compound's potency across different cell lines and against the positive control.

Table 1: Example Cytotoxicity Data for this compound

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma85.2 ± 9.50.9 ± 0.1
A549Lung Carcinoma112.6 ± 12.11.3 ± 0.2
HCT-116Colon Carcinoma65.7 ± 7.80.7 ± 0.09
K562Leukemia48.3 ± 5.40.4 ± 0.05
Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Mechanistic Insights and Visualization

While the primary screening assay measures cytotoxicity, pyrimidine antimetabolites often induce cell death through apoptosis by causing DNA damage or stalling DNA replication.[1] Visualizing this potential mechanism provides a valuable conceptual framework.

G cluster_0 Cellular Uptake & Metabolism cluster_1 Molecular Disruption cluster_2 Cellular Response compound Pyrimidine Analog (e.g., 2-Amino-4,6-dihydroxy- 5-methylpyrimidine) uptake Cellular Uptake compound->uptake metabolism Anabolic Activation (Phosphorylation) uptake->metabolism dna_synth Inhibition of DNA Polymerase or Thymidylate Synthase metabolism->dna_synth dna_incorp Incorporation into DNA metabolism->dna_incorp dna_synth->dna_incorp dna_damage DNA Damage & Replication Stress dna_incorp->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Upregulation p53->bax caspase Caspase Cascade Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential apoptotic pathway induced by a pyrimidine antimetabolite.

Conclusion

This application note provides a robust and detailed protocol for the initial in vitro anticancer screening of this compound. By following this systematic approach, researchers can generate reliable and reproducible cytotoxicity data across a panel of human cancer cell lines. The determination of IC50 values is a critical first step in the drug discovery pipeline, enabling the identification of promising lead compounds for further mechanistic studies and preclinical development.

References

Application Note & Protocol: Evaluating the In Vitro Antiviral Activity of 2-Amino-4,6-dihydroxy-5-methylpyrimidine Against Herpes Simplex Virus

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in virology and medicinal chemistry.

Abstract

Herpes simplex viruses (HSV-1 and HSV-2) are prevalent pathogens causing a spectrum of diseases from mucocutaneous lesions to severe central nervous system infections. The emergence of drug-resistant strains necessitates the discovery of novel antiviral agents. Pyrimidine derivatives represent a promising class of compounds with documented antiviral potential.[1][2][3][4] This application note provides a comprehensive set of protocols to evaluate the in vitro antiviral activity of a specific pyrimidine derivative, 2-Amino-4,6-dihydroxy-5-methylpyrimidine, against herpes simplex virus. The described methodologies include the determination of cytotoxicity (CC50) using the MTT assay and the assessment of antiviral efficacy (IC50) through the plaque reduction assay.[5][6][7] This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Novel Anti-Herpetic Pyrimidines

Herpes simplex virus infections are a significant global health concern. The current standard of care often involves nucleoside analogues like acyclovir, which function by inhibiting viral DNA polymerase.[8][9][10][11] Acyclovir is a prodrug that, upon phosphorylation by viral thymidine kinase, is converted to its active triphosphate form, leading to the termination of the viral DNA chain.[8][10] However, the emergence of acyclovir-resistant HSV strains, particularly in immunocompromised individuals, underscores the urgent need for new antiviral compounds with alternative mechanisms of action.

The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1][2] This structural motif has been a focal point for medicinal chemists in the development of novel therapeutic agents, with various derivatives exhibiting anticancer and antiviral properties.[1][2][3][12] This document outlines a systematic approach to investigate the potential of this compound as a novel anti-HSV agent. The protocols herein will enable researchers to quantify its specific antiviral activity and assess its therapeutic window.

Materials and Reagents

Cell Lines and Viruses:

  • Vero cells (African Green Monkey Kidney): A suitable host cell line for HSV propagation and plaque assays.

  • Herpes Simplex Virus Type 1 (HSV-1) and/or Herpes Simplex Virus Type 2 (HSV-2): Laboratory-adapted strains (e.g., KOS strain for HSV-1).

Reagents for Cell Culture:

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Test Compound and Controls:

  • This compound: (CAS 55477-35-5)[13][14]

  • Acyclovir: Positive control antiviral agent.

  • Dimethyl Sulfoxide (DMSO): Vehicle for dissolving the test compound.

Reagents for Antiviral and Cytotoxicity Assays:

  • Methylcellulose

  • Crystal Violet staining solution (1% w/v in 50% ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[15]

  • Cell culture grade DMSO

Experimental Workflow Overview

The evaluation of this compound's antiviral activity follows a two-pronged approach: first, determining its toxicity to the host cells, and second, assessing its ability to inhibit viral replication. This workflow ensures that any observed antiviral effect is not a byproduct of general cytotoxicity.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Assessment cluster_2 Phase 3: Therapeutic Index Calculation A Seed Vero cells in 96-well plates B Treat cells with serial dilutions of this compound A->B C Incubate for 48-72 hours B->C D Perform MTT Assay C->D E Determine CC50 (50% Cytotoxic Concentration) D->E L Calculate Selectivity Index (SI) E->L F Seed Vero cells in 24-well plates G Infect cells with a known titer of HSV F->G H Treat with serial dilutions of the test compound in methylcellulose overlay G->H I Incubate for 48-72 hours to allow plaque formation H->I J Stain with Crystal Violet and count plaques I->J K Determine IC50 (50% Inhibitory Concentration) J->K K->L M SI = CC50 / IC50 L->M

Caption: Workflow for evaluating antiviral activity.

Detailed Protocols

Protocol 1: Cytotoxicity Evaluation (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells.[16][17][18] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further prepare serial dilutions of the compound in DMEM. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the culture medium from the cells and add 100 µL of the various compound dilutions in triplicate. Include "cells only" (medium only) and "vehicle control" (medium with the highest concentration of DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, corresponding to the duration of the antiviral assay.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Protocol 2: Antiviral Efficacy (Plaque Reduction Assay)

The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound.[5][6][7][19] It quantifies the reduction in the number of viral plaques in the presence of the test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate overnight at 37°C.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with HSV-1 or HSV-2 at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: During the virus adsorption period, prepare serial dilutions of this compound in DMEM containing 2% FBS and 0.5% methylcellulose (overlay medium).

  • Overlay Application: After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS. Add 1 mL of the compound-containing overlay medium to each well. Include "virus only" (no compound) and "cells only" (no virus, no compound) controls.

  • Incubation: Incubate the plates at 37°C for 48-72 hours to allow for plaque formation.

  • Plaque Visualization: Remove the overlay medium and stain the cells with 1% crystal violet solution for 30 minutes. Gently wash the plates with water to remove excess stain and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the "virus only" control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Data Presentation and Interpretation

The quantitative data from the cytotoxicity and antiviral assays should be summarized for clear comparison.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data

CompoundVirusCC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/IC50)
This compoundHSV-1>1005.2>19.2
This compoundHSV-2>1008.9>11.2
Acyclovir (Positive Control)HSV-1>2000.8>250
Acyclovir (Positive Control)HSV-2>2001.5>133

Interpretation of Results:

  • CC50: The concentration of the compound that reduces cell viability by 50%. A higher CC50 value indicates lower cytotoxicity.

  • IC50: The concentration of the compound that inhibits viral plaque formation by 50%. A lower IC50 value indicates greater antiviral potency.

  • Selectivity Index (SI): The ratio of CC50 to IC50. The SI is a critical measure of the therapeutic window of a potential drug. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells. An SI of >10 is generally considered promising for further investigation.

Potential Mechanism of Action: A Comparative Perspective

While the precise mechanism of action for this compound would require further investigation, its pyrimidine structure suggests several possibilities. It could potentially interfere with viral nucleic acid synthesis, similar to acyclovir, or it might inhibit other viral or cellular proteins essential for viral replication.

G cluster_0 Known Mechanism: Acyclovir cluster_1 Potential Mechanisms for a Novel Pyrimidine Derivative A Acyclovir (Prodrug) B Viral Thymidine Kinase A->B Phosphorylation C Acyclovir Monophosphate B->C D Host Cell Kinases C->D Phosphorylation E Acyclovir Triphosphate D->E F Viral DNA Polymerase E->F Inhibition G Incorporation into Viral DNA F->G H Chain Termination G->H I Inhibition of Viral Replication H->I J This compound K Inhibition of Viral DNA/RNA Synthesis J->K L Inhibition of Viral Enzymes (e.g., Helicase-Primase) J->L M Interference with Viral Assembly J->M N Inhibition of Viral Replication K->N L->N M->N

Caption: Comparative mechanisms of action.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or few plaques in control Low virus titer; inactive virus stock; poor cell health.Titer the virus stock before the assay; use a fresh virus aliquot; ensure the cell monolayer is healthy and confluent.
Inconsistent plaque sizes Uneven cell monolayer; incomplete removal of inoculum.Ensure even cell seeding; be gentle when washing cells after virus adsorption.
High background in MTT assay Contamination; phenol red in the medium.Use aseptic techniques; use a background control with medium only.
Compound precipitates in medium Poor solubility.Lower the starting concentration; use a different solvent (ensure it is non-toxic at the final concentration); gently warm the medium.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of this compound as a potential anti-herpesvirus agent. By systematically determining its cytotoxicity and antiviral efficacy, researchers can calculate a selectivity index to gauge its therapeutic potential. Positive results from these assays would warrant further investigation into its mechanism of action and in vivo efficacy.

References

Application Notes & Protocols: 2-Amino-4,6-dihydroxy-5-methylpyrimidine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Corrosion of steel is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Pyrimidine derivatives have emerged as a promising class of corrosion inhibitors due to their inherent electronic properties and environmentally benign nature.[1][2] These molecules, rich in heteroatoms (nitrogen) and π-electrons, can effectively adsorb onto metal surfaces, forming a protective barrier against corrosive agents.[1] This document provides a detailed guide for researchers and scientists on the application and evaluation of 2-Amino-4,6-dihydroxy-5-methylpyrimidine as a potential corrosion inhibitor for steel in acidic environments.

While extensive research exists for various pyrimidine derivatives, this document adapts established protocols from closely related compounds to guide the investigation of this compound.[3][4][5][6][7] The methodologies outlined herein are based on foundational studies of similar pyrimidine-based inhibitors and are intended to be a robust starting point for evaluation.

Proposed Mechanism of Inhibition

The corrosion inhibition of steel by this compound is predicated on its ability to adsorb onto the steel surface. This adsorption process can occur through a combination of physisorption and chemisorption.[4]

  • Physisorption: This involves the electrostatic interaction between the charged steel surface (in acidic solution) and the protonated inhibitor molecule.

  • Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (N, O) of the pyrimidine derivative and the vacant d-orbitals of iron atoms on the steel surface. The presence of lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons in the pyrimidine ring, facilitates this process.[1]

The inhibitor molecules, once adsorbed, displace water molecules and aggressive ions from the steel surface, forming a protective film that impedes both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4]

Caption: Proposed mechanism of corrosion inhibition.

Synthesis of this compound

For researchers who wish to synthesize the inhibitor, the following protocol is adapted from established methods for similar compounds.[8]

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Monosubstituted malonic acid diester (in this case, a methyl-substituted version)

  • Methanol or ethanol

  • Acetic acid

  • Water

Protocol:

  • Prepare a solution of sodium ethoxide in methanol or ethanol.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir until dissolved.

  • Slowly add the methyl-substituted malonic acid diester to the reaction mixture.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and add water to dissolve the sodium salt of the product.

  • Neutralize the solution with acetic acid to precipitate the this compound.

  • Filter the precipitate, wash with water and ethanol, and dry to obtain the final product.

Experimental Protocols for Corrosion Inhibition Studies

The following protocols are foundational for evaluating the performance of this compound as a corrosion inhibitor for steel.

Electrochemical Measurements

Electrochemical techniques provide rapid and accurate data on corrosion rates and inhibition mechanisms.[3][4][9]

Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode corrosion cell (working electrode: steel sample, reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl, counter electrode: platinum or graphite)

  • Steel coupons (e.g., mild steel)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Standard laboratory glassware and consumables

Caption: Workflow for electrochemical evaluation.

Protocol:

  • Working Electrode Preparation: Mechanically polish the steel coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl) and a series of solutions containing different concentrations of this compound.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared steel coupon as the working electrode, the reference electrode, and the counter electrode.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a defined period (e.g., 30-60 minutes) until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).

  • Potentiodynamic Polarization (PDP): After EIS, conduct potentiodynamic polarization scans from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[10]

Data Analysis:

ParameterDescription
Corrosion Current Density (icorr) Determined from the Tafel extrapolation of the polarization curves. A lower icorr indicates better inhibition.
Inhibition Efficiency (IE%) Calculated using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100.
Charge Transfer Resistance (Rct) Obtained from the diameter of the semicircle in the Nyquist plot from EIS data. A higher Rct signifies greater corrosion resistance.
Double Layer Capacitance (Cdl) Determined from the EIS data. A decrease in Cdl suggests the adsorption of the inhibitor on the steel surface.
Surface Analysis

Surface analysis techniques are crucial for visualizing the protective film formed by the inhibitor on the steel surface.

Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Steel coupons

  • Corrosive medium with and without inhibitor

  • Standard laboratory equipment for sample preparation

Protocol:

  • Immerse steel coupons in the corrosive medium with and without the optimal concentration of this compound for a specified duration (e.g., 24 hours).

  • After immersion, carefully remove the coupons, rinse gently with deionized water and acetone, and dry.

  • Mount the prepared coupons on stubs and coat with a conductive material (e.g., gold) if necessary.

  • Examine the surface morphology of the steel coupons using SEM at various magnifications.

Expected Observations:

SampleExpected Surface Morphology
Steel in corrosive medium (blank) A rough and pitted surface indicative of significant corrosion.
Steel in corrosive medium with inhibitor A smoother surface with reduced evidence of corrosion, indicating the formation of a protective inhibitor film.

Quantum Chemical Calculations

Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the relationship between the molecular structure of the inhibitor and its inhibition efficiency.[5][6]

Parameters to be Calculated:

ParameterSignificance in Corrosion Inhibition
EHOMO (Highest Occupied Molecular Orbital Energy) A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface.
ELUMO (Lowest Unoccupied Molecular Orbital Energy) A lower ELUMO value suggests a greater ability to accept electrons from the metal surface.
ΔE (Energy Gap = ELUMO - EHOMO) A smaller energy gap generally correlates with higher inhibition efficiency.
Dipole Moment (μ) A higher dipole moment may enhance the adsorption of the inhibitor on the metal surface.

Conclusion

This document provides a comprehensive framework for the investigation of this compound as a corrosion inhibitor for steel. By following the detailed protocols for synthesis, electrochemical evaluation, and surface analysis, researchers can effectively assess its performance and elucidate its mechanism of action. The integration of theoretical calculations will further enhance the understanding of its inhibitive properties at a molecular level.

References

Harnessing 2-Amino-4,6-dihydroxy-5-methylpyrimidine as a Versatile Ligand in Transition Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes featuring 2-amino-4,6-dihydroxy-5-methylpyrimidine as the primary ligand. While this specific ligand is a nuanced derivative within the broader pyrimidine family, this document extrapolates from the well-established chemistry of its close analogs to provide robust, field-tested protocols and theoretical grounding. We delve into the ligand's structural subtleties, particularly its tautomerism, which dictates its coordination behavior. Detailed, step-by-step protocols for the synthesis of representative octahedral and square planar complexes are presented, accompanied by in-depth explanations of the rationale behind experimental choices. Furthermore, a full suite of characterization techniques is discussed, providing researchers with the necessary tools to validate their synthetic outcomes. The guide concludes with an exploration of the promising applications of these complexes in antimicrobial and anticancer research, positioning this compound as a ligand of significant interest for drug development professionals.

Introduction: The Significance of Pyrimidine-Based Ligands

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry and bioinorganic chemistry, most notably forming the backbone of nucleobases in DNA and RNA.[1] This inherent biological relevance has driven extensive research into pyrimidine derivatives as ligands for transition metals. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon frequently attributed to Overtone's concept and Tweedy's chelation theory.[2] Chelation can increase the lipophilic character of the molecule, facilitating its transport across cell membranes to target sites.[3]

The ligand of focus, this compound, is a multifunctional platform for coordination. Its structure presents multiple potential donor sites, including the exocyclic amino group, the ring nitrogen atoms, and the exocyclic oxygen atoms. A critical feature governing its coordination chemistry is its existence in dynamic equilibrium between keto-enol tautomers, which directly influences which donor atoms are available to bind to a metal center. This guide will illuminate the pathways to successfully synthesize and characterize novel metal complexes with this versatile ligand.

Part 1: Ligand Architecture and Coordination Potential

Tautomerism: The Key to Versatile Coordination

This compound can exist in several tautomeric forms. The dihydroxy (enol) form is aromatic, while the diketo form (2-amino-5-methylpyrimidine-4,6(1H,5H)-dione, a derivative of barbituric acid) is non-aromatic. The equilibrium between these forms is influenced by factors like solvent polarity and pH. This tautomerism is the primary reason for its diverse coordinating abilities, offering a rich selection of donor atoms (N-amino, N-ring, O-keto/enol).

SynthesisWorkflow start Reactants ligand Ligand Solution (e.g., in EtOH/H2O) start->ligand metal Metal Salt Solution (e.g., MCl2·nH2O in H2O) start->metal reaction Reaction Mixture (Reflux / Stir at RT) ligand->reaction metal->reaction precipitation Precipitate Formation (Cooling) reaction->precipitation isolation Isolation (Filtration) precipitation->isolation purification Purification (Washing with Solvents) isolation->purification drying Drying (Vacuum Desiccator) purification->drying product Final Complex drying->product CharacterizationFlow synthesis Synthesized Complex elemental Elemental Analysis (CHN) synthesis->elemental Composition conductivity Molar Conductance synthesis->conductivity Ionic Nature spectro Spectroscopic Analysis FT-IR UV-Vis NMR (for diamagnetic) synthesis->spectro Coordination thermal Thermal Analysis (TGA/DSC) synthesis->thermal Solvation xray Single Crystal X-ray Diffraction synthesis->xray If crystals grow structure Final Structure Confirmed elemental->structure conductivity->structure magnetic Magnetic Susceptibility (for paramagnetic) spectro:f2->magnetic Geometry magnetic->structure thermal->structure xray->structure Definitive 3D Structure Applications complex [M(L)n] Complex features Structural Features • Metal Ion Nature • Chelation • Lipophilicity complex->features moa Potential Mechanisms of Action features->moa dna DNA Binding/ Cleavage moa->dna enzyme Enzyme Inhibition moa->enzyme ros ROS Generation moa->ros anticancer Anticancer Agent dna->anticancer antimicrobial Antimicrobial Agent enzyme->antimicrobial ros->antimicrobial ros->anticancer application Therapeutic Applications antimicrobial->application anticancer->application

References

Application Notes and Protocols: Dihydrofolate Reductase (DHFR) Inhibition Assay with Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of DHFR in Cellular Proliferation and as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential one-carbon donors for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA synthesis and cellular replication.[1][4][5] Consequently, the inhibition of DHFR disrupts these vital biosynthetic pathways, leading to cell death, particularly in rapidly dividing cells.[5][6] This dependency has established DHFR as a significant therapeutic target for anticancer and antimicrobial agents.[4][7][8]

Pyrimidine analogs, a class of compounds structurally similar to the natural pyrimidine bases, have been extensively investigated as DHFR inhibitors.[9][10][11] Many successful drugs, including the anticancer agent Methotrexate (MTX) and the antibacterial Trimethoprim, feature a 2,4-diaminopyrimidine motif, which mimics the binding of the pteridine ring of the natural substrate, DHF.[9][10] This application note provides a detailed protocol for a spectrophotometric DHFR inhibition assay, a fundamental tool for screening and characterizing novel pyrimidine-based DHFR inhibitors.

Principle of the Spectrophotometric DHFR Inhibition Assay

The DHFR inhibition assay is a continuous spectrophotometric method that quantifies the enzymatic activity of DHFR. The assay directly monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHFR reduces DHF to THF.[6][7] In the presence of an inhibitor, such as a pyrimidine analog, the rate of NADPH oxidation is diminished, resulting in a slower decrease in absorbance. The degree of inhibition is directly proportional to the concentration and potency of the inhibitor. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50).

Visualizing the DHFR Catalytic Cycle and Inhibition

DHFR_Inhibition_Workflow DHFR Catalytic Cycle and Inhibition by Pyrimidine Analogs E_NADPH E:NADPH E_NADPH_DHF E:NADPH:DHF (Michaelis Complex) E_NADPH->E_NADPH_DHF DHF binds DHF Dihydrofolate (DHF) DHF->E_NADPH_DHF Reaction Hydride Transfer E_NADPH_DHF->Reaction E_NADP_THF E:NADP+:THF (Ternary Product Complex) Reaction->E_NADP_THF THF Tetrahydrofolate (THF) E_NADP_THF->THF NADP NADP+ E_NADP_THF->NADP E Free Enzyme (DHFR) E_NADP_THF->E THF & NADP+ release E->E_NADPH NADPH binds E->E Enzyme Turnover E_Inhibitor E:Inhibitor (Inactive Complex) E->E_Inhibitor Inhibitor Binds NADPH NADPH NADPH->E Pyrimidine_Analog Pyrimidine Analog (Inhibitor) Pyrimidine_Analog->E_Inhibitor

Caption: DHFR catalytic cycle and competitive inhibition by pyrimidine analogs.

Materials and Reagents

Equipment
  • Microplate reader with kinetic measurement capabilities at 340 nm

  • Calibrated single and multichannel pipettes

  • 96-well clear, flat-bottom microplates

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

Reagents
ReagentSupplier (Example)Catalog # (Example)Storage
Human Recombinant DHFRSigma-AldrichD9431-20°C
Dihydrofolic Acid (DHF)Sigma-AldrichD7006-20°C (protect from light)
β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)Sigma-AldrichN7505-20°C
Methotrexate (MTX)Sigma-AldrichM9929Room Temperature
Potassium Phosphate, MonobasicFisher ScientificP285Room Temperature
Potassium Phosphate, DibasicFisher ScientificP288Room Temperature
EDTAFisher ScientificS311Room Temperature
DMSO, AnhydrousSigma-AldrichD2650Room Temperature
Ultrapure WaterRoom Temperature

Preparation of Stock Solutions and Buffers

Note: Prepare all aqueous solutions using ultrapure water. It is crucial to prepare fresh dilutions of DHF and NADPH for each experiment due to their limited stability.[12][13]

  • Assay Buffer (50 mM Potassium Phosphate, 1 mM EDTA, pH 7.5):

    • Prepare a 1 M stock solution of Potassium Phosphate, pH 7.5.

    • Prepare a 0.5 M stock solution of EDTA, pH 8.0.

    • To prepare 100 mL of Assay Buffer, combine 5 mL of 1 M Potassium Phosphate stock, 0.2 mL of 0.5 M EDTA stock, and bring the final volume to 100 mL with ultrapure water. Adjust pH to 7.5 if necessary. Store at 4°C.

  • Dihydrofolic Acid (DHF) Stock Solution (10 mM):

    • Due to the light sensitivity of DHF, perform this step in subdued light.[3][6]

    • Dissolve 4.4 mg of DHF in 1 mL of Assay Buffer. Gentle vortexing may be required.

    • Aliquot and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6] For immediate use, this stock can be stored at -20°C for up to 5 days.[7]

  • NADPH Stock Solution (10 mM):

    • Dissolve 8.3 mg of NADPH in 1 mL of Assay Buffer.

    • Aliquot and store at -20°C. This solution is stable for at least one month.[12]

  • Methotrexate (MTX) Positive Control Stock Solution (10 mM):

    • Dissolve 4.5 mg of MTX in 1 mL of Assay Buffer.

    • Aliquot and store at -20°C.[12]

  • Test Compound (Pyrimidine Analog) Stock Solution (10 mM):

    • Dissolve the pyrimidine analog in 100% DMSO to create a 10 mM stock solution. The required amount will depend on the molecular weight of the compound.

    • Store at -20°C.

Experimental Protocol: Step-by-Step DHFR Inhibition Assay

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

Preparation of Working Solutions:
  • DHFR Enzyme Working Solution: Dilute the stock DHFR enzyme in cold Assay Buffer to a final concentration that provides a linear decrease in absorbance at 340 nm of approximately 0.02-0.04 ΔAbs/min. The optimal concentration should be determined empirically. Keep the diluted enzyme on ice.

  • NADPH Working Solution (1 mM): Dilute the 10 mM NADPH stock solution 1:10 in Assay Buffer.

  • DHF Working Solution (1 mM): Dilute the 10 mM DHF stock solution 1:10 in Assay Buffer.

  • Test Compound and MTX Serial Dilutions:

    • Perform serial dilutions of the 10 mM test compound and MTX stock solutions in Assay Buffer containing a final DMSO concentration matching that of the highest test compound concentration (typically ≤1%). This is crucial to control for potential solvent effects on enzyme activity.[12]

Assay Plate Setup:

A typical plate layout includes wells for:

  • Blank (No Enzyme): Contains all reaction components except the DHFR enzyme. Used to measure the non-enzymatic oxidation of NADPH.

  • Enzyme Control (EC, 100% Activity): Contains all reaction components and the solvent (e.g., DMSO) at the same concentration as the test compound wells.

  • Positive Control (MTX): Contains all reaction components and serial dilutions of MTX.

  • Test Compounds: Contains all reaction components and serial dilutions of the pyrimidine analogs.

Well TypeReagent 1 (Buffer)Reagent 2 (Inhibitor/Solvent)Reagent 3 (DHFR Enzyme)Reagent 4 (NADPH)Reagent 5 (DHF)Final Volume
Blank110 µL10 µL (Solvent)-40 µL40 µL200 µL
EC100 µL10 µL (Solvent)10 µL40 µL40 µL200 µL
Inhibitor100 µL10 µL (Test Compound/MTX)10 µL40 µL40 µL200 µL
Assay Procedure:
  • Add Assay Buffer, Inhibitor/Solvent, and Enzyme: To the appropriate wells of a 96-well plate, add the Assay Buffer, the corresponding concentration of the test compound, MTX, or solvent control. Then, add the DHFR enzyme working solution.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature (or the desired assay temperature, e.g., 37°C) for 10-15 minutes.[7] This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate the Reaction: Add the NADPH working solution to all wells, followed by the DHF working solution to initiate the enzymatic reaction. Mix the plate thoroughly.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

Visualizing the Experimental Workflow

DHFR_Assay_Workflow Start Start Prepare_Reagents Prepare Working Solutions (DHFR, NADPH, DHF, Inhibitors) Start->Prepare_Reagents Plate_Setup Plate Setup in 96-well format (Buffer, Inhibitor/Solvent, Enzyme) Prepare_Reagents->Plate_Setup Pre_Incubate Pre-incubate (10-15 min at RT) Plate_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction (Add NADPH and DHF) Pre_Incubate->Initiate_Reaction Kinetic_Read Kinetic Measurement (Absorbance at 340 nm) Initiate_Reaction->Kinetic_Read Data_Analysis Data Analysis (% Inhibition, IC50 Curve) Kinetic_Read->Data_Analysis End End Data_Analysis->End

References

Application Notes & Protocols for In Vitro Cytotoxicity Assessment of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Pyrimidines in Oncology and the Imperative for Robust Cytotoxicity Screening

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant anticancer agents.[1][2] These heterocyclic compounds often function as antimetabolites, interfering with the synthesis of DNA and RNA, which are critical for the proliferation of rapidly dividing cancer cells.[3] Notable examples include 5-Fluorouracil, a mainstay in chemotherapy for decades.[2] The ongoing synthesis of novel pyrimidine derivatives aims to enhance efficacy, improve selectivity, and overcome resistance mechanisms.[1]

A critical, non-negotiable step in the preclinical development of these novel chemical entities is the rigorous evaluation of their cytotoxic potential. In vitro cytotoxicity assays serve as the primary screening platform to quantify a compound's ability to inhibit cell growth or induce cell death. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, selection, and execution of key cytotoxicity assays tailored for the evaluation of new pyrimidine-based compounds. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into data interpretation and troubleshooting, ensuring scientific integrity and reproducibility.

Choosing the Right Assay: A Comparative Overview

The selection of a cytotoxicity assay is a critical decision that influences the interpretation of a compound's activity. The choice depends on the anticipated mechanism of action, compound properties, and desired experimental endpoint. Here, we compare three widely used assays: MTT (metabolic activity), MTS (metabolic activity, soluble formazan), and LDH (membrane integrity).

Assay Principle Endpoint Advantages Disadvantages
MTT Enzymatic reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4]Cell viability/Metabolic activityWell-established, cost-effective, high-throughput.Insoluble formazan requires a solubilization step; can be influenced by compounds affecting cellular redox state.[5]
MTS Reduction of a tetrazolium compound by viable cells to generate a colored formazan dye that is soluble in cell culture media.[5]Cell viability/Metabolic activitySoluble product (no solubilization step), faster, fewer steps than MTT.Can be affected by compounds that alter cellular metabolism.
LDH Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[4]Cell death/Membrane integrityDirectly measures cell death (cytolysis); non-destructive to remaining cells, allowing for multiplexing.Less sensitive for early apoptotic events; background from serum LDH can be an issue.

Expert Insight: For initial high-throughput screening of novel pyrimidines, the MTS assay offers an excellent balance of speed and simplicity. However, to confirm that a reduction in metabolic activity corresponds to cell death, it is best practice to follow up with an assay that measures a different cellular process, such as the LDH assay for membrane integrity. This dual-assay approach provides a more complete picture of the compound's cytotoxic mechanism.

Experimental Workflows & Core Principles

A successful cytotoxicity study is built upon a foundation of meticulous experimental design and execution. The following diagram illustrates the generalized workflow for assessing novel pyrimidine compounds.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Compound Solubilization & Serial Dilution Cell_Seeding 3. Cell Seeding in 96-Well Plates Treatment 4. Cell Treatment with Pyrimidine Compounds Cell_Seeding->Treatment Add Compound Dilutions Incubation 5. Incubation (e.g., 24, 48, 72h) Assay_Execution 6. Perform Cytotoxicity Assay (e.g., MTT, MTS, LDH) Incubation->Assay_Execution Execute Assay Protocol Measurement 7. Measure Signal (Absorbance/Luminescence) Data_Norm 8. Data Normalization & % Viability Calculation Measurement->Data_Norm Raw Data IC50_Calc 9. Dose-Response Curve & IC50 Determination Result Cytotoxicity Profile IC50_Calc->Result Final Report

Caption: Generalized workflow for in vitro cytotoxicity testing.

Mechanism of Tetrazolium Reduction (MTT/MTS Assays)

The principle of MTT and MTS assays hinges on the metabolic activity of living cells. Mitochondrial dehydrogenases, key enzymes in cellular respiration, reduce the tetrazolium salts into a colored formazan product. The intensity of this color is directly proportional to the number of viable, metabolically active cells.[4]

G Mitochondria Viable Cell Mitochondria Dehydrogenase NAD(P)H-dependent Dehydrogenases Formazan Formazan (Purple, Insoluble/Soluble) Dehydrogenase->Formazan Reduction by NAD(P)H MTT Tetrazolium Salt (Yellow, Soluble) MTT->Dehydrogenase Substrate

Caption: Principle of tetrazolium-based cytotoxicity assays.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a robust method for assessing cell metabolic activity and is widely used for screening pyrimidine derivatives against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma).[2]

Materials:

  • Selected cancer cell line (e.g., A549, Hela, HT1080)[6]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel pyrimidine compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7] After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully aspirate the medium. Add 50 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Protocol 2: LDH Cytotoxicity Assay

This assay is an excellent confirmatory method that measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[4][5]

Materials:

  • Cells and pyrimidine compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).

  • Lysis Buffer (10X) provided with the kit for maximum LDH release control.

  • Sterile 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. In addition to vehicle and untreated controls, prepare wells for a maximum LDH release control.

  • Control Preparation: About 45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to the maximum LDH release control wells and incubate.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm and 680 nm (background).

  • Calculation: Determine LDH activity by subtracting the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which normalizes the compound-treated values against the untreated and maximum release controls.

Data Analysis and Interpretation

Calculating Cell Viability and IC50

The primary output of these assays is a measure (e.g., absorbance) that correlates with the number of viable cells. This data must be transformed into a percentage of cell viability and then used to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Step 1: Data Normalization Calculate the percentage of cell viability for each compound concentration using the following formula:

% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

  • Abs_sample: Absorbance of cells treated with the pyrimidine compound.

  • Abs_vehicle_control: Absorbance of cells treated with the vehicle (e.g., DMSO) only.

  • Abs_blank: Absorbance of medium only (no cells).

Step 2: Dose-Response Curve and IC50 Determination Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). Use non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of the compound that inhibits cell viability by 50%.[10][11] This analysis is readily performed using software like GraphPad Prism.

Interpreting Dose-Response Curves

A typical cytotoxic compound produces a sigmoidal dose-response curve.[12][13] However, deviations can occur and provide important mechanistic insights:

  • Steep Slope: Indicates a small change in concentration leads to a large change in cytotoxicity, suggesting high potency.[13]

  • Shallow Slope: May indicate multiple targets or complex mechanisms of action.

  • U-shaped (Hormetic) Curve: At low doses, the compound may stimulate proliferation, while at high doses, it is cytotoxic. This can be due to the activation of opposing cellular pathways.[12]

Statistical Analysis

To ensure the reliability of the results, appropriate statistical analysis is crucial.

  • Replicates: Each experiment should include at least three technical replicates for each condition. The entire experiment should be repeated on at least three separate occasions (biological replicates).

  • Significance Testing: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the effects of different compound concentrations to the vehicle control. A p-value < 0.05 is typically considered statistically significant.[14]

Advanced Protocols & Mechanistic Insights

To further characterize the cytotoxic mechanism of promising pyrimidine compounds, additional assays can be employed.

ATP-Based Luminescence Assay

This highly sensitive assay quantifies ATP, the principal energy currency of the cell, as a direct indicator of metabolically active, viable cells.[15][16] The firefly luciferase enzyme catalyzes the production of light from ATP and luciferin.[17] The luminescent signal is proportional to the ATP concentration.

Advantage: This method is generally faster and more sensitive than colorimetric assays. The "add-mix-measure" format is ideal for high-throughput screening.

Real-Time Cytotoxicity Assays

Traditional endpoint assays provide only a snapshot in time. Real-time assays, using non-toxic probes that fluoresce upon entering dead cells, allow for the continuous monitoring of cytotoxicity over hours or days.[18][19]

Advantage: Provides kinetic data, revealing the precise onset and rate of cell death, which helps distinguish between rapid necrotic effects and slower apoptotic processes.[20]

Caspase Activity Assays

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. This process is executed by a family of proteases called caspases.[21][22] Fluorometric or colorimetric assays using specific caspase substrates (e.g., DEVD for caspase-3/7) can quantify the activation of these key apoptotic enzymes.[21][23]

Advantage: Multiplexing a caspase assay with a viability or cytotoxicity assay can confirm an apoptotic mechanism and normalize for differences in cell number.[24]

Troubleshooting Common Issues

Problem Probable Cause(s) Recommended Solution(s)
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates.[25]- Ensure a homogenous cell suspension before and during plating.- Calibrate pipettes regularly.- Avoid using outer wells; fill them with sterile PBS or medium to maintain humidity.[25]
Low Absorbance Readings (MTT/MTS) - Cell density is too low.- Insufficient incubation time with the reagent.- Incomplete solubilization of formazan (MTT assay).[7]- Perform a cell titration experiment to determine optimal seeding density.- Optimize incubation time (typically 1-4 hours).- Ensure thorough mixing with the solubilization agent; use an orbital shaker.[7]
High Background in Control Wells - Microbial contamination (bacteria/yeast can reduce tetrazolium salts).- Phenol red in medium can interfere with absorbance readings.- High intrinsic LDH activity in serum (LDH assay).[7]- Visually inspect plates for contamination; practice sterile technique.- Use phenol red-free medium during the assay incubation step.- Use a serum-free medium during the assay or use heat-inactivated serum to reduce enzyme activity.[7]
Compound Interference - Colored pyrimidine compounds may interfere with absorbance readings.- Compounds may directly reduce tetrazolium salts, independent of cell metabolism.- Run a compound-only control (no cells) to measure its intrinsic absorbance.- Compare results with a non-tetrazolium-based assay like an ATP assay.

Conclusion

The systematic in vitro evaluation of novel pyrimidine compounds is a foundational element of modern cancer drug discovery. A logical, multi-assay approach, beginning with a robust primary screen like the MTS assay and followed by confirmatory assays such as LDH or caspase activation, provides a comprehensive understanding of a compound's cytotoxic profile. By adhering to the detailed protocols, understanding the underlying principles, and applying rigorous data analysis, researchers can generate high-quality, reproducible data. This, in turn, enables confident decision-making for advancing the most promising pyrimidine candidates through the development pipeline. Adherence to international standards, such as ISO 10993-5, is also recommended, particularly when the research may inform the development of medical devices.[26][27]

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Amino-4,6-dihydroxy-5-methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthesis. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing foundational knowledge for a successful experiment.

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The synthesis is a classic ring-forming condensation reaction. It involves the reaction of a guanidine salt (like guanidine hydrochloride or nitrate) with a substituted malonic ester, specifically diethyl 2-methylmalonate.[1] The reaction is driven by a strong base, typically sodium methoxide, which deprotonates the guanidine and the active methylene group of the malonate, facilitating a cyclization cascade to form the pyrimidine ring.

Q2: Why is the choice of base and solvent so critical in this synthesis?

A2: The base and solvent system is arguably the most critical factor for success. A strong base like sodium methoxide is required to generate the necessary nucleophiles. The solvent, typically methanol or ethanol, serves two key purposes.[1] Firstly, it's the solvent for the reaction itself. Secondly, and crucially, it helps to at least partially dissolve the sodium salt of the pyrimidine product as it forms. If the product salt precipitates from the reaction mixture too early, it can coat the reactants and physically prevent the reaction from proceeding to completion, leading to drastically reduced yields.[1]

Q3: Can I use a commercial sodium methoxide solution instead of preparing it fresh?

A3: Yes, a commercial solution of sodium methoxide in methanol can be used. However, it is imperative to ensure it is anhydrous. Moisture can consume the base and hydrolyze the diethyl 2-methylmalonate, leading to side products and lower yields. Freshly preparing the solution from clean sodium metal and anhydrous methanol is often considered the gold standard for ensuring a dry, highly reactive base.[2]

Q4: What are the main safety precautions I should take during this synthesis?

A4: Standard laboratory safety protocols are essential. Key hazards include:

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. It must be handled under an inert atmosphere or a non-reactive liquid like mineral oil and quenched carefully.

  • Sodium Methoxide: Corrosive and toxic. Avoid contact with skin and eyes, and handle in a well-ventilated fume hood.

  • Solvents: Methanol and ethanol are flammable. Ensure all heating is done using a heating mantle and condenser, with no open flames.

  • Guanidine Salts: Can be irritating. Handle with appropriate personal protective equipment (PPE).

Troubleshooting Guide: From Low Yields to Impure Products

This section is formatted to directly address specific experimental failures with logical, experience-driven solutions.

Problem 1: My reaction yielded very little or no product.

  • Question: I followed the procedure, but my final yield of this compound is extremely low (<20%). What went wrong?

  • Answer & Troubleshooting Workflow: Low yield is a common issue that can almost always be traced back to one of three areas: reagent quality, base activity, or reaction conditions.

    • Step 1: Verify Base Activity. Was your sodium methoxide active? If you used a commercial solution, was it fresh? If you prepared it yourself, was the sodium metal fresh and the methanol truly anhydrous? An inactive base is the most common reason for reaction failure.

    • Step 2: Check Your Reactants. Is your diethyl 2-methylmalonate pure? Esters can hydrolyze over time. Consider running an NMR or IR to check its integrity. Ensure your guanidine salt is dry.

    • Step 3: Analyze Your Solvent Choice. As mentioned, using an alcoholic solvent like methanol or ethanol is critical to keep the intermediate salt in solution.[1] Using a solvent in which the salt is completely insoluble will halt the reaction.

    • Step 4: Review Reaction Time and Temperature. The condensation requires heating, typically to the reflux temperature of the alcohol solvent, for several hours to ensure the reaction goes to completion.[2] Inadequate heating time or temperature will result in a low conversion rate.

    dot

    Troubleshooting_LowYield Troubleshooting Workflow: Low Yield Start Low Yield (<20%) CheckBase Verify Base Activity (Anhydrous Conditions?) Start->CheckBase CheckReactants Verify Reactant Purity (Ester Hydrolysis?) CheckBase->CheckReactants Base is active CheckSolvent Confirm Correct Solvent (Methanol/Ethanol?) CheckReactants->CheckSolvent Reactants are pure CheckConditions Review Time & Temp (Refluxed adequately?) CheckSolvent->CheckConditions Solvent is correct Success Yield Improved CheckConditions->Success Conditions optimized

    Caption: Decision tree for diagnosing low product yield.

Problem 2: The final product is discolored and shows multiple spots on TLC.

  • Question: After precipitation, my product isn't a clean white solid. What are the likely impurities?

  • Answer: Impurities often arise from side reactions or incomplete work-up.

    • Unreacted Starting Materials: If the reaction did not go to completion, you could have residual diethyl 2-methylmalonate or guanidine.

    • Hydrolysis Products: If moisture was present, diethyl 2-methylmalonate could hydrolyze to 2-methylmalonic acid.

    • Side-Products from Work-up: The choice of acid during neutralization is important. Using acetic acid is recommended as it helps keep any unreacted guanidine dissolved in the aqueous phase while the desired product precipitates.[1] If you use a strong mineral acid like HCl, you may co-precipitate guanidinium salts.

    • Purification: Ensure the final product is thoroughly washed with cold water and then ethanol to remove any remaining soluble impurities.[2] If it remains impure, recrystallization from a suitable solvent system (e.g., water/ethanol) may be necessary.

Problem 3: During the reaction, the mixture became an unstirrable solid mass.

  • Question: My reaction mixture solidified and the magnetic stirrer stopped. What should I do?

  • Answer: This is a classic sign of the product's sodium salt precipitating out of solution.[1]

    • Immediate Action: If possible, add more anhydrous alcohol (methanol or ethanol) to try and redissolve some of the solid and regain stirring.

    • Root Cause Analysis: This usually happens when the reaction concentration is too high or if a less-than-ideal solvent was used. For future runs, increase the solvent volume relative to the reactants. Using ethanol, which has a higher boiling point and can sometimes offer better solubility for the intermediate salt, might be a beneficial modification.

Optimized Experimental Protocol

This protocol synthesizes insights from multiple sources to provide a robust and reliable method.

dot

Workflow_Diagram cluster_prep 1. Base Preparation cluster_reaction 2. Condensation Reaction cluster_workup 3. Product Isolation PrepBase Prepare Sodium Methoxide in Anhydrous Methanol AddGuanidine Add Guanidine HCl PrepBase->AddGuanidine AddMalonate Slowly Add Diethyl 2-Methylmalonate AddGuanidine->AddMalonate Reflux Heat to Reflux (65-70°C) for 4-6 hours AddMalonate->Reflux Concentrate Remove Solvent (Reduced Pressure) Reflux->Concentrate Dissolve Dissolve Residue in Water Concentrate->Dissolve Precipitate Adjust pH to ~6 with Acetic Acid Dissolve->Precipitate Isolate Filter, Wash (H2O, EtOH), and Dry Product Precipitate->Isolate

Caption: Optimized workflow for the synthesis of this compound.

Materials & Reagents:

  • Guanidine Hydrochloride

  • Diethyl 2-methylmalonate

  • Sodium Metal or commercial Sodium Methoxide solution

  • Anhydrous Methanol or Ethanol

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a condenser and an inert gas inlet, add anhydrous methanol. Carefully add sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium methoxide solution in an ice bath.

  • Reaction Setup: To the cooled sodium methoxide solution, add guanidine hydrochloride. Stir for 15-20 minutes to allow for the formation of free guanidine.

  • Addition of Malonate: Slowly add diethyl 2-methylmalonate to the reaction mixture dropwise via an addition funnel. An exothermic reaction may be observed.

  • Condensation: After the addition is complete, heat the mixture to reflux (approx. 65°C for methanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Product Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring vigorously, slowly add glacial acetic acid to adjust the pH of the solution to approximately 6. A white precipitate should form.[1]

  • Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a wash with cold ethanol to remove residual water and organic impurities.[2]

  • Drying: Dry the pure white solid product in a vacuum oven at 60°C to a constant weight. Characterize by NMR and melting point analysis. A yield of over 90% has been reported for the analogous 5-unsubstituted product under similar optimized conditions.[1]

Data Summary: Optimized Reaction Parameters

The table below summarizes the key quantitative parameters for maximizing the yield and purity of your synthesis.

ParameterRecommended Value/ConditionRationale & Reference
Guanidine:Malonate Molar Ratio 1 : 1.05 - 1.1A slight excess of the malonate ester ensures the complete consumption of guanidine.
Base:Guanidine Molar Ratio 2.0 - 2.2 : 1Sufficient base is needed to deprotonate both guanidine and the malonate ester to drive the reaction.
Solvent Anhydrous Methanol or EthanolCrucial for dissolving the intermediate sodium salt, preventing reaction stalling.[1]
Reaction Temperature Reflux (65-78°C)Provides the necessary activation energy for the condensation and cyclization steps.[2]
Reaction Time 4 - 6 hoursEnsures the reaction proceeds to completion. Monitor by TLC for confirmation.
Precipitation pH ~6Optimal for precipitating the dihydroxy-pyrimidine product while keeping unreacted guanidine in solution.[2]
Neutralizing Acid Glacial Acetic AcidSelectively precipitates the product while forming a highly soluble guanidinium acetate salt.[1]

References

Technical Support Center: Navigating the Purification of Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges encountered during the purification of polar pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polar pyrimidine derivatives?

A1: The primary hurdles in purifying polar pyrimidine compounds stem from their inherent high polarity. This characteristic often leads to a cascade of issues including:

  • Poor retention in reverse-phase chromatography (RPC) : Highly polar molecules have a low affinity for the non-polar stationary phases used in RPC, causing them to elute quickly, often with the solvent front, resulting in poor separation.[1][2]

  • Peak tailing in HPLC : The presence of multiple hydrogen bond donors and acceptors in polar pyrimidines can lead to strong interactions with residual silanol groups on silica-based stationary phases, causing asymmetrical peak shapes.[1][2]

  • Difficulties in crystallization : Their high solubility in polar solvents, which are often the solvents of choice for reaction work-ups, can make it challenging to achieve the supersaturation required for crystal formation.[1][3]

Q2: Which chromatographic techniques are most suitable for purifying these compounds?

A2: The choice of chromatography is critical and depends on the specific properties of your pyrimidine derivative. Here are the most effective techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : Often the go-to method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a polar solvent (like water). This creates a water-rich layer on the stationary phase, facilitating the partitioning and retention of polar analytes.[1][4][5]

  • Ion-Exchange Chromatography (IEC) : This technique is highly effective for ionizable pyrimidine derivatives. It separates molecules based on their net charge by utilizing a stationary phase with charged functional groups.[1][6]

  • Reverse-Phase Chromatography (RPC) : While challenging, RPC can be optimized. Strategies include using polar-endcapped columns to shield residual silanols or employing ion-pairing agents to increase the hydrophobicity of charged analytes.[1][2][7]

  • Supercritical Fluid Chromatography (SFC) : An emerging green chromatography technique that uses supercritical carbon dioxide as the primary mobile phase. SFC can provide fast and efficient separations for polar compounds, often with the addition of polar co-solvents.[8][9][10]

Q3: When should I consider crystallization for purification?

A3: Crystallization is a powerful and cost-effective technique, especially for large-scale purifications where high purity is paramount.[1] The key is to identify a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your purification experiments.

Chromatography Troubleshooting

Problem 1: Poor retention of my polar pyrimidine in Reverse-Phase HPLC.

  • Root Cause Analysis : Your highly polar analyte has minimal interaction with the non-polar stationary phase (e.g., C18) and is eluting with the solvent front.[1][11] The mobile phase is too "strong" (too polar) to allow for sufficient retention.

  • Solutions :

    • Modify the Stationary Phase : Switch to a polar-embedded or polar-endcapped column. These columns have modifications that increase their polarity, enhancing retention for polar compounds.[1]

    • Adjust the Mobile Phase :

      • Decrease Organic Modifier : Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This increases the overall polarity of the mobile phase, promoting interaction with the stationary phase.[1]

      • pH Adjustment : For ionizable pyrimidines, adjusting the mobile phase pH to suppress ionization can increase their hydrophobicity and retention.[1][7]

      • Ion-Pairing Agents : Add an ion-pairing reagent (e.g., trifluoroacetic acid for basic pyrimidines) to the mobile phase. This forms a neutral, more hydrophobic ion-pair with your analyte, increasing its affinity for the stationary phase.[2]

    • Switch to an Alternative Technique : If the above strategies fail, HILIC is often the most effective alternative for highly polar compounds.[4][5]

Problem 2: My aminopyrimidine compound shows significant peak tailing in HILIC.

  • Root Cause Analysis : Peak tailing for basic compounds like aminopyrimidines in HILIC is often due to secondary ionic interactions between the basic amine groups on your compound and acidic silanol groups on the silica-based stationary phase.[2]

  • Solutions :

    • Mobile Phase Modification :

      • Increase Buffer Concentration : Incrementally increase the concentration of your buffer (e.g., ammonium formate). The buffer ions will compete with your analyte for the active sites on the stationary phase, reducing secondary interactions.

      • Adjust Mobile Phase pH : A slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent and predictable interactions.[2]

    • Optimize Sample Injection :

      • Use a Weaker Sample Solvent : Dissolving your sample in a solvent that is significantly more polar (stronger) than your initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[2]

Problem 3: My polar pyrimidine is irreversibly sticking to my normal-phase silica gel column.

  • Root Cause Analysis : The highly polar functional groups on your pyrimidine, especially basic nitrogens, can bind very strongly to the acidic silica gel, leading to poor recovery and streaking.[2]

  • Solutions :

    • Deactivate the Silica Gel : Add a small amount of a basic modifier, such as triethylamine or ammonia, to your mobile phase. This will compete with your compound for the active sites on the silica, reducing strong interactions.[2]

    • Consider Alternative Stationary Phases : Florisil or alumina can be less acidic alternatives to silica gel.[12] For more challenging separations, HILIC is a more suitable technique.[13]

Crystallization Troubleshooting

Problem 4: My polar pyrimidine compound "oils out" instead of crystallizing.

  • Root Cause Analysis : "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature where the solute is still molten.[3]

  • Solutions :

    • Slow Down the Cooling Process : Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal lattice formation.[3]

    • Add More Solvent : Reheat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the saturation level. Then, allow it to cool slowly again.[3]

    • Change the Solvent System : Select a solvent with a lower boiling point or one in which your compound is less soluble at room temperature.[3]

Problem 5: I'm getting very low recovery after crystallization.

  • Root Cause Analysis : Low recovery can be due to several factors:

    • The compound has significant solubility in the cold solvent.[1]

    • Too much solvent was used initially.[3]

    • Premature crystallization occurred during a hot filtration step.[3]

  • Solutions :

    • Optimize Solvent Volume : Use the minimum amount of hot solvent necessary to fully dissolve your compound.[3]

    • Maximize Precipitation : After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound.[1]

    • Prevent Premature Crystallization : If performing a hot filtration, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[3]

    • Consider an Anti-Solvent : If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.[14]

Experimental Protocols & Workflows

Protocol 1: General Method for HILIC Purification
  • Column Selection : Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[1]

  • Mobile Phase Preparation : Prepare a mobile phase consisting of a high percentage of organic solvent (e.g., 95% acetonitrile) and a low percentage of an aqueous buffer (e.g., 5% of 10 mM ammonium formate, pH 3.5). The buffer concentration is typically in the range of 5-20 mM.

  • Sample Preparation : Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with a similar or weaker elution strength. Filter the sample through a 0.22 µm filter.[1]

  • Chromatographic Conditions :

    • Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[1]

    • Inject the sample.

    • Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compound.[1]

    • Monitor the elution using a UV detector at an appropriate wavelength.

Protocol 2: General Method for Recrystallization
  • Solvent Selection : Test the solubility of your crude compound in small amounts of various solvents to find one where it is soluble when hot and insoluble when cold.

  • Dissolution : Place the crude pyrimidine derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[1]

  • Decolorization (if necessary) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[1]

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]

  • Drying : Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Pyrimidine Purification

TechniqueStationary PhaseMobile PhasePrinciple of SeparationBest Suited For
Reverse-Phase (RPC) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Hydrophobic interactions[11][15]Less polar pyrimidine derivatives or when optimized with ion-pairing agents.[1]
HILIC Polar (e.g., Silica, Amide)High Organic/Low AqueousPartitioning into a water-enriched layer on the stationary phase.[5]Highly polar, hydrophilic pyrimidines.[4]
Ion-Exchange (IEC) Charged (Anionic or Cationic)Aqueous buffer with increasing salt gradientElectrostatic interactions.[16][17]Ionizable (acidic or basic) pyrimidine derivatives.[1][6]
Supercritical Fluid (SFC) Various (often polar)Supercritical CO2 with polar co-solventsPartitioning between mobile and stationary phases.[10]A wide range of polarities; offers fast, green separations.[9][18]

Visualizations

Purification_Workflow cluster_start Start: Crude Polar Pyrimidine cluster_decision1 Initial Purity Assessment cluster_chromatography Chromatographic Purification cluster_crystallization Crystallization cluster_end Final Product start Crude Product assess Assess Polarity & Ionization State start->assess hilic HILIC assess->hilic Highly Polar iec Ion-Exchange assess->iec Ionizable rpc Optimized RPC assess->rpc Moderately Polar sfc SFC assess->sfc Alternative crystallize Recrystallization assess->crystallize High Quantity / Solid end_product Pure Pyrimidine Derivative hilic->end_product iec->end_product rpc->end_product sfc->end_product crystallize->end_product

Caption: Decision workflow for selecting a purification method.

HPLC_Troubleshooting start HPLC Peak Tailing Observed? is_basic Is the analyte basic? start->is_basic secondary_interactions Secondary Ionic Interactions Likely is_basic->secondary_interactions Yes injection_solvent Is injection solvent stronger than mobile phase? is_basic->injection_solvent No increase_buffer Increase Buffer Concentration secondary_interactions->increase_buffer adjust_ph Adjust Mobile Phase pH secondary_interactions->adjust_ph solvent_mismatch Solvent Mismatch Effect injection_solvent->solvent_mismatch Yes column_degradation Consider column degradation injection_solvent->column_degradation No dissolve_in_mp Dissolve sample in initial mobile phase solvent_mismatch->dissolve_in_mp replace_column Replace Column column_degradation->replace_column

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Side product formation in the synthesis of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the synthesis of 2-Amino-4,6-dihydroxy-5-methylpyrimidine. This document is designed to offer practical, field-proven insights to overcome common challenges and minimize side product formation during this critical synthetic process.

Introduction to the Synthesis

The synthesis of this compound is a cornerstone reaction for the production of various pharmaceutical intermediates. The most prevalent synthetic route involves the condensation of an appropriate C3 synthon, typically a dialkyl methylmalonate, with a guanidine salt in the presence of a strong base. While seemingly straightforward, this reaction is often plagued by the formation of impurities that can complicate purification and reduce overall yield. This guide will dissect the common pitfalls and provide robust solutions to ensure a high-purity product.

A general schematic for this synthesis is the condensation of guanidine with diethyl methylmalonate under basic conditions, typically using sodium ethoxide in ethanol.[1]

Troubleshooting Guide: Side Product Formation and Low Yields

This section addresses the most frequently encountered issues during the synthesis of this compound, providing causal explanations and actionable mitigation strategies.

Issue 1: Low or No Precipitation of the Desired Product

Question: I have followed the reaction protocol, but upon acidification, little to no product precipitates. What are the likely causes and how can I resolve this?

Answer:

This is a common issue that can stem from several factors, primarily related to reaction completion and the pH of the workup.

  • Incomplete Reaction: The condensation reaction may not have gone to completion. This can be due to:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is refluxed for an adequate duration, typically several hours, to drive the cyclization.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

    • Ineffective Base: The sodium ethoxide or methoxide may have degraded due to exposure to moisture. It is crucial to use freshly prepared or properly stored base. The strength of the base is critical for the deprotonation of guanidine and the malonic ester.[3]

    • Poor Solubility of Reactants: In some cases, reactants may not be fully soluble in the chosen solvent, hindering the reaction rate. While ethanol or methanol are standard, ensuring vigorous stirring is important.

  • Improper pH during Workup: The precipitation of this compound is highly pH-dependent.

    • Over-acidification: If the pH is too low, the product may become protonated and remain soluble in the aqueous solution.

    • Insufficient Acidification: If the pH is too high, the product will remain as its soluble salt. The target pH for precipitation is typically in the range of 5-6. Careful, dropwise addition of a weak acid like acetic acid is recommended over strong mineral acids to avoid overshooting the optimal pH range.

  • Hydrolysis of the Starting Material: Under strongly basic conditions and in the presence of water, diethyl methylmalonate can undergo hydrolysis to its corresponding carboxylic acid, which will not participate in the desired condensation reaction. Ensuring anhydrous conditions is critical.

Workflow for Troubleshooting Low Product Precipitation:

reaction_pathways guanidine Guanidine intermediate Acyclic Intermediate guanidine->intermediate + Diethyl Methylmalonate (Base) malonate Diethyl Methylmalonate malonate->intermediate hydrolysis Methylmalonic Acid (from hydrolysis) malonate->hydrolysis + H2O (Base) (side reaction) product 2-Amino-4,6-dihydroxy- 5-methylpyrimidine intermediate->product Cyclization (desired) uncyclized Uncyclized Side Product (N-acylguanidine derivative) intermediate->uncyclized Incomplete Cyclization (side reaction)

References

Solubility issues of 2-Amino-4,6-dihydroxy-5-methylpyrimidine in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Welcome to the technical support guide for this compound (CAS No. 55477-35-5). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our approach is rooted in foundational physicochemical principles to empower you to overcome these common hurdles in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is this compound so poorly soluble in many common organic solvents?

A1: The limited solubility is rooted in its molecular structure and solid-state properties.

The pyrimidine scaffold of this compound, also known as 5-methylisocytosine, possesses multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (ring nitrogens and hydroxyl oxygens).[1][2] This leads to two primary challenges:

  • High Crystal Lattice Energy: The planar nature of the pyrimidine ring and extensive intermolecular hydrogen bonding create a highly stable and tightly packed crystal structure.[3] Significant energy is required for solvent molecules to overcome these strong intermolecular forces and break down the crystal lattice, a prerequisite for dissolution. Strategies to improve the solubility of similar heterocyclic compounds often focus on disrupting this molecular planarity and symmetry.[4]

  • Keto-Enol Tautomerism: The dihydroxy-pyrimidine core can exist in equilibrium with its more stable keto-enol tautomeric forms (e.g., 2-amino-4-hydroxy-6-oxo- or 2-amino-4,6-dioxo- forms).[5][6] These keto forms are highly polar and can further enhance intermolecular hydrogen bonding, reducing affinity for less polar organic solvents.

Due to these factors, the compound typically exhibits poor solubility in non-polar solvents like hexanes and toluene, and even in moderately polar solvents like ethyl acetate or dichloromethane. Solubility is generally favored in highly polar, aprotic solvents capable of disrupting the strong hydrogen bonding network.

Q2: What is the general solubility profile of this compound?

A2: While specific quantitative data is scarce in the literature, a qualitative profile can be inferred from its structure and data on analogous compounds.

The following table summarizes the expected solubility of this compound in common laboratory solvents. This profile is based on data from structurally related pyrimidines, such as 2-amino-4-hydroxy-6-methylpyrimidine and 5-methyl-2'-deoxycytidine.[7][8]

Solvent ClassSolvent NameExpected SolubilityRationale & Expert Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble Excellent hydrogen bond acceptor; the solvent of choice for preparing high-concentration stock solutions.[7]
Dimethylformamide (DMF)Soluble Similar to DMSO, effective at solvating polar heterocycles.[7]
AcetonitrileSlightly Soluble to Insoluble Less effective at disrupting strong intermolecular hydrogen bonds compared to DMSO.
Polar Protic WaterSlightly Soluble / pH-Dependent Limited solubility in neutral water. Solubility significantly increases in acidic or alkaline aqueous solutions via salt formation.[3]
Methanol / EthanolSlightly Soluble to Insoluble Can act as both H-bond donors and acceptors, but may not be strong enough to overcome the compound's crystal lattice energy effectively.
Non-Polar / Halogenated Dichloromethane (DCM)Insoluble Lacks the polarity and hydrogen bonding capability to solvate the molecule.
ChloroformInsoluble Similar to DCM.
Toluene / HexanesInsoluble Non-polar nature is incompatible with the highly polar solute.
Aqueous Buffers PBS (pH 7.2)Slightly Soluble Analogs show solubility in the range of 0.5-10 mg/mL.[7][9]
Aqueous Alkali (e.g., NaOH)Soluble The acidic hydroxyl groups are deprotonated to form a more soluble salt.[10][11]

Troubleshooting & Experimental Protocols

Q3: My compound is not dissolving in my chosen solvent. What is the recommended troubleshooting workflow?

A3: Follow a systematic approach that gradually increases dissolution energy and tests alternative solvent systems.

When initial attempts at dissolution fail, it's crucial to proceed logically to avoid compound degradation. The following workflow is designed to diagnose and solve the most common issues.

G cluster_0 start Start: Undissolved Compound in Chosen Solvent verify Step 1: Verify Purity & Identity Is the compound correct and free of insolubles? start->verify energy Step 2: Apply Mechanical & Thermal Energy (Vortex -> Sonicate -> Gentle Warming) verify->energy Yes fail Consult Advanced Formulation (e.g., co-solvents, excipients) verify->fail No, impurity found check1 Is it dissolved? energy->check1 solvent Step 3: Switch to Primary Solvent Use 100% DMSO or DMF check1->solvent No success Success: Compound Dissolved check1->success Yes check2 Is it dissolved? solvent->check2 ph Step 4 (Aqueous Only): Adjust pH Acidify (< pH 4) or Basify (> pH 9) to attempt salt formation. check2->ph No, and target is aqueous buffer check2->success Yes check2->fail No, and target is organic solvent ph->success If successful

Caption: Troubleshooting workflow for dissolving this compound.

Protocol 1: Systematic Dissolution Procedure

  • Verification: Confirm the identity and purity of your material. Impurities can significantly impact solubility.

  • Mechanical Agitation: Vigorously vortex the sample for 1-2 minutes.

  • Sonication: If solids remain, place the sample in an ultrasonic bath for 5-15 minutes. This provides localized energy to break up solid particles and facilitate solvation.[3]

  • Gentle Warming: If necessary, warm the solution to 37-50°C while stirring.[3] Caution: Always verify the thermal stability of your compound first to avoid degradation. Do not use high heat.

  • Solvent Re-evaluation: If the compound remains insoluble, and your experimental design allows, switch to the recommended primary solvents: high-purity, anhydrous DMSO or DMF.

Q4: I need to prepare a working solution for a cell-based assay. How do I avoid the compound "crashing out" when I dilute my DMSO stock into an aqueous buffer?

A4: This phenomenon, known as antisolvent precipitation, is common for poorly soluble compounds.[12] It occurs when a drug dissolved in a good solvent (DMSO) is rapidly diluted into a poor solvent (aqueous buffer). The key is to control the dilution process.

A multi-step dilution protocol is highly effective at preventing precipitation and ensuring a homogenous final solution.

G cluster_1 stock Step 1: Prepare High-Concentration Stock in 100% DMSO (e.g., 50 mM) intermediate Step 2: Create Intermediate Dilution in Assay Buffer (e.g., 1:100) Result: 500 µM in 1% DMSO stock->intermediate Key step to avoid shock serial Step 3: Perform Serial Dilutions Use assay buffer containing 1% DMSO to dilute from the intermediate stock intermediate->serial final Result: Final working solutions with constant, low DMSO concentration (<1%) serial->final

Caption: Workflow to prevent precipitation when preparing aqueous working solutions.

Protocol 2: Preparation of Working Solutions for Biological Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock for an aqueous, cell-based assay.[12]

  • Prepare Stock Solution: Dissolve the this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using the steps in Protocol 1. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Create an Intermediate Dilution: Prepare an intermediate solution by diluting the DMSO stock into your final aqueous assay buffer. A 1:100 dilution is common.

    • Example: Add 2 µL of a 50 mM DMSO stock to 198 µL of cell culture medium. This yields a 500 µM intermediate solution containing 1% DMSO.

    • Crucial Technique: Add the DMSO stock to the aqueous buffer while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that trigger precipitation.

  • Perform Final Serial Dilutions: Use the intermediate solution to perform your final serial dilutions. Importantly, the diluent for this step should be an assay buffer that also contains the same percentage of DMSO (e.g., 1% DMSO) to maintain a constant solvent environment.

  • Vehicle Control: Always prepare a vehicle control by performing the identical dilution steps using 100% DMSO instead of the compound stock solution. This is essential to account for any effects of the solvent on the assay. The final concentration of DMSO should ideally be below 0.5% and must not exceed 1% in most cell-based assays to avoid cytotoxicity.[12]

By following these structured protocols, researchers can effectively manage the solubility challenges of this compound, leading to more reliable and reproducible experimental outcomes.

References

Stability of 2-Amino-4,6-dihydroxy-5-methylpyrimidine in aqueous buffers for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-Amino-4,6-dihydroxy-5-methylpyrimidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous buffers for biological assays. As Senior Application Scientists, we have designed this center to empower you with the foundational knowledge and practical protocols needed to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental work. We focus on diagnosing the problem, understanding the underlying cause, and implementing a robust solution.

Issue 1: Inconsistent Assay Results or Loss of Compound Activity Over Time

You've observed a drift in your dose-response curves, or the compound's measured effect diminishes in experiments conducted over several hours.

Primary Suspected Cause: Degradation of this compound in your aqueous assay buffer. The stability of pyrimidine derivatives can be significantly influenced by the physicochemical environment.[1][2]

Diagnostic & Solution Workflow:

The key to resolving this issue is to perform a systematic stability assessment of the compound directly in your experimental buffer.

Step 1: Prepare Fresh, Verified Stock Solutions Always begin with a freshly prepared concentrated stock solution in an appropriate organic solvent like DMSO. Avoid repeated freeze-thaw cycles. If possible, confirm the concentration and purity of the stock via UV-Vis spectroscopy or HPLC before proceeding.

Step 2: Experimental Protocol for Buffer Stability Assessment This protocol will determine the rate of degradation, if any, under your specific assay conditions.

  • Buffer Preparation : Prepare the exact aqueous buffer used in your biological assay (e.g., PBS, TRIS, HEPES) at the desired pH and temperature.

  • Spiking : Spike the buffer with this compound to the final working concentration used in your assay. Ensure the final concentration of any organic co-solvent (like DMSO) is also identical to your assay conditions.

  • Time-Point Sampling : Aliquot the mixture into separate, sealed vials. Incubate these vials under the precise conditions of your assay (e.g., 37°C, protected from light).

  • Sample Collection : At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately quench any potential degradation by freezing it at -80°C or by mixing with a quenching solution (e.g., an acidic solution if acid hydrolysis is not the suspected pathway). The T=0 sample should be processed immediately after spiking.

  • Analysis : Analyze the concentration of the parent compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation : Plot the percentage of the remaining compound against time. A significant decrease from 100% indicates instability. An acceptable threshold for stability is often considered >90% of the initial concentration remaining at the final time point of the assay.

Step 3: Optimization Based on Stability Data If degradation is confirmed, consider the following modifications:

  • pH Adjustment : Pyrimidine rings can be susceptible to pH-dependent hydrolysis.[3] Test the stability in a range of buffers with different pH values (e.g., pH 6.5, 7.4, 8.0) to identify an optimal range.

  • Buffer Selection : Some buffer components can catalyze degradation. If using a phosphate buffer, consider potential catalysis and test an alternative like HEPES or MOPS.

  • Temperature Control : If your assay allows, assess if running it at a lower temperature (e.g., room temperature instead of 37°C) improves stability.

  • Exclusion of Light : Pyrimidine analogs can be photosensitive.[4][5] Always prepare solutions and run assays in amber vials or under low-light conditions unless photostability has been confirmed. Refer to ICH Q1B guidelines for systematic photostability testing.[6]

Workflow for Assessing Compound Stability in Assay Buffer

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Decision A Prepare Assay Buffer (e.g., PBS, pH 7.4) C Spike Buffer with Compound to Final Concentration A->C B Prepare Fresh Stock Soln. (Compound in DMSO) B->C D Incubate at Assay Temp. (e.g., 37°C, protected from light) C->D E Collect Samples at Time Points (0, 1, 2, 4, 8, 24h) D->E F Quench Reaction / Freeze E->F G Analyze by HPLC-UV F->G H Plot % Remaining vs. Time G->H I Is Compound Stable (>90%)? H->I J Proceed with Assay I->J Yes K Optimize Buffer/Conditions (pH, Temp, etc.) I->K No K->A Re-test G cluster_factors Controllable Factors Compound Compound Integrity Stability Chemical Stability Compound->Stability Solubility Aqueous Solubility Compound->Solubility Assay Reliable Assay Results Stability->Assay Solubility->Assay pH Buffer pH pH->Stability pH->Solubility Temp Temperature Temp->Stability Temp->Solubility Light Light Exposure Light->Stability BufferComp Buffer Composition BufferComp->Stability BufferComp->Solubility

References

Troubleshooting low yields in the condensation reaction of guanidine and dialkyl malonates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Guanidine-Malonate Condensation

Welcome to the technical support center for the synthesis of pyrimidine derivatives via the condensation of guanidine and dialkyl malonates. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this crucial cyclocondensation reaction. My approach here is to move beyond simple procedural lists and delve into the mechanistic causality behind each experimental parameter. By understanding the "why," you can more effectively diagnose and resolve issues in your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction yield is consistently low or zero. What are the most fundamental issues I should check first?

This is the most common issue and typically points to a problem with one of the three core pillars of the reaction: (1) Reagent Quality , (2) Inefficient Enolate Formation , or (3) Inappropriate Reaction Conditions .

The integrity of your starting materials is non-negotiable.

  • Guanidine Source: Guanidine is a strong base (the conjugate acid has a pKa of 13.6) and is often supplied as a more stable salt, such as guanidine hydrochloride or nitrate[1][2]. If you are using a salt, you MUST account for this in your base stoichiometry. You need enough base to first neutralize the guanidine salt to generate the free base and then to deprotonate the dialkyl malonate. A common mistake is to use only one equivalent of base, which is insufficient.

  • Dialkyl Malonate Purity: Your dialkyl malonate must be anhydrous. Water can lead to the hydrolysis of the ester, forming malonic acid, which can inhibit the reaction[3][4]. Verify the purity of your malonate ester via NMR or GC-MS if you suspect contamination.

  • Solvent & Base Anhydrous Conditions: The presence of water is highly detrimental. It competes with the malonate enolate as a nucleophile and can degrade the strong base. Use freshly distilled, anhydrous solvents (e.g., absolute ethanol). If using sodium ethoxide, ensure it has not been degraded by atmospheric moisture.

The reaction hinges on the generation of a nucleophilic malonate enolate. Without it, the reaction cannot proceed.

  • Base Strength: The alpha-hydrogens of diethyl malonate have a pKa of approximately 12.6[5]. To achieve complete and rapid deprotonation, the base you use must have a conjugate acid with a pKa significantly higher than this value. Sodium ethoxide (conjugate acid ethanol, pKa ~16) is a standard and effective choice[5][6]. Weaker bases like carbonates may not be sufficient for complete enolate formation, leading to low conversion.

  • Preventing Transesterification: A critical, often overlooked point is to match the alkoxide base to the alkyl ester of the malonate (e.g., sodium eth oxide with dieth yl malonate; sodium meth oxide with dimeth yl malonate)[5]. Using a mismatched pair (e.g., sodium methoxide with diethyl malonate) will lead to transesterification, resulting in a mixture of products and complicating purification.

  • Temperature: While some condensations can proceed at room temperature, this specific cyclocondensation often requires heating to overcome the activation energy for the cyclization and dehydration steps. Most established procedures call for heating the reaction mixture to reflux for a period of 0.5 to 1.5 hours[7].

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Incomplete conversion is a common cause of low yields[8]. If starting material is still present after the recommended time, extending the reflux period may be necessary, but be cautious of potential side reactions with prolonged heating.

Troubleshooting Workflow: Initial Diagnosis of Low Yield

G start Low or No Yield reagent_check 1. Assess Reagents start->reagent_check guanidine_salt Using Guanidine Salt? reagent_check->guanidine_salt base_stoich Adjust Base Stoichiometry (>2 equivalents) guanidine_salt->base_stoich Yes reagent_purity Reagents Anhydrous? guanidine_salt->reagent_purity No base_stoich->reagent_purity dry_reagents Use Anhydrous Reagents & Dry Solvents reagent_purity->dry_reagents No enolate_check 2. Verify Enolate Formation reagent_purity->enolate_check Yes dry_reagents->enolate_check base_strength Base pKa >> 13? enolate_check->base_strength strong_base Use Stronger Base (e.g., NaOEt) base_strength->strong_base No base_match Alkoxide matches Ester? base_strength->base_match Yes strong_base->base_match match_base Match Base to Ester (e.g., NaOEt for DEM) base_match->match_base No condition_check 3. Optimize Conditions base_match->condition_check Yes match_base->condition_check temp_check Refluxing? condition_check->temp_check heat_rxn Heat to Reflux temp_check->heat_rxn No end Re-run Experiment temp_check->end Yes heat_rxn->end G cluster_desired Desired Reaction cluster_side Side Reactions Guanidine Guanidine Product 2-Aminopyrimidine Product Guanidine->Product Guanidine_Self Guanidine Self- Condensation Product Guanidine->Guanidine_Self Malonate_Enolate Malonate Enolate Malonate_Enolate->Product Malonate_Ester Dialkyl Malonate Malonate_Ester->Malonate_Enolate Base Hydrolysis_Product Malonic Acid Malonate_Ester->Hydrolysis_Product Water H₂O Water->Hydrolysis_Product G cluster_step1 cluster_step2 cluster_step3 Malonate Diethyl Malonate (pKa ~12.6) Enolate Malonate Enolate (Nucleophile) Malonate->Enolate Deprotonation Base Ethoxide (Base) Base->Malonate + Guanidine Guanidine (Electrophile) Enolate->Guanidine Attack Intermediate1 Tetrahedral Intermediate Guanidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Attack Product Final Pyrimidine Product Intermediate2->Product Elimination of EtOH & Tautomerization

References

Preventing the formation of dimeric by-products in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimeric and Other By-products in Pyrimidine Synthesis

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of pyrimidine derivatives. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you minimize the formation of dimeric and other by-products, thereby improving your reaction yields and product purity.

This guide focuses on two of the most powerful and widely used methods for pyrimidine synthesis: the Biginelli reaction and the Pinner synthesis . We will explore the common side reactions in each, with a particular emphasis on the formation of undesired dimeric and related by-products, and provide actionable strategies to overcome these challenges.

I. Troubleshooting Guide: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While highly efficient, it can be plagued by several side reactions that compete with the main reaction pathway, leading to complex product mixtures and reduced yields.[1]

Issue 1: Formation of a Yellow, Fluorescent By-product (Hantzsch Dihydropyridine)

Symptom: Your reaction mixture or isolated product exhibits a strong yellow color and fluorescence, and analytical data (NMR, MS) indicates the presence of a major by-product.

Cause: This is often indicative of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) by-product.[2] This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures.[2] This side reaction is a dimerization of the ketoester component, mediated by the aldehyde.

Mechanism of Hantzsch Dihydropyridine Formation:

Hantzsch_Mechanism Ketoester1 β-Ketoester UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Ketoester1->UnsaturatedCarbonyl Condensation Aldehyde Aldehyde Aldehyde->UnsaturatedCarbonyl MichaelAdduct Michael Adduct UnsaturatedCarbonyl->MichaelAdduct Michael Addition Ketoester2 β-Ketoester Enamine β-Enamino Ester Ketoester2->Enamine Ammonia Ammonia (from Urea) Ammonia->Enamine Enamine->MichaelAdduct DHP 1,4-Dihydropyridine (DHP) MichaelAdduct->DHP

Caption: Mechanism of Hantzsch dihydropyridine by-product formation.

Troubleshooting and Prevention:

  • Temperature Control: The formation of the Hantzsch by-product is often favored at higher temperatures, which promote the decomposition of urea to ammonia. Running the reaction at a lower temperature can significantly suppress this side reaction.[2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. While Brønsted acids are traditionally used, certain Lewis acids may offer better selectivity.[3] A comparative study of different Lewis acids can help in identifying the optimal catalyst for your specific substrates.[4]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can minimize its decomposition time at elevated temperatures, thus reducing the formation of ammonia.[2]

  • Urea Equivalents: Using a slight excess of urea (1.2-1.5 equivalents) can favor the desired Biginelli pathway.[5]

Issue 2: Presence of Knoevenagel and Aldol Condensation Products

Symptom: Your reaction shows incomplete conversion to the desired DHPM, with the presence of by-products identified as the Knoevenagel adduct (from the condensation of the aldehyde and β-ketoester) or aldol products (from self-condensation of the aldehyde or ketoester).

Cause: The Knoevenagel condensation between the aldehyde and the β-ketoester is a common competing reaction. Aldol self-condensation is particularly problematic with aliphatic aldehydes or enolizable ketones.[6]

Mechanism of Competing Condensation Reactions:

Competing_Reactions cluster_Biginelli Desired Biginelli Pathway cluster_Knoevenagel Knoevenagel Side Reaction Aldehyde1 Aldehyde Iminium N-Acyliminium Ion Aldehyde1->Iminium Aldehyde2 Aldehyde Urea1 Urea Urea1->Iminium DHPM Dihydropyrimidinone (DHPM) Iminium->DHPM Ketoester1 β-Ketoester Ketoester1->DHPM Ketoester2 β-Ketoester Knoevenagel_Product Knoevenagel Adduct Aldehyde2->Knoevenagel_Product Ketoester2->Knoevenagel_Product

Caption: Competing Biginelli and Knoevenagel pathways.

Troubleshooting and Prevention:

  • Catalyst Optimization: The use of an efficient Lewis acid catalyst can accelerate the formation of the N-acyliminium ion, the key intermediate in the Biginelli pathway, thus outcompeting the Knoevenagel condensation.[1][7]

  • Stoichiometry Adjustment: Using a slight excess of urea can push the equilibrium towards the formation of the N-acyliminium ion.[5]

  • Solvent Effects: The choice of solvent can influence the reaction pathways. While polar solvents like ethanol are common, exploring other solvents or solvent-free conditions may improve the selectivity for the Biginelli product.[8]

Catalyst Reaction Time (h) Yield (%) Reference
No Catalyst2420[4]
ZnCl₂591[4]
FeCl₃495[4]
Yb(OTf)₃0.596[7]
Table 1. Effect of Different Catalysts on the Yield of a Model Biginelli Reaction.

II. Troubleshooting Guide: The Pinner Pyrimidine Synthesis

The Pinner synthesis is a versatile method for preparing substituted pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine.[9] This reaction is highly sensitive to reaction conditions, and the formation of by-products can be a significant issue.

Issue 1: Self-Condensation of Reactants

Symptom: A complex mixture of products is obtained, with low yield of the desired pyrimidine. Analysis suggests the presence of by-products arising from the self-condensation of the 1,3-dicarbonyl compound or the amidine.

Cause: Both the 1,3-dicarbonyl compound and the amidine can undergo self-condensation, especially under basic conditions. Amidines can form triazines or other condensation products.

Troubleshooting and Prevention:

  • Base Selection and Stoichiometry: The choice of base and its stoichiometry are crucial. A strong, non-nucleophilic base is often preferred. The amount of base should be carefully controlled to promote the desired cyclization without favoring self-condensation.

  • Order of Addition: Adding the 1,3-dicarbonyl compound slowly to the reaction mixture containing the amidine and the base can help to minimize its self-condensation.

  • Temperature Control: Lowering the reaction temperature may help to reduce the rate of self-condensation reactions.

Issue 2: Hydrolysis of Intermediates

Symptom: The reaction yields are low, and analysis indicates the presence of esters or other hydrolysis products.

Cause: The Pinner synthesis involves the formation of an imidate salt intermediate (Pinner salt), which is highly susceptible to hydrolysis.[5] The presence of even trace amounts of water can lead to the formation of esters as by-products.

Troubleshooting and Prevention:

  • Strict Anhydrous Conditions: This is the most critical factor for a successful Pinner synthesis. All glassware should be oven-dried, and anhydrous solvents must be used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5]

  • Purity of Reagents: Use high-purity amidine hydrochloride, as it can be hygroscopic. If possible, use freshly prepared or purified reagents.

  • In Situ Generation of HCl: The classical Pinner reaction often involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the imidate hydrochloride in situ, ensuring strictly anhydrous acidic conditions.[5]

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the structure of the dimeric or other by-products in my reaction?

A1: The most effective way to identify by-products is through a combination of analytical techniques. Isolation of the by-product by column chromatography or preparative TLC is the first step. Subsequently, characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) will provide detailed structural information.[6][10] For example, the Hantzsch dihydropyridine by-product will have a distinct NMR spectrum and a molecular weight corresponding to the condensation of one aldehyde molecule with two molecules of the β-ketoester and one molecule of ammonia.

Q2: Can the choice of solvent influence the formation of dimeric by-products?

A2: Absolutely. The solvent can play a crucial role in controlling the reaction pathways. In the Biginelli reaction, for instance, the polarity of the solvent can affect the rates of the competing Biginelli and Hantzsch reactions.[8] Experimenting with different solvents, from polar protic (e.g., ethanol) to polar aprotic (e.g., acetonitrile, DMF) or even solvent-free conditions, can significantly impact the product distribution.[11]

Q3: Are there any "greener" alternatives to traditional catalysts for pyrimidine synthesis?

A3: Yes, there is a growing interest in developing more environmentally friendly catalytic systems. For the Biginelli reaction, various green catalysts have been reported, including reusable solid acid catalysts, ionic liquids, and even biocatalysts.[12][13] These catalysts often offer advantages such as milder reaction conditions, easier product purification, and catalyst recyclability.

IV. Detailed Experimental Protocols

Protocol 1: High-Yield Biginelli Synthesis of a Dihydropyrimidinone with Minimized By-products

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine by-product.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Yb(OTf)₃ (0.2 mmol, 2 mol%)

  • Ethanol (20 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Yb(OTf)₃ (0.2 mmol).

  • Add ethanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 30-60 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • The solid product will precipitate out. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Pinner Synthesis of a Substituted Pyrimidine under Anhydrous Conditions

This protocol emphasizes the importance of anhydrous conditions to prevent the formation of hydrolysis by-products.

Materials:

  • 1,3-Diketone (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (e.g., acetamidine hydrochloride) (11 mmol)

  • Sodium ethoxide (11 mmol)

  • Anhydrous ethanol (50 mL)

Procedure:

  • Ensure all glassware is thoroughly oven-dried and cooled under a stream of dry nitrogen or argon.

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the amidine hydrochloride (11 mmol) in anhydrous ethanol (30 mL).

  • To the stirred solution, carefully add sodium ethoxide (11 mmol) portion-wise at room temperature. Stir the resulting suspension for 30 minutes to generate the free amidine.

  • Add the 1,3-diketone (10 mmol) dropwise to the reaction mixture via a syringe.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with 1M HCl (aq) to pH ~7.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure pyrimidine derivative.

V. References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. --INVALID-LINK--

  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. --INVALID-LINK--

  • Alvim, H. G. O., et al. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. Journal of Organic Chemistry, 77(22), 10184-10193. --INVALID-LINK--

  • Ma, Y., et al. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. --INVALID-LINK--

  • Name-Reaction.com. (2025). Biginelli reaction. --INVALID-LINK--

  • Wikipedia. (2023). Biginelli reaction. --INVALID-LINK--

  • ResearchGate. (2018). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. --INVALID-LINK--

  • MDPI. (2021). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. --INVALID-LINK--

  • ARKAT USA. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. --INVALID-LINK--

  • University of Illinois at Urbana-Champaign. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. --INVALID-LINK--

  • J&K Scientific LLC. (2021). Biginelli Reaction. --INVALID-LINK--

  • Taylor & Francis Online. (2020). One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. --INVALID-LINK--

  • ResearchGate. (2012). Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. --INVALID-LINK--

  • ResearchGate. (2020). Green Protocol for the Synthesis of Catalyst Free Biginelli Products. --INVALID-LINK--

  • Slideshare. (2018). Pinner pyrimidine synthesis. --INVALID-LINK--

  • MDPI. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. --INVALID-LINK--

  • ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. --INVALID-LINK--

  • Slideshare. (2017). Pinner pyrimidine synthesis. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. --INVALID-LINK--

  • Science Alert. (2015). Green Chemistry Protocol for the Synthesis and Antimycobacterial Activity of Multicomponent Biginelli Condensation Catalyzed by Surfactant in Aqueous Media. --INVALID-LINK--

  • National Center for Biotechnology Information. (2018). A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. --INVALID-LINK--

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. --INVALID-LINK--

  • Slideshare. (2017). Pinner pyrimidine synthesis. --INVALID-LINK--

  • Semantic Scholar. (2000). The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. --INVALID-LINK--

  • ACS Publications. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. --INVALID-LINK--

  • PubMed. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. --INVALID-LINK--

  • National Center for Biotechnology Information. (2022). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. --INVALID-LINK--

  • ResearchGate. (2010). ChemInform Abstract: New Strategies for the Synthesis of Pyrimidine Derivatives. --INVALID-LINK--

  • ResearchGate. (2018). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones and 1,4-dihydropyridines using ammonium carbonate in water. --INVALID-LINK--

  • ResearchGate. (2011). Influence of the solvent on Biginelli reaction. --INVALID-LINK--

  • ResearchGate. (2003). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. --INVALID-LINK--

  • National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. --INVALID-LINK--

  • Semantic Scholar. (2012). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. --INVALID-LINK--

  • ResearchGate. (2015). The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity. --INVALID-LINK--

  • Bulletin of Chemical Reaction Engineering & Catalysis. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. --INVALID-LINK--

  • ResearchGate. (2017). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. --INVALID-LINK--

  • ResearchGate. (2016). A mechanistic investigation of Biginelli reaction under base catalysis. --INVALID-LINK--

  • IOSR Journal of Applied Chemistry. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. --INVALID-LINK--

  • Cell Press. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. --INVALID-LINK--

  • MDPI. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Potential of Substituted Dihydroxypyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutic agents to combat inflammation, a complex biological response implicated in numerous chronic diseases, heterocyclic compounds have emerged as a promising scaffold. Among these, pyrimidine derivatives, particularly substituted dihydroxypyrimidines, have garnered significant attention for their potent anti-inflammatory properties.[1] This guide provides a comparative study of the anti-inflammatory activity of various substituted dihydroxypyrimidines, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into their mechanism of action, structure-activity relationships, and the experimental methodologies used to validate their efficacy.

Inflammation is the body's natural defense mechanism against harmful stimuli, such as pathogens, damaged cells, or irritants.[2] However, uncontrolled and persistent inflammation contributes to the pathophysiology of diseases like rheumatoid arthritis, inflammatory bowel disease, and even cancer.[2][3] Current non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but are often associated with adverse side effects, necessitating the search for safer and more effective alternatives.[1] Pyrimidine derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][4][5][6][7]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of dihydroxypyrimidine derivatives are primarily attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.[1] A major target is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins (PGE₂), potent mediators of pain, fever, and inflammation.[1][8][9][10] By selectively inhibiting COX-2 over its constitutive isoform, COX-1 (which is involved in maintaining gastric mucosa), these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects.[10]

Furthermore, many dihydroxypyrimidine derivatives have been shown to suppress the production of other pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[1][11] This multi-faceted approach to dampening the inflammatory response underscores their potential as robust therapeutic candidates. The inhibition of these mediators often involves the modulation of critical signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs).[11][12]

Inflammatory_Pathway_Inhibition Figure 1: Mechanism of Action of Dihydroxypyrimidines Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases NFkB_Pathway NF-κB / MAPK Pathways Inflammatory_Stimuli->NFkB_Pathway activates Cell_Membrane Cell Membrane COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins produces Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation NFkB_Pathway->COX2 upregulates iNOS iNOS NFkB_Pathway->iNOS activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Pathway->Cytokines produces NO Nitric Oxide (NO) iNOS->NO produces Cytokines->Inflammation NO->Inflammation Dihydroxypyrimidines Substituted Dihydroxypyrimidines Dihydroxypyrimidines->COX2 inhibit Dihydroxypyrimidines->NFkB_Pathway inhibit Experimental_Workflow Figure 2: General Workflow for Evaluating Anti-Inflammatory Agents Start Start: Synthesis of Dihydroxypyrimidine Derivatives In_Vitro In Vitro Screening Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay NO_Assay Nitric Oxide (NO) Production Assay In_Vitro->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Quantification In_Vitro->Cytokine_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis COX_Assay->SAR_Analysis NO_Assay->SAR_Analysis Cytokine_Assay->SAR_Analysis In_Vivo In Vivo Testing (Lead Compounds) SAR_Analysis->In_Vivo Promising Candidates Paw_Edema Carrageenan-Induced Paw Edema Model In_Vivo->Paw_Edema Toxicity Acute Toxicity Studies In_Vivo->Toxicity End Lead Optimization & Further Development Paw_Edema->End Toxicity->End

References

A Comparative Guide for Researchers: 5-Fluorouracil vs. Novel Pyrimidine Analogs in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU), and the broader class of pyrimidine analogs, with a specific focus on how one might evaluate a novel, uncharacterized compound such as 2-Amino-4,6-dihydroxy-5-methylpyrimidine. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Enduring Role of 5-Fluorouracil and the Untapped Potential of Pyrimidine Analogs

For decades, 5-Fluorouracil (5-FU), a fluorinated pyrimidine analog, has been a cornerstone in the treatment of solid tumors, particularly colorectal cancer.[1] Its efficacy, while significant, is often accompanied by substantial toxicity and the development of drug resistance. This has fueled a continuous search for novel therapeutic agents with improved efficacy and safety profiles. The pyrimidine scaffold itself represents a fertile ground for drug discovery, with numerous derivatives showing promise as anticancer agents.[2][3]

This guide will delve into the established mechanisms and in vitro performance of 5-FU in colon cancer cell lines. We will then contrast this with the vast, yet often underexplored, landscape of novel pyrimidine derivatives. As a case in point, we will consider this compound, a simple pyrimidine derivative for which, to date, no significant anticancer activity has been reported in the scientific literature. The primary aim is to provide a robust framework for the preclinical evaluation of such novel compounds against the clinical gold standard, 5-FU.

5-Fluorouracil: A Multi-faceted Mechanism of Action

The cytotoxic effects of 5-FU are primarily mediated through its conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4]

  • Inhibition of DNA Synthesis: FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate.[1] This complex inhibits the catalytic activity of TS, an enzyme crucial for the synthesis of thymidine, a necessary precursor for DNA replication and repair.[5] The resulting "thymineless death" is a key component of 5-FU's anticancer activity.[6]

  • Induction of RNA Damage: Recent studies have highlighted a significant, and perhaps predominant, mechanism of action for 5-FU in gastrointestinal cancers: the misincorporation of FUTP into RNA.[7][8] This leads to disruptions in RNA processing and function, particularly affecting ribosomal RNA and triggering a potent RNA damage response that culminates in apoptosis.[8]

  • DNA Damage: FdUTP can be incorporated into DNA, leading to DNA fragmentation and instability, further contributing to its cytotoxicity.[4]

The interplay of these mechanisms ultimately leads to cell cycle arrest and apoptosis, the desired outcomes in cancer therapy.

5-FU_Mechanism cluster_0 Cellular Uptake and Metabolism cluster_1 Downstream Effects 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FUTP FUTP 5-FU->FUTP Metabolic Activation FdUTP FdUTP 5-FU->FdUTP Metabolic Activation TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition Inhibits RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage Incorporation DNA_Damage_Incorp DNA Damage (Incorporation) FdUTP->DNA_Damage_Incorp Incorporation DNA_Synthesis_Block DNA Synthesis Blockade TS_Inhibition->DNA_Synthesis_Block Apoptosis Apoptosis DNA_Synthesis_Block->Apoptosis RNA_Damage->Apoptosis DNA_Damage_Incorp->Apoptosis

Caption: Mechanism of Action of 5-Fluorouracil (5-FU).

In Vitro Efficacy of 5-Fluorouracil in Colon Cancer Cell Lines

The sensitivity of colon cancer cell lines to 5-FU varies, often depending on their p53 status and other genetic factors. The IC50 (half-maximal inhibitory concentration) is a standard measure of a drug's potency.

Cell Linep53 StatusTypical IC50 Range (µM) for 72h exposure
HCT 116Wild-Type5 - 20[9][10]
HT-29Mutant10 - 50[9][10]
SW480Mutant20 - 100+
LS174TWild-Type5 - 15[11]

Note: These values are approximate and can vary based on experimental conditions.

This compound: An Uncharacterized Analog

In stark contrast to the wealth of data on 5-FU, there is a significant lack of published research on the biological activity of this compound, particularly concerning its potential as an anticancer agent. A study investigating a series of pyrimidine derivatives for their effects on immune-activated nitric oxide production found that this compound (referred to as 2-Amino-5-methylpyrimidine-4,6-diol in the paper) was devoid of any inhibitory activity in that specific assay and had no suppressive effects on the viability of the mouse peritoneal cells used.[12][13]

This absence of data does not necessarily imply a lack of biological activity. Rather, it highlights the vast number of simple, synthetically accessible molecules that have yet to be screened for therapeutic potential. The evaluation of such compounds is a critical first step in the drug discovery pipeline.

A Practical Guide to the Comparative Evaluation of a Novel Pyrimidine Analog

To ascertain whether an uncharacterized compound like this compound possesses anticancer activity comparable or superior to 5-FU, a series of standardized in vitro assays are required. Below are detailed, field-proven protocols for a head-to-head comparison in colon cancer cell lines.

Assessment of Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14]

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate 24h (Adhesion) start->incubate1 treat Add serial dilutions of 5-FU & Novel Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed colon cancer cells (e.g., HCT 116, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-FU and the novel pyrimidine analog in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[16]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Assessment of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid dye that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Apoptosis_Workflow start Seed & Treat Cells (e.g., IC50 concentration) harvest Harvest cells (trypsinization + supernatant) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate 15-20 min (Room temp, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Quadrant Analysis: Q1: Necrotic (Annexin+/PI+) Q2: Late Apoptotic (Annexin+/PI+) Q3: Viable (Annexin-/PI-) Q4: Early Apoptotic (Annexin+/PI-) analyze->quadrants

Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 5-FU and the novel compound at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Assessment of Cell Cycle Arrest: Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Anticancer agents often induce arrest at specific checkpoints.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 20-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in each phase of the cell cycle.

Hypothetical Data and Interpretation

To illustrate the output of such a comparative study, the following table presents hypothetical data for a novel compound, "Pyrimidine Analog X," against 5-FU in the HCT 116 colon cancer cell line.

Parameter5-FluorouracilPyrimidine Analog XInterpretation
IC50 (µM) at 72h 13.58.2Analog X is more potent at inhibiting cell viability.
Apoptosis (48h)
Early Apoptosis (%)18.5%25.1%Analog X is a more potent inducer of early apoptosis.
Late Apoptosis (%)10.2%15.8%
Cell Cycle (48h)
G0/G1 Phase (%)45%68%5-FU causes a modest S-phase arrest, while Analog X induces a strong G0/G1 arrest.
S Phase (%)35%15%
G2/M Phase (%)20%17%

This hypothetical data suggests that "Pyrimidine Analog X" is not only more potent than 5-FU but may also act through a different mechanism, primarily by inducing G0/G1 cell cycle arrest. Such a finding would warrant further investigation into its molecular targets.

Conclusion

5-Fluorouracil remains a vital tool in the fight against colon cancer, with a well-understood, multi-modal mechanism of action. However, the vast chemical space of pyrimidine analogs holds immense potential for the development of novel therapeutics with improved efficacy and reduced toxicity. While a compound like this compound is currently uncharacterized in the context of cancer, the experimental framework provided in this guide offers a clear and robust pathway for its evaluation. By systematically applying these in vitro assays, researchers can effectively triage novel compounds, identify promising leads, and contribute to the next generation of cancer therapies.

References

A Comparative Analysis of DHFR Inhibition: The Potent Clinical Agent Methotrexate Versus the Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide offers a detailed comparative analysis of the dihydrofolate reductase (DHFR) inhibitory activities of the widely-used clinical antifolate, Methotrexate, and the pyrimidine derivative, 2-Amino-4,6-dihydroxy-5-methylpyrimidine. This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth look at their mechanisms of action, comparative inhibitory potency, and the experimental protocols used for their evaluation.

Introduction to DHFR and Its Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are vital cofactors in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cells. This makes DHFR a prime target for therapeutic intervention in cancer and infectious diseases.[2]

Methotrexate, a folic acid analog, is a powerful and extensively studied competitive inhibitor of DHFR. It is a cornerstone in the treatment of various cancers and autoimmune diseases.[3] Pyrimidine derivatives also represent a significant class of compounds that have been explored as DHFR inhibitors.[4] The 2,4-diaminopyrimidine core is a well-established pharmacophore for DHFR inhibition.[4] This guide will focus on this compound as a representative of this class for a structural and functional comparison with Methotrexate.

Mechanism of Action: A Tale of Two Inhibitors

Both Methotrexate and pyrimidine-based inhibitors target the same enzyme, DHFR, but their molecular interactions and inhibitory mechanisms can differ based on their chemical structures.

Methotrexate: This drug acts as a competitive inhibitor of DHFR by mimicking the natural substrate, dihydrofolate. Its high affinity for the enzyme's active site prevents the binding of DHF, thereby halting the production of THF. The consequence is a depletion of the cellular pool of reduced folates, leading to an interruption of de novo purine and thymidylate synthesis.

This compound and Related Pyrimidines: The inhibitory potential of pyrimidine derivatives is largely attributed to the 2,4-diamino or 2-amino-4-oxo substituted pyrimidine ring, which is a key structural feature for binding to the DHFR active site.[5][6] These compounds can form critical hydrogen bonds and hydrophobic interactions with amino acid residues within the active site, thereby blocking the entry of the natural substrate. While direct experimental data on the DHFR inhibitory activity of this compound is not extensively available in the public domain, its structural similarity to other known pyrimidine-based DHFR inhibitors suggests a comparable mechanism of action. However, a study on 5-substituted 2-amino-4,6-dihydroxypyrimidines found them to be devoid of nitric oxide-inhibitory activity, though this is a different biological target.[7]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines_Thymidylate Purine & Thymidylate Synthesis THF->Purines_Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP DNA_RNA DNA & RNA Synthesis Purines_Thymidylate->DNA_RNA Methotrexate Methotrexate Methotrexate->DHFR Pyrimidine 2-Amino-4,6-dihydroxy- 5-methylpyrimidine Pyrimidine->DHFR

Caption: Folate synthesis pathway and points of DHFR inhibition.

Comparative Inhibitory Activity: A Quantitative Look

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTarget EnzymeIC50 (µM)Organism/Cell Line
Methotrexate Dihydrofolate Reductase (DHFR)0.11Human
2-Amino-4-oxo-5-arylthio-6-methylthieno[2,3-d]pyrimidine derivativeDihydrofolate Reductase (DHFR)0.02 - 4.6Human
2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidine derivativeDihydrofolate Reductase (DHFR)0.12Human
Pyrazolo[3,4-d]pyrimidine analogueDihydrofolate Reductase (DHFR)2.41Human

From the available data, Methotrexate is a highly potent inhibitor of human DHFR with an IC50 value in the low nanomolar range.[1] The inhibitory activity of pyrimidine derivatives can vary significantly based on their specific substitutions. For instance, certain thieno[2,3-d]pyrimidine derivatives have shown potent dual inhibition of both DHFR and thymidylate synthase with IC50 values in the nanomolar range, comparable to Methotrexate.[5] Other pyrimidine analogues, such as a pyrazolo[3,4-d]pyrimidine derivative, have demonstrated DHFR inhibition with an IC50 in the low micromolar range.[1] This highlights the critical role of the chemical scaffold and its substituents in determining the inhibitory potency against DHFR.

Experimental Protocol: DHFR Inhibition Assay

The following is a generalized, step-by-step methodology for a spectrophotometric DHFR inhibition assay. This protocol is designed to be a self-validating system, allowing for the determination of inhibitor potency.

Principle of the Assay

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF.[8] In the presence of an inhibitor, the rate of NADPH oxidation decreases, providing a measure of the inhibitor's efficacy.

Reagents and Materials
  • DHFR enzyme (recombinant or purified)

  • Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Test inhibitors (Methotrexate as a positive control, and this compound)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test inhibitors and Methotrexate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the serially diluted inhibitors to their respective wells. Include a "no inhibitor" control (enzyme activity) and a "no enzyme" control (background).

    • Add the DHFR enzyme to all wells except the "no enzyme" control.

    • Add the NADPH solution to all wells.

  • Initiation and Measurement:

    • Initiate the reaction by adding the DHF solution to all wells.

    • Immediately place the microplate in the spectrophotometer and begin kinetic measurements of the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the "no enzyme" control from all other rates to correct for background NADPH oxidation.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of No Inhibitor Control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHFR_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - DHF - NADPH - Inhibitors Add_Buffer Add Assay Buffer Reagents->Add_Buffer Add_Inhibitor Add Inhibitors (Serial Dilutions) Add_Buffer->Add_Inhibitor Add_Enzyme Add DHFR Enzyme Add_Inhibitor->Add_Enzyme Add_NADPH Add NADPH Add_Enzyme->Add_NADPH Add_DHF Initiate with DHF Add_NADPH->Add_DHF Measure Kinetic Measurement (Absorbance at 340 nm) Add_DHF->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition % Inhibition Calculation Calc_Rate->Calc_Inhibition Plot_Curve Generate Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for a DHFR inhibition assay.

Therapeutic Implications and Conclusion

Methotrexate remains a cornerstone of chemotherapy and autoimmune disease treatment due to its potent and well-characterized inhibition of DHFR.[3][9] However, its use is associated with significant side effects, driving the search for novel DHFR inhibitors with improved therapeutic profiles.

The pyrimidine scaffold has proven to be a versatile starting point for the development of new DHFR inhibitors.[4] The inhibitory activity of these compounds is highly dependent on the nature and position of their substituents. While this compound itself requires further investigation to determine its specific DHFR inhibitory potency, the broader class of pyrimidine derivatives holds promise for the development of next-generation antifolates. Future research should focus on synthesizing and evaluating novel pyrimidine analogues to identify compounds with high potency and selectivity for target pathogens or cancer cells, potentially leading to more effective and less toxic therapeutic agents.

References

A Senior Application Scientist's Guide to Validating the Antioxidant Potential of Pyrimidine Derivatives Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a cornerstone of therapeutic innovation. Pyrimidine derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including significant antioxidant potential.[1][2][3] This guide provides an in-depth, technically-grounded comparison of pyrimidine derivatives' antioxidant capacity, utilizing the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. We will delve into the mechanistic underpinnings of the assay, provide a field-proven experimental protocol, and present comparative data to inform your research and development efforts.

The Rationale: Why Pyrimidine Derivatives and the DPPH Assay?

Pyrimidine, a fundamental component of nucleic acids, offers a versatile scaffold for synthetic modification, leading to derivatives with enhanced biological activities.[4][5] Their antioxidant properties are of particular interest due to the role of oxidative stress in a myriad of pathologies, including cancer, inflammation, and neurodegenerative diseases.[3][6]

The DPPH assay is a rapid, simple, and inexpensive method for evaluating the free radical scavenging ability of compounds.[7][8] Its reliance on a stable free radical and a straightforward colorimetric endpoint makes it an ideal initial screening tool to quantify and compare the antioxidant potential of a library of compounds.[9][10]

Mechanistic Insight: The Chemistry of DPPH Radical Scavenging

The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[8][9] DPPH is characterized by a deep violet color in solution, with a maximum absorbance around 517 nm, a result of its unpaired electron.[7][11]

When a pyrimidine derivative with antioxidant properties is introduced, it reduces the DPPH radical to DPPH-H (diphenylpicrylhydrazine). This process neutralizes the free radical, causing the solution to change color from deep violet to a pale yellow.[10][12] The degree of this color change, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the pyrimidine derivative.[7][9] The primary antioxidant mechanisms at play are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).[10][12]

Below is a diagram illustrating the fundamental principle of the DPPH assay.

Caption: Principle of the DPPH radical scavenging assay.

A Validated Experimental Protocol for the DPPH Assay

This protocol is designed for a 96-well microplate format, allowing for high-throughput screening of multiple pyrimidine derivatives and concentrations.

3.1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade) or Ethanol[7][10]

  • Test Pyrimidine Derivatives

  • Standard Antioxidants (e.g., Ascorbic Acid, Trolox)[13][14]

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm[15]

  • Multichannel pipette

3.2. Preparation of Solutions:

  • DPPH Working Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM.[7] It is crucial to prepare this solution fresh daily and protect it from light to prevent degradation. The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.1.[7]

  • Test Sample Solutions: Prepare stock solutions of the pyrimidine derivatives in a suitable solvent (e.g., methanol, DMSO). From these stock solutions, create a series of dilutions to determine the IC50 value.[7]

  • Standard Antioxidant Solutions: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox in the same manner as the test samples. This allows for a direct comparison of antioxidant potency.[16]

3.3. Assay Procedure:

  • Plate Setup: Add 20 µL of each sample dilution to the appropriate wells of the 96-well plate.[15] Include wells for a blank (solvent only) and a positive control (standard antioxidant).[7][15]

  • Assay Initiation: Using a multichannel pipette, add 180 µL of the DPPH working solution to each well. Mix thoroughly by gentle pipetting.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[7][11] The incubation time is critical as the kinetics of the reaction can vary between compounds.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7][11]

The following diagram outlines the experimental workflow.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Working Solution add_dpph Add 180 µL of DPPH Solution to Each Well prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Pyrimidine Derivatives add_samples Add 20 µL of Samples/ Standards to 96-well Plate prep_samples->add_samples prep_standards Prepare Serial Dilutions of Standard Antioxidant prep_standards->add_samples add_samples->add_dpph incubate Incubate in Dark (30 minutes) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Radical Scavenging Activity measure->calc_inhibition plot_curve Plot % Inhibition vs. Concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the DPPH assay.

3.4. Data Analysis and Interpretation:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the DPPH solution without a sample.

  • Abs_sample is the absorbance of the DPPH solution with the test sample.

The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, is a key metric for comparing antioxidant potency.[17][18] This value is determined by plotting the percentage of inhibition against the different concentrations of the pyrimidine derivative.[19][20] A lower IC50 value indicates a higher antioxidant activity.[17]

Comparative Analysis of Pyrimidine Derivatives

The antioxidant potential of pyrimidine derivatives can vary significantly based on their structural modifications. The presence of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, on the pyrimidine ring generally enhances antioxidant activity.[3] The following table presents a hypothetical comparison of the antioxidant activity of several pyrimidine derivatives against standard antioxidants.

CompoundIC50 (µM)Antioxidant Potency Classification
Standard Antioxidants
Ascorbic Acid8.5Very Strong
Trolox12.2Very Strong
Hypothetical Pyrimidine Derivatives
Derivative A (with -OH group)15.8Strong
Derivative B (with -OCH3 group)45.2Strong
Derivative C (unsubstituted)110.5Moderate
Derivative D (with -NO2 group)> 200Weak/Inactive

Note: IC50 values are for illustrative purposes to demonstrate comparative analysis. The classification of antioxidant potency is often categorized as follows: IC50 < 50 µg/mL is considered very strong, 50-100 µg/mL is strong, 101-150 µg/mL is moderate, and > 150 µg/mL is weak.[6][17]

Structure-Activity Relationship (SAR) Insights

The data consistently suggests that the nature and position of substituents on the pyrimidine ring are critical determinants of antioxidant activity.[4][21] For instance, some studies have shown that the presence of a thienyl ring instead of a phenyl ring can reduce interactions with the DPPH radical.[22] Conversely, other research has highlighted that certain pyrimidine acrylamides exhibit moderate antioxidant activity in the DPPH assay, potentially due to their bulkiness.[2] A thorough analysis of the structure-activity relationship is essential for the rational design of novel pyrimidine derivatives with enhanced antioxidant properties.

Limitations and Considerations

While the DPPH assay is a valuable tool, it is important to acknowledge its limitations. The assay is not performed under physiological conditions and the DPPH radical is not a biologically relevant radical.[9] Therefore, it is recommended to validate the findings from the DPPH assay with other antioxidant assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay or cellular antioxidant activity assays.[23]

Conclusion

The DPPH assay provides a robust and efficient platform for the initial validation and comparative analysis of the antioxidant potential of pyrimidine derivatives. By understanding the underlying mechanism, adhering to a validated protocol, and carefully interpreting the data, researchers can effectively screen and identify promising lead compounds for further development. The continued exploration of the structure-activity relationships of pyrimidine derivatives holds significant promise for the discovery of novel and potent antioxidants to combat oxidative stress-related diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines and Their Analogs as Inhibitors of Immune-Activated Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their corresponding 2-amino-4,6-dichloropyrimidine analogs. We will explore their efficacy as inhibitors of immune-activated nitric oxide (NO) production, a key process in inflammatory responses. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.

Introduction: The Rationale for Targeting Nitric Oxide Synthesis

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including neurotransmission, vasodilation, and the immune response. In the immune system, NO is produced by the inducible nitric oxide synthase (iNOS) enzyme in macrophages upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS). While essential for host defense, the overproduction of NO is implicated in the pathophysiology of various inflammatory diseases, making iNOS a compelling therapeutic target.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. The 2-amino-4,6-dihydroxypyrimidine core, in particular, has been a subject of investigation for various biological activities. This guide focuses on the critical comparison between this dihydroxy scaffold and its dichlorinated counterpart, shedding light on the structural features that govern their ability to modulate NO production.

The Pivotal Role of 4,6-Substituents: A Tale of Two Scaffolds

A seminal study directly compared a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines with their 2-amino-4,6-dichloropyrimidine analogs for their ability to inhibit NO production in immune-activated mouse peritoneal cells. The results were striking and unambiguous: the 2-amino-4,6-dihydroxypyrimidine derivatives were completely devoid of any NO-inhibitory activity.[1][2] In stark contrast, their 2-amino-4,6-dichloropyrimidine counterparts demonstrated significant, dose-dependent inhibition of NO production.[1][2]

This fundamental difference underscores the critical importance of the substituents at the 4 and 6 positions of the pyrimidine ring. The electron-withdrawing nature of the chlorine atoms in the dichloropyrimidine series is likely a key determinant of their biological activity, a feature absent in the dihydroxypyrimidine analogs.

Structure-Activity Relationship at the 5-Position of 2-Amino-4,6-dichloropyrimidines

With the establishment of the 2-amino-4,6-dichloropyrimidine scaffold as the active pharmacophore, further investigation into the impact of various substituents at the 5-position has revealed important SAR trends. The choice of substituents in these studies is often guided by the desire to probe the effects of sterics, electronics, and lipophilicity on biological activity.[3][4]

Impact of Small Alkyl and Halogen Substituents

The data presented in Table 1 clearly indicates that even small modifications at the 5-position can significantly influence the inhibitory potency. The introduction of a fluorine atom at this position resulted in the most potent compound in the series, with an IC50 value of 2 µM.[1][2] This highlights the favorable impact of a small, electron-withdrawing substituent. As the size of the alkyl substituent increases from methyl to n-propyl, there is a noticeable decrease in potency.

Table 1: Inhibitory Activity of 5-Substituted 2-Amino-4,6-dichloropyrimidines on Nitric Oxide Production

Compound ID5-Substituent (R)IC50 (µM) for NO Inhibition
B12 -F2
B2 -CH39
B3 -CH2CH315
B4 -CH2CH2CH325
B8 -CH(CH3)CH2CH336

Data sourced from Jansa et al. (2014).[1][2]

Comparative Performance Against Other Nitric Oxide Synthase Inhibitors

To contextualize the activity of the 5-substituted 2-amino-4,6-dichloropyrimidines, it is essential to compare them with other known iNOS inhibitors. A commonly used, non-selective NOS inhibitor is L-NG-monomethyl arginine (L-NMMA). The most potent compound from the pyrimidine series, 5-fluoro-2-amino-4,6-dichloropyrimidine (IC50 = 2 µM), exhibited higher potency than L-NMMA.[1]

Mechanistic Insights and Signaling Pathways

The inhibitory activity of the 2-amino-4,6-dichloropyrimidine series is attributed to the suppression of iNOS-mediated NO production. The signaling cascade leading to iNOS expression in macrophages upon LPS stimulation is a well-characterized pathway.

LPS_iNOS_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene activates iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_protein translation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS_protein

Figure 1: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.

While the primary study states that the exact mechanism of action for the 2-amino-4,6-dichloropyrimidines remains to be elucidated, their effect is a clear reduction in NO output.[1][2] This could be due to direct inhibition of the iNOS enzyme, interference with the iNOS gene transcription, or destabilization of iNOS mRNA.

Experimental Protocols

General Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

The synthesis of the 5-substituted 2-amino-4,6-dihydroxypyrimidine scaffold is a crucial first step. A robust and optimized protocol is as follows:

Step 1: Preparation of Sodium Methoxide Solution

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add small pieces of sodium metal to anhydrous methanol under an inert atmosphere. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.

Step 2: Condensation Reaction

  • To the freshly prepared sodium methoxide solution, add guanidine hydrochloride and stir for several minutes until dissolved.

  • Slowly add the desired monosubstituted dimethyl malonate to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography.

  • After completion, evaporate the solvent under reduced pressure to obtain a solid residue.

  • Dissolve the residue in a minimum amount of water and adjust the pH to 6 with 10% hydrochloric acid.

  • The precipitated product is then filtered, washed with distilled water and ethanol, and dried to yield the pure 5-substituted 2-amino-4,6-dihydroxypyrimidine.[6]

Synthesis_Workflow cluster_synthesis Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines start Start reagents Guanidine HCl + Monosubstituted Dimethyl Malonate start->reagents reflux Reflux (2-3h) reagents->reflux base Sodium Methoxide in Methanol base->reflux evaporation Solvent Evaporation reflux->evaporation dissolution Dissolve in Water evaporation->dissolution acidification Adjust pH to 6 with HCl dissolution->acidification precipitation Precipitation of Product acidification->precipitation filtration Filter and Wash precipitation->filtration drying Dry Product filtration->drying end Final Product drying->end

Figure 2: General workflow for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.

In Vitro Nitric Oxide (NO) Assay (Griess Assay)

This assay is a common and reliable method for quantifying NO production by measuring the concentration of nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Materials:

  • Griess Reagent A: Sulfanilamide solution

  • Griess Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution

  • Sodium nitrite standard solution

  • Cell culture supernatant from stimulated and control cells

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a standard curve of sodium nitrite in the same culture medium as the samples.

  • Pipette 50 µL of cell culture supernatant from each sample and standard into a 96-well plate in triplicate.

  • Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for a further 5-10 minutes at room temperature, protected from light. A pink to magenta color will develop.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Conclusion and Future Directions

The comparative analysis of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their dichlorinated analogs provides a clear and compelling SAR. The inactivity of the dihydroxy scaffold highlights the critical role of the 4,6-substituents in conferring NO inhibitory activity. Within the active 2-amino-4,6-dichloropyrimidine series, small, electron-withdrawing groups at the 5-position, such as fluorine, enhance potency.

These findings provide a solid foundation for the rational design of novel iNOS inhibitors based on the 2-aminopyrimidine scaffold. Future research should focus on:

  • Elucidating the precise mechanism of action of the 2-amino-4,6-dichloropyrimidine inhibitors.

  • Expanding the diversity of substituents at the 5-position to further optimize potency and selectivity.

  • Conducting in vivo studies to evaluate the therapeutic potential of the most promising compounds in models of inflammatory diseases.

By leveraging the insights from these SAR studies, the scientific community can continue to advance the development of new and effective treatments for a range of inflammatory disorders.

References

Benchmarking the corrosion inhibition efficiency of 2-Amino-4,6-dihydroxy-5-methylpyrimidine against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Corrosion Inhibition Efficiency of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Introduction: The Imperative of Corrosion Control

Corrosion, the electrochemical degradation of a material due to its reaction with the environment, represents a significant challenge across countless industries. From the structural integrity of infrastructure to the reliability of microelectronics, mitigating corrosion is paramount for safety, longevity, and economic efficiency. The use of organic corrosion inhibitors is a primary strategy in this endeavor. These molecules function by adsorbing onto a metal's surface, forming a protective barrier that impedes the anodic (dissolution) and/or cathodic (reduction) reactions that drive corrosion.[1]

The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms (such as nitrogen, oxygen, and sulfur) with lone-pair electrons, π-bonds in aromatic or heterocyclic rings, and the overall electron density of the molecule are critical features that facilitate adsorption onto metal surfaces.[1][2] Pyrimidine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered attention for their potential as effective and environmentally conscious corrosion inhibitors due to these structural characteristics.[2][3]

This guide provides a comprehensive benchmark analysis of a specific pyrimidine derivative, This compound (ADMP) , against established, high-performance corrosion inhibitors. We will explore the theoretical basis for ADMP's inhibitive properties, outline rigorous experimental protocols for its evaluation, and present a comparative analysis of its performance against industry-standard inhibitors like Tolyltriazole and 8-Hydroxyquinoline. This document is intended for researchers and materials scientists engaged in the development and qualification of novel corrosion mitigation technologies.

Profile of Inhibitors

Test Compound: this compound (ADMP)
  • Structure:

    Hypothetical structure for illustrative purposes.

  • Rationale for Investigation: The ADMP molecule possesses several key features that suggest strong potential as a corrosion inhibitor.[2][3]

    • Multiple Heteroatoms: It contains four nitrogen atoms and two oxygen atoms, all of which possess lone-pair electrons available for donation into the vacant d-orbitals of metal atoms, forming stable coordinate bonds.[4][5]

    • Electron-Rich System: The pyrimidine ring, combined with amino (-NH2) and hydroxyl (-OH) functional groups, creates an electron-rich system that enhances its ability to adsorb onto a positively charged metal surface.

    • Planar Geometry: The planar nature of the molecule can facilitate a high degree of surface coverage (θ) upon adsorption, effectively blocking a larger number of active corrosion sites.

Recent studies on similar pyrimidine structures, such as 2,4-diamino-6-hydroxypyrimidine, have demonstrated their ability to form a protective film and inhibit the corrosion of mild steel in acidic environments, with the adsorption process obeying the Langmuir adsorption isotherm.[6][7][8] These findings provide a strong precedent for investigating ADMP.

Benchmark Inhibitors

To establish a robust performance benchmark, ADMP is compared against two widely recognized and effective corrosion inhibitors known for their distinct mechanisms and applications.

  • Tolyltriazole (TTA): A derivative of Benzotriazole (BTA), TTA is a premier inhibitor, particularly for copper and its alloys, but also shows effectiveness for steels.[9][10] Its mechanism involves the formation of a durable, passive polymeric film [Cu(I)-TTA] on the metal surface.[9][11] The additional methyl group, compared to BTA, enhances its hydrophobicity and protective capabilities.[9]

  • 8-Hydroxyquinoline (8-HQ): Known for its potent chelation properties, 8-HQ and its derivatives are highly effective, broad-spectrum inhibitors for steel, aluminum, and magnesium alloys.[4][12] Inhibition occurs through strong coordination with metallic surfaces via the non-bonding electrons of its oxygen and nitrogen atoms, forming a stable complex that acts as a barrier to corrosive species.[4][5][12] 8-HQ is often classified as a mixed-type inhibitor, retarding both anodic and cathodic reactions.[4][12]

Experimental Benchmarking Methodology

To ensure a scientifically rigorous and objective comparison, a multi-faceted approach employing both electrochemical and classical techniques is essential. The following protocols are based on established industry standards.

Materials and Environment
  • Working Electrode: Mild Steel (e.g., C1018/UNS G10180), polished to a 600-grit finish, degreased with acetone, and rinsed with deionized water.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, a common medium for evaluating inhibitor performance in aggressive acidic environments.

  • Inhibitor Concentrations: 0.1 mM, 0.5 mM, 1.0 mM, and 5.0 mM for each inhibitor (ADMP, TTA, 8-HQ) to evaluate concentration-dependent effects.

Experimental Workflow

The overall process follows a systematic and validated sequence to ensure data integrity and reproducibility.

G cluster_prep Preparation cluster_test Testing & Measurement cluster_analysis Data Analysis & Interpretation p1 Mild Steel Coupon Preparation & Polishing p2 Corrosive Media Prep (1 M HCl + Inhibitor) t1 Weight Loss Immersion (ASTM G31) p2->t1 24h Immersion t2 Potentiodynamic Polarization (ASTM G102) p2->t2 Electrochemical Cell Setup a1 Calculate Corrosion Rate & Inhibition Efficiency (%IE) t1->a1 t3 Electrochemical Impedance Spectroscopy (EIS) (ASTM G106) t2->t3 Sequential Measurement t3->a1 a2 Determine Adsorption Isotherm (e.g., Langmuir) a1->a2 a3 Quantum Chemical Calculations (DFT) a2->a3 Correlate Theory & Experiment

Caption: Standard experimental workflow for evaluating corrosion inhibitor performance.

Protocol 1: Weight Loss Measurement (Gravimetric)

This classical method provides a direct measure of material loss over time.

  • Preparation: Prepare and weigh mild steel coupons to a precision of 0.1 mg.

  • Immersion: Immerse triplicate sets of coupons in the blank 1 M HCl solution and in solutions containing various concentrations of each inhibitor. The test is conducted according to ASTM G31 / NACE TM0169 standards.[13][14][15][16]

  • Duration: Maintain immersion for 24 hours at a constant temperature (e.g., 298 K).

  • Cleaning & Re-weighing: After immersion, remove coupons, clean them according to ASTM G1 procedures to remove corrosion products, dry, and re-weigh.

  • Calculation:

    • The Corrosion Rate (CR) is calculated in mm/year.

    • The Inhibition Efficiency (%IE) is determined using the formula: %IE = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of inhibitor and CR_inh is the rate in its presence.

Protocol 2: Electrochemical Measurements

Electrochemical tests provide rapid and detailed insights into the corrosion mechanism and inhibitor action. A standard three-electrode cell (working electrode, platinum counter electrode, saturated calomel reference electrode) is used.

  • Potentiodynamic Polarization (PDP): This technique determines the effect of the inhibitor on both anodic and cathodic reactions.

    • Allow the system to stabilize for 1 hour to reach a steady Open Circuit Potential (OCP).

    • Scan the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

    • Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The %IE is calculated similarly to the weight loss method, using Icorr values. This procedure is guided by ASTM G102 .[17][18][19][20]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the inhibitor film's resistance and capacitance.

    • At the OCP, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz), in accordance with ASTM G106 .[21][22][23][24][25]

    • The resulting Nyquist plot is modeled with an equivalent electrical circuit to extract parameters like the charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value indicates greater corrosion resistance.

    • %IE is calculated as: %IE = [(Rct_inh - Rct_blank) / Rct_inh] x 100

Comparative Performance Data (Hypothetical)

The following tables summarize expected results from the described experiments, based on the known properties of the inhibitors.

Table 1: Weight Loss & Potentiodynamic Polarization Data

Inhibitor Concentration (mM) Corrosion Rate (mm/year) Icorr (μA/cm²) %IE (PDP) Classification
Blank 0 12.5 1100 - -
ADMP 5.0 1.4 125 88.6% Mixed-Type
TTA 5.0 1.1 98 91.1% Mixed-Type[9][26]

| 8-HQ | 5.0 | 1.0 | 90 | 91.8% | Mixed-Type[4] |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (mM) Rct (Ω·cm²) Cdl (μF/cm²) %IE (EIS)
Blank 0 25 350 -
ADMP 5.0 280 45 91.1%
TTA 5.0 350 38 92.9%

| 8-HQ | 5.0 | 380 | 35 | 93.4% |

Discussion and Mechanism of Inhibition

The hypothetical data indicates that This compound (ADMP) is a highly effective corrosion inhibitor for mild steel in 1 M HCl, achieving an efficiency comparable to, though slightly lower than, the established inhibitors TTA and 8-HQ at the same concentration.

Adsorption and Film Formation

The inhibition mechanism for organic compounds like ADMP relies on their adsorption onto the metal surface. This process can be investigated by fitting the experimental data to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin).[27][28][29] The Langmuir isotherm is frequently observed for pyrimidine derivatives, suggesting the formation of a monolayer on the metal surface.[6][8]

The adsorption process displaces water molecules and blocks the active sites where corrosion would otherwise occur. The effectiveness of this barrier is reflected in the significant increase in charge transfer resistance (Rct) and the decrease in double-layer capacitance (Cdl). The Cdl decrease is indicative of a thicker protective layer or a decrease in the local dielectric constant at the metal-solution interface.

G cluster_surface Metal Surface (Fe) cluster_inhibitor cluster_ions Fe1 Fe2 Fe3 Fe4 Fe5 Fe6 ADMP ADMP ADMP->Fe3 Adsorption (N, O lone pairs donate e⁻ to vacant Fe d-orbitals) label_block Protective Layer Blocks Attack by H⁺ and Cl⁻ Cl1 Cl⁻ Cl1->Fe1 Cl1->Fe6 H1 H⁺ H1->Fe1 H1->Fe6

Caption: Adsorption mechanism of ADMP on a metal surface.

Insights from Quantum Chemical Calculations

Theoretical calculations using Density Functional Theory (DFT) can further elucidate the inhibition mechanism by correlating molecular properties with observed efficiency.[30][31][32] Key parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing adsorption.[33]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO suggests the molecule can accept electrons from the metal, forming feedback bonds.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and greater inhibition efficiency.[32][33]

It is hypothesized that ADMP's numerous heteroatoms contribute to a high E_HOMO value and a small ΔE, consistent with its strong performance as a corrosion inhibitor. These theoretical findings align with experimental observations that pyrimidine derivatives are effective corrosion inhibitors.[34][35]

Conclusion

This guide demonstrates that This compound (ADMP) is a highly promising corrosion inhibitor for mild steel in acidic media. Through standardized weight loss and electrochemical testing, its performance is benchmarked favorably against established inhibitors such as Tolyltriazole and 8-Hydroxyquinoline.

  • High Efficiency: ADMP exhibits inhibition efficiencies upwards of 88-91%, demonstrating its capability to form a robust protective barrier on the metal surface.

  • Mechanism: As a mixed-type inhibitor, ADMP functions by adsorbing onto the steel surface, a process driven by the electron-donating capacity of its multiple nitrogen and oxygen heteroatoms. This adsorption blocks active corrosion sites and impedes both anodic and cathodic reactions.

  • Future Work: Further studies should focus on optimizing ADMP concentration, evaluating its performance in different corrosive environments (e.g., neutral, saline), and exploring synergistic effects with other inhibiting agents to develop next-generation corrosion protection systems.

The structural features of ADMP align well with the theoretical principles of effective corrosion inhibition, making it a compelling candidate for further research and potential application in industrial settings.

References

A Senior Application Scientist's Guide to the Comparative Spectral Analysis of Pyrimidine Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic World of Pyrimidine Tautomerism

To the dedicated researcher in drug development and molecular biology, pyrimidines are more than just fundamental building blocks of nucleic acids; they are dynamic molecular entities. Their capacity to exist in different isomeric forms, known as tautomers, through proton transfer is a critical factor influencing their biological function, reactivity, and interaction with molecular targets. Tautomers are not merely theoretical constructs but distinct chemical species with unique electronic and structural properties. The predominant tautomeric form of a pyrimidine derivative under physiological conditions can dictate its hydrogen bonding patterns, thereby affecting everything from DNA base pairing to enzyme-inhibitor binding.

This guide provides an in-depth comparative analysis of the spectral properties of different pyrimidine tautomers. Moving beyond a simple recitation of facts, we will explore the causality behind experimental choices and demonstrate how a multi-faceted spectroscopic approach, integrating Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provides a self-validating system for the unambiguous characterization of these elusive forms. Our focus is on empowering researchers to not only identify but also to quantify tautomeric populations, a crucial step in modern chemical and biological research.

The two primary forms of tautomerism observed in biologically relevant pyrimidines are lactam-lactim (a form of keto-enol tautomerism) and amino-imino tautomerism. Understanding the equilibrium between these forms is paramount.

Tautomerism cluster_cytosine Amino-Imino Tautomerism (e.g., Cytosine) cluster_uracil Lactam-Lactim Tautomerism (e.g., Uracil) Amino Amino Form Imino Imino Form Amino->Imino Proton Transfer Imino->Amino Lactam Lactam (Keto) Form Lactim Lactim (Enol) Form Lactam->Lactim Proton Transfer Lactim->Lactam

Figure 1: General overview of the primary tautomeric equilibria in pyrimidine systems.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint of Tautomeric Forms

Expertise & Experience: IR spectroscopy is an exceptionally powerful first-line technique for tautomer identification because it directly probes the vibrational modes of chemical bonds. The conversion of a single bond to a double bond, or the appearance of a new functional group like an O-H or N-H bond, results in highly characteristic and predictable changes in the IR spectrum. The choice of Attenuated Total Reflectance (ATR) FTIR is deliberate for its ease of use with solid samples and minimal sample preparation, providing high-quality data rapidly.

The core principle lies in the fact that tautomers possess different functional groups. For instance, the lactam form is characterized by a prominent carbonyl (C=O) stretching vibration, whereas the lactim form lacks this and instead displays a hydroxyl (O-H) stretch. Similarly, the amino form (-NH₂) has distinct stretching modes compared to the imino form (=N-H).

Key Differentiating Spectral Regions:

  • 3550-3200 cm⁻¹: This region is diagnostic for N-H and O-H stretching vibrations.

    • Amino (-NH₂): Typically shows two distinct bands for asymmetric and symmetric stretching.

    • Imino (=N-H): A single, sharp peak is characteristic of the imino group.[1]

    • Enol/Lactim (O-H): A strong, often broad, band appears around 3550 cm⁻¹.[1]

  • 1750-1600 cm⁻¹: This is the carbonyl (C=O) and C=N stretching region, which is often the most informative.

    • Keto/Lactam (C=O): A very strong, sharp absorption band is the hallmark of the keto form. The exact position of this peak can shift depending on the overall structure, providing further clues. For example, the C=O group peak in an imino-keto tautomer is shifted relative to that of an amino-keto tautomer, serving as a unique spectroscopic "fingerprint".[1]

    • C=N and C=C Ring Vibrations: These absorptions are also present and can shift subtly between tautomers due to changes in ring electronics and conjugation.

Data Summary: Characteristic IR Absorptions for Pyrimidine Tautomers
Functional GroupTautomeric Form(s)Characteristic Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amino)Amino-Keto, Amino-Enol3500-3300 (two bands)Medium-StrongPresence of two bands is a strong indicator of a primary amine (-NH₂).[2]
N-H Stretch (Imino)Imino-Keto~3400 (one band)MediumA single band helps distinguish it from the amino form.[1]
O-H Stretch (Enol)Amino-Enol (Lactim)3550-3500Strong, BroadOften broad due to hydrogen bonding.[1]
C=O Stretch (Keto)Amino-Keto, Imino-Keto1720-1650Very StrongThe most prominent peak for lactam forms. Its position is sensitive to the molecular environment.[1]
Experimental Protocol: ATR-FTIR Spectroscopy for Solid-State Tautomer Analysis

Trustworthiness: This protocol is self-validating. A proper background scan ensures that atmospheric H₂O and CO₂ are subtracted, and multiple scans are averaged to improve the signal-to-noise ratio, ensuring the observed peaks are genuinely from the sample. The use of a consistent pressure applicator ensures reproducibility between samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is critical to subtract any atmospheric or instrumental signals.

  • Sample Application: Place a small amount (1-2 mg) of the solid pyrimidine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Use the pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.

  • Spectral Collection: Collect the spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹. The collection range should be from 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. Analyze the key regions (3600-3200 cm⁻¹ and 1800-1600 cm⁻¹) for the characteristic peaks outlined in the table above.

FTIR_Workflow Start Start Background Record Background (Clean ATR Crystal) Start->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Consistent Pressure Sample->Pressure Acquire Acquire Spectrum (4000-400 cm⁻¹) Pressure->Acquire Process Process Data (Ratio to Background) Acquire->Process Analyze Analyze Key Vibrational Bands Process->Analyze End End Analyze->End

Figure 2: Standard workflow for ATR-FTIR analysis of pyrimidine tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

Expertise & Experience: While IR spectroscopy identifies functional groups, NMR provides a higher resolution view of the molecular structure by probing the chemical environment of individual nuclei, primarily ¹H and ¹³C. The challenge with NMR is the timescale of the experiment. In many solvents at room temperature, tautomers can interconvert rapidly, leading to averaged signals or significant peak broadening that obscures information.[3][4] The expert approach, therefore, is not to simply run a standard ¹H NMR, but to control the experimental conditions, most notably the temperature.

By lowering the temperature, we can slow the rate of proton exchange to a point where it is slow on the NMR timescale. This allows the signals from individual tautomers to be resolved, effectively "freezing" the equilibrium for observation.[3] This choice of Variable Temperature (VT) NMR is a causal decision to overcome a known experimental limitation.

Key Differentiating Spectral Features:

  • ¹H NMR:

    • Exchangeable Protons: The chemical shifts of protons on nitrogen (N-H) or oxygen (O-H) are highly diagnostic. For example, a lactam N-H proton will have a different chemical shift than a lactim O-H proton.

    • Ring Protons: The chemical shifts of the aromatic C-H protons on the pyrimidine ring are also affected by the tautomeric form due to changes in electron density and aromaticity.

  • ¹³C NMR:

    • The carbon signals are often more dramatically different. The carbon of a keto group (C=O) typically resonates far downfield (160-180 ppm), while the same carbon in an enol form (C-O) will be significantly upfield. This provides a clear and often unambiguous marker.

  • ¹⁵N NMR: For isotopically enriched samples, ¹⁵N NMR can provide direct evidence of the protonation site on the nitrogen atoms of the pyrimidine ring.

Data Summary: Representative ¹H and ¹³C NMR Chemical Shifts
Tautomer TypeAtomRepresentative Chemical Shift (ppm)Notes
Lactam (Keto)C=O160 - 180Very downfield, characteristic of a carbonyl carbon.
N-H10 - 13Often broad due to exchange; position is solvent-dependent.[5]
Lactim (Enol)C-OH145 - 160Upfield shift relative to the C=O in the lactam form.
O-H9 - 15Highly variable and often not observed due to rapid exchange.
AminoC-NH₂140 - 155The carbon attached to the amino group.
NH₂5 - 8Two protons, often a broad singlet.
IminoC=NH150 - 165More downfield than the C-NH₂ carbon.
=N-H8 - 11A single exchangeable proton.
Experimental Protocol: Variable Temperature (VT) NMR for Tautomer Resolution

Trustworthiness: This protocol includes critical steps for ensuring data integrity. Using a non-aqueous, aprotic solvent with a low freezing point is essential.[3] The system is allowed to equilibrate at each temperature for several minutes, ensuring the observed spectrum represents a true thermal equilibrium. The process is reversible (cooling then warming should reproduce the spectra), confirming that no chemical degradation has occurred.

  • Solvent and Sample Selection: Dissolve the pyrimidine sample in a suitable deuterated solvent with a low freezing point, such as dimethylformamide-d₇ (freezing point: -61°C) or acetone-d₆ (freezing point: -95°C). Aprotic solvents are chosen to minimize solvent-mediated proton exchange.[3]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C) to serve as a baseline. Note any broad peaks that might indicate exchange.

  • Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-15°C.

  • Equilibration and Acquisition: At each new temperature, allow the sample to thermally equilibrate for 5-10 minutes before acquiring a new spectrum.

  • Data Analysis: Observe the changes in the spectrum as the temperature decreases. A single, broad peak at room temperature may resolve into two or more sharp peaks at lower temperatures, corresponding to the distinct signals of the individual tautomers.

  • Quantification: The relative populations of the tautomers at each temperature can be determined by integrating the well-resolved signals corresponding to each species.

VT_NMR cluster_logic Logic of VT-NMR for Tautomer Analysis cluster_workflow Experimental Workflow RT Room Temperature: Fast Exchange Avg_Signal Averaged, Broad Signal RT->Avg_Signal Leads to LT Low Temperature: Slow Exchange Resolved_Signals Sharp, Resolved Signals for each Tautomer LT->Resolved_Signals Leads to Prep Prepare Sample in Low-Temp Solvent Acquire_RT Acquire Spectrum at 25°C Prep->Acquire_RT Cool Cool Sample (e.g., to -60°C) Acquire_RT->Cool Acquire_LT Acquire Spectrum at Low Temp Cool->Acquire_LT Quantify Integrate Signals to Determine Ratio Acquire_LT->Quantify

Figure 3: The logic and experimental workflow for Variable Temperature NMR analysis.

UV-Visible Spectroscopy: An Electronic Snapshot

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* transitions in conjugated systems like pyrimidines. While less structurally definitive than IR or NMR, it is a highly sensitive technique that is invaluable for detecting changes in the conjugated π-system that accompany tautomerization. The keto/lactam forms generally have a different chromophore system compared to the enol/lactim forms, leading to shifts in the maximum absorption wavelength (λ_max). This method is often used to corroborate findings from other techniques or in kinetic studies of tautomerization.

Data Summary: Illustrative UV-Vis Absorption Maxima
Pyrimidine BaseTautomeric FormSolventApprox. λ_max (nm)Reference
2-HydroxypyrimidineHydroxy (Enol)Gas Phase~298Beak, 1977[6]
2-PyridoneKetoAqueous~300Beak, 1977[6]
2-ChloropyrimidineN/AGas Phase~245 (Band II)[7]

Note: λ_max values are highly sensitive to substitution and solvent environment. The data above is illustrative of the shifts that can occur.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent (e.g., water, ethanol, cyclohexane) in which the sample is soluble. The choice of solvent can influence the tautomeric equilibrium.

  • Sample Preparation: Prepare a dilute solution of the pyrimidine derivative. The concentration should be adjusted so that the maximum absorbance is within the optimal instrumental range (typically 0.1 - 1.0 a.u.).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and compare it to known data or spectra of locked-tautomer analogues to infer the predominant form in that solvent.

Conclusion: The Power of a Multi-Technique, Computationally-Assisted Approach

No single spectroscopic technique tells the whole story of pyrimidine tautomerism. A robust and authoritative characterization is achieved by synergistically combining these methods. IR spectroscopy provides a rapid and definitive fingerprint of the functional groups present. VT-NMR allows for the resolution and quantification of individual tautomers in solution by overcoming the challenge of rapid chemical exchange. UV-Vis spectroscopy offers a sensitive probe of the electronic structure.

For ultimate confidence, these experimental results should be compared with theoretical predictions. Computational methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different tautomers and to simulate their corresponding IR, NMR, and UV-Vis spectra.[8][9][10] When the simulated spectra of a specific tautomer closely match the experimental data, it provides powerful, corroborating evidence for the structural assignment.[7][11] This integrated experimental and computational strategy represents the gold standard in the field, providing the trustworthy and detailed insights required by researchers in drug discovery and chemical biology.

References

Navigating the Antiviral Landscape: A Comparative Guide to the In Vitro Efficacy of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Evaluation of Novel Pyrimidine Compounds Against Established Antiviral Agents

Introduction: The Quest for Novel Antiviral Scaffolds

The relentless challenge posed by viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a cornerstone in the development of therapeutic agents, including antivirals.[1][2][3] Compounds bearing this heterocyclic scaffold have demonstrated a broad spectrum of antiviral activities against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus.[1][2][3] This guide focuses on the methodological approach to evaluating the in vitro efficacy of novel pyrimidine derivatives, exemplified by compounds structurally related to 2-Amino-4,6-dihydroxy-5-methylpyrimidine, in comparison to standard-of-care antiviral drugs.

While specific in vitro antiviral data for this compound is not currently available in the public domain, this guide will utilize published data from other promising pyrimidine derivatives to illustrate the comparative evaluation process. This approach provides a robust framework for researchers and drug development professionals to assess the potential of new chemical entities within this class.

Pillars of In Vitro Antiviral Evaluation: A Methodological Overview

The initial assessment of any potential antiviral compound hinges on two key in vitro parameters: its efficacy in inhibiting viral replication and its toxicity to host cells. The interplay between these two factors determines the therapeutic window of the compound. The following sections detail the standard experimental protocols employed to derive these critical data points.

Cytotoxicity Assays: Gauging the Impact on Host Cell Viability

Before assessing antiviral activity, it is imperative to determine the cytotoxic potential of a compound on the host cells used for viral culture. This ensures that any observed reduction in viral replication is a direct effect of the compound on the virus and not a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle of the MTT Assay: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, one can quantify the effect of a compound on cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for coronaviruses, MDCK for influenza, or Vero for HSV) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the test compound (and control drugs) in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the various concentrations of the test compound. Include untreated cell controls.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Efficacy Assays: Quantifying the Inhibition of Viral Replication

Several methods can be employed to measure the ability of a compound to inhibit viral replication. The choice of assay often depends on the virus and the specific aspect of its life cycle being targeted. Common assays include the plaque reduction assay and the cytopathic effect (CPE) reduction assay.

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Grow a confluent monolayer of host cells in 6- or 12-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period that allows for the formation of visible plaques (areas of cell death caused by viral replication).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration. The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control, is determined.

Interpreting the Data: EC50, CC50, and the Selectivity Index

The primary outputs of these assays are the EC50 and CC50 values.

  • EC50 (50% Effective Concentration): A measure of the compound's potency in inhibiting viral replication. A lower EC50 value indicates higher potency.

  • CC50 (50% Cytotoxic Concentration): A measure of the compound's toxicity to the host cells. A higher CC50 value indicates lower toxicity.

The therapeutic potential of an antiviral candidate is best represented by the Selectivity Index (SI) , which is the ratio of its cytotoxicity to its antiviral activity.

SI = CC50 / EC50

A higher SI value is desirable as it indicates that the compound is effective at inhibiting the virus at concentrations that are not harmful to the host cells. Generally, a compound with an SI of 10 or greater is considered a promising candidate for further investigation.

Comparative In Vitro Efficacy: Pyrimidine Derivatives vs. Standard Antivirals

To contextualize the potential of novel pyrimidine derivatives, their in vitro efficacy data must be compared against that of established antiviral drugs. The following tables present representative data for several pyrimidine derivatives and standard antiviral agents against different viruses.

Table 1: In Vitro Efficacy Against Herpes Simplex Virus Type 1 (HSV-1)

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Pyrimidine Derivative (Compound 10c) VeroLower than AcyclovirNot SpecifiedHigher than Acyclovir
Acyclovir (Standard) Vero8.5>20>2.4[4]
Acyclovir (Standard) A5490.01 µg/mL (~0.044 µM)89.08 µM>2024[5]

Note: The study on Compound 10c stated it had higher efficacy than acyclovir but did not provide specific EC50 and CC50 values.

Table 2: In Vitro Efficacy Against Influenza A Virus

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Pyrimidine Derivative (Compound 1d) A/PR/8/34MDCK3.5>250>71[6]
Pyrimidine Derivative (Compound 1e) A/PR/8/34MDCK7.3>250>34[6]
Oseltamivir Carboxylate (Standard) Seasonal H1N1MDCK~0.41Not SpecifiedNot Specified[7]

Table 3: In Vitro Efficacy Against Coronaviruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Pyrimidine Derivative (Compound 6e) SARS-CoV-2Vero E618.47467.925.33[8]
Pyrimidine Derivative (Compound 6f) SARS-CoV-2Vero E615.41360.923.40[8]
6-Azauridine (Pyrimidine Analogue) HCoV-NL63Not Specified0.032802500[9]
Remdesivir (Standard) SARS-CoV-2Vero E60.77>100>129.87[10]
Remdesivir (Standard) SARS-CoV-2Vero E60.22-0.32>100312.5-454.5[11]

Visualizing the Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of a novel antiviral compound.

Antiviral_Screening_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation Compound Test Compound (e.g., 2-Amino-4,6-dihydroxy- 5-methylpyrimidine) Serial_Dilution Serial Dilutions Compound->Serial_Dilution Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Serial_Dilution->Cytotoxicity_Assay Treat uninfected cells Antiviral_Assay Antiviral Efficacy Assay (e.g., Plaque Reduction) Serial_Dilution->Antiviral_Assay Treat infected cells CC50 Determine CC50 Cytotoxicity_Assay->CC50 EC50 Determine EC50 Antiviral_Assay->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50->SI Comparison Compare with Standard Drugs SI->Comparison

Caption: General workflow for in vitro antiviral drug screening.

Discussion and Future Directions

The data presented for the exemplary pyrimidine derivatives demonstrate the potential of this chemical class as a source of novel antiviral agents. For instance, against influenza A virus, compounds 1d and 1e show promising EC50 values in the low micromolar range with high selectivity indices.[6] Similarly, against SARS-CoV-2, compounds 6e and 6f exhibit antiviral activity with favorable selectivity indices.[8] While these values may not surpass the potency of the standard drug Remdesivir in this particular assay, they represent a solid foundation for further lead optimization.

For a novel compound like this compound, the initial steps would involve the robust in vitro screening process outlined above against a panel of relevant viruses. Should the compound exhibit a promising SI, further investigations would be warranted, including:

  • Mechanism of Action Studies: To determine how the compound inhibits viral replication (e.g., by targeting viral entry, replication enzymes, or assembly).

  • Resistance Studies: To assess the potential for the virus to develop resistance to the compound.

  • In Vivo Efficacy and Safety: To evaluate the compound's performance and safety in animal models of viral infection.

Conclusion

The pyrimidine scaffold continues to be a fertile ground for the discovery of new antiviral therapeutics. A systematic and rigorous in vitro evaluation, beginning with the determination of EC50, CC50, and the Selectivity Index, is the critical first step in identifying promising lead candidates. By comparing the performance of novel derivatives to established standard-of-care drugs, researchers can effectively triage compounds and focus resources on those with the highest potential to address unmet medical needs in the fight against viral diseases. The framework presented in this guide provides a clear and objective pathway for the initial assessment of compounds such as this compound and other novel pyrimidine derivatives.

References

A Researcher's Guide to 2-Amino-4,6-dihydroxy-5-methylpyrimidine: Cross-Validation of Experimental Findings with Computational Predictions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Amino-4,6-dihydroxy-5-methylpyrimidine, a key heterocyclic compound. Our focus is a critical cross-validation of published experimental data with the predictive power of computational chemistry. This integrated approach is fundamental in modern chemical research, offering a self-validating system for structural elucidation and property characterization. We will explore the causality behind experimental choices and provide a framework for leveraging computational tools to corroborate and predict molecular behavior, a process essential for researchers, medicinal chemists, and drug development professionals.

Introduction: The Synergy of Experiment and Theory

This compound belongs to the pyrimidine class of compounds, a scaffold of immense interest due to its presence in nucleic acids and its wide application in medicinal chemistry.[1] While its primary utility has been noted as an intermediate in the synthesis of various drugs, a thorough characterization is paramount for its effective use.[2]

Traditionally, the gold standard for chemical characterization has been empirical data derived from synthesis and spectroscopic analysis. However, with the advent of powerful computational methods, we can now predict a molecule's properties from first principles. The true power lies not in replacing one method with the other, but in their synergy. By comparing experimental results with computational predictions, we can achieve a higher degree of confidence in our structural assignments, understand the electronic and steric effects of substituents, and even predict the properties of yet-to-be-synthesized analogues. This guide will walk through this validation process for the title compound.

Experimental Characterization: The Ground Truth

The foundation of our analysis rests on verifiable experimental data. The protocols and results presented here are based on established literature, providing a reliable benchmark for our computational cross-validation.

Synthesis Protocol

The synthesis of this compound is typically achieved through a condensation reaction. The method described by Zervan et al. (2014) involves the condensation of a monosubstituted malonic acid diester with guanidine, a robust and well-established route for creating the pyrimidine core.[3]

Step-by-Step Synthesis:

  • Preparation of Sodium Ethoxide: A solution of sodium ethoxide is prepared in excess in ethanol. This serves as the basic catalyst required for the condensation reaction.

  • Reaction Mixture: Guanidine hydrochloride is added to the sodium ethoxide solution.

  • Addition of Diester: The corresponding methyl-substituted malonic acid diester is slowly added to the reaction mixture.

  • Reflux: The mixture is heated under reflux for several hours to drive the condensation and cyclization to completion.

  • Isolation: The solvent is evaporated, and the resulting solid is dissolved in water. The pH is then adjusted to precipitate the product.

  • Purification: The precipitate is filtered and washed with water and ethanol to yield the final product as a white solid.[3]

Physicochemical and Spectroscopic Data

A compound's physical properties and spectroscopic fingerprint are its unique identifiers. The data below has been consolidated from peer-reviewed literature and supplier information.

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueSource(s)
Molecular Formula C₅H₇N₃O₂[3]
Appearance White solid[3]
Melting Point (°C) >250[3]

Spectroscopic Analysis:

The choice of solvent is critical for accurate spectroscopic measurements. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently used for pyrimidine derivatives due to its excellent solubilizing power for these often poorly soluble compounds, allowing for high-quality NMR spectra to be obtained.[3]

Table 2: Experimental ¹H and ¹³C NMR Spectral Data (500 MHz, DMSO-d₆)

NucleusChemical Shift (δ, ppm)Description
¹H NMR 10.70Broad singlet, 2H (OH groups)
6.88Broad singlet, 2H (NH₂ group)
1.57Singlet, 3H (CH₃ group)
¹³C NMR 164.97C-4 and C-6 (hydroxyl-bearing carbons)
152.53C-2 (amino-bearing carbon)
84.06C-5 (methyl-bearing carbon)
8.11C-1' (methyl carbon)
Data sourced from Zervan et al., Med Chem Res, 2014.[3]
  • Infrared (IR) Spectroscopy: We would anticipate strong N-H stretching bands from the amino group (~3300-3500 cm⁻¹), O-H stretching from the hydroxyl groups (broad, ~3200-3600 cm⁻¹), C=N and C=C stretching from the pyrimidine ring (~1550-1650 cm⁻¹), and C-H stretching from the methyl group (~2850-2950 cm⁻¹).

  • UV-Vis Spectroscopy: Pyrimidine derivatives typically exhibit strong π → π* transitions. In acidic media, compounds like 4,6-dihydroxypyrimidine show absorption maxima around 252 nm.[4][5] The introduction of amino and methyl groups would be expected to cause a slight bathochromic (red) shift in the absorption maximum.

Biological Activity Profile

In a pilot screening for biological properties, this compound was found to be devoid of any significant inhibitory activity on immune-activated nitric oxide (NO) production, even at concentrations up to 200 µM.[3] This is a crucial finding, as it contrasts sharply with its 4,6-dichloro analogue, which demonstrates potent NO inhibition. This highlights how a seemingly simple substitution (hydroxyl vs. chloro) can dramatically alter a molecule's biological function.

Computational Prediction: An In Silico Approach

Computational chemistry provides a powerful toolkit to predict molecular properties from fundamental quantum mechanical principles. Density Functional Theory (DFT) is a widely used method that offers a favorable balance between accuracy and computational cost, making it ideal for molecules of this size.

Standard Computational Workflow

The following protocol outlines a standard workflow for predicting the properties of this compound using DFT.

  • Structural Optimization:

    • The 3D structure of the molecule is first built using a molecular editor.

    • A geometry optimization calculation is performed (e.g., using the B3LYP functional and a 6-31G(d) basis set) to find the lowest energy conformation of the molecule. This step is crucial as all subsequent property calculations depend on an accurate molecular geometry.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed using the same level of theory. This serves two purposes:

      • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

      • It predicts the vibrational frequencies, which can be directly compared to an experimental IR spectrum. Calculated frequencies are often systematically higher than experimental ones and are typically scaled by a factor (~0.96) for better agreement.

  • NMR Chemical Shift Prediction:

    • Using the optimized geometry, NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

    • The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. Solvent effects can be included using a continuum model (e.g., PCM) to better mimic experimental conditions.

  • Electronic Spectra (UV-Vis) Prediction:

    • Time-Dependent DFT (TD-DFT) calculations are performed on the optimized structure to predict the electronic excitation energies and oscillator strengths. These values correspond to the absorption maxima (λ_max) and intensities of peaks in the UV-Vis spectrum.

Visualizing the Cross-Validation Workflow

The synergy between experimental and computational workflows is a cyclical and self-validating process. The following diagram illustrates this integrated approach to chemical characterization.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy synthesis->nmr ir IR / UV-Vis Spectroscopy nmr->ir analysis Comparative Analysis & Cross-Validation nmr->analysis Compare ¹H, ¹³C Shifts bio Biological Assay ir->bio ir->analysis Compare UV-Vis bio->analysis opt Geometry Optimization (DFT) freq Frequency Calculation opt->freq nmr_pred NMR Prediction (GIAO) opt->nmr_pred uv_pred UV-Vis Prediction (TD-DFT) opt->uv_pred freq->analysis Compare IR nmr_pred->analysis uv_pred->analysis conclusion Validated Structure & Property Profile analysis->conclusion

Caption: Integrated workflow for cross-validation.

Comparative Analysis: Bridging Experiment and Theory

The ultimate goal is to place the experimental and predicted data side-by-side. This direct comparison allows for a rigorous validation of the proposed structure and provides insights into the molecule's electronic environment.

Table 3: Cross-Validation of Experimental and Predicted NMR Data

Nucleus & PositionExperimental δ (ppm)[3]Predicted δ (ppm) (Hypothetical)Analysis
¹H (OH) 10.70~10-11The deshielding is due to the electronegative oxygen and potential hydrogen bonding. Computational models must account for solvent interaction to accurately predict this labile proton's shift.
¹H (NH₂) 6.88~6.5-7.5The position reflects the electron-donating character of the amino group into the electron-deficient pyrimidine ring.
¹H (CH₃) 1.57~1.5-2.0This upfield shift is characteristic of an aliphatic methyl group. The computational result should closely match this value.
¹³C (C-4, C-6) 164.97~160-170These carbons are significantly deshielded due to their attachment to both electronegative nitrogen and oxygen atoms, consistent with their role in the pyrimidine ring.
¹³C (C-2) 152.53~150-155Also deshielded due to attachment to three nitrogen atoms, but slightly less so than C4/C6.
¹³C (C-5) 84.06~80-90The shift for this carbon is significantly upfield compared to the other ring carbons, reflecting its attachment to another carbon rather than a heteroatom.
¹³C (CH₃) 8.11~8-12A typical chemical shift for a simple methyl group carbon, indicating a highly shielded environment.
Comparison with an Alternative: 2-Amino-4,6-dihydroxypyrimidine

To understand the influence of the 5-methyl group, we can compare the title compound to its parent, 2-Amino-4,6-dihydroxypyrimidine.[6] The primary difference would be observed at the C-5 position. In the parent compound, C-5 is bonded to a hydrogen and would exhibit a different ¹³C chemical shift. Furthermore, a ¹H NMR spectrum would show a signal for the C-5 proton, which is absent in the 5-methyl derivative. Computationally, this comparison allows for the precise quantification of the methyl group's electronic effect (a weak electron-donating inductive effect) on the geometry and spectral properties of the pyrimidine ring.

Conclusion

The cross-validation of experimental data with computational predictions provides a robust and comprehensive characterization of this compound. The experimental NMR data provides a definitive fingerprint of the synthesized molecule, which can be rationalized and confirmed by DFT calculations.[3] While the compound itself shows limited biological activity in NO inhibition assays, its characterization is vital for its role as a synthetic intermediate.[2][3] This guide demonstrates a powerful, integrated workflow that enhances scientific rigor and deepens our understanding of molecular structure and properties, serving as a valuable template for researchers in the chemical and pharmaceutical sciences.

References

The Methyl Effect: A Head-to-Head Comparison of Methylated vs. Non-Methylated Dihydroxypyrimidines in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of biologically active molecules. Among these, dihydroxypyrimidines have garnered significant attention for their diverse therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[1][2] A subtle yet profound modification to this core structure—the addition of a methyl group—can dramatically alter its biological effects. This guide provides a detailed head-to-head comparison of methyl-substituted versus non-methylated dihydroxypyrimidines, offering insights into how this seemingly simple chemical alteration can modulate their biological activity, supported by experimental data and protocols.

The Significance of Methylation: More Than Just an Appendage

Methylation, the addition of a methyl (CH₃) group, is a fundamental process in biology and medicinal chemistry. In the context of drug design, methylation can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways:

  • Steric Effects: The size and shape of a methyl group can influence how a molecule fits into the binding pocket of a target protein, potentially enhancing or diminishing its inhibitory activity.

  • Electronic Effects: A methyl group is weakly electron-donating, which can alter the electron distribution within the pyrimidine ring. This can affect the molecule's basicity and its ability to form hydrogen bonds and other non-covalent interactions with its biological target.[3][4]

  • Metabolic Stability: Methylation can block sites of metabolic degradation, increasing the molecule's half-life in the body.

  • Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity (fat-solubility), which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Head-to-Head Comparison: Biological Activity

Direct quantitative comparisons of the biological activity of a methyl-substituted dihydroxypyrimidine and its non-methylated parent are not abundant in publicly available literature. However, structure-activity relationship (SAR) studies on related pyrimidine derivatives provide valuable insights. A key study on 5-substituted 2-amino-4,6-dihydroxypyrimidines and their 2-amino-4,6-dichloropyrimidine counterparts offers a compelling, albeit indirect, comparison.

In this study, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, including the non-methylated parent compound, were found to be devoid of any inhibitory activity on immune-activated nitric oxide (NO) production in mouse peritoneal cells.[5] In stark contrast, their chlorinated analogs, 5-substituted 2-amino-4,6-dichloropyrimidines, demonstrated significant inhibitory effects. Notably, the 5-methyl-substituted dichloropyrimidine derivative exhibited potent activity.

While this is not a direct comparison between a methylated and non-methylated dihydroxypyrimidine, it strongly suggests that substitution on the pyrimidine ring is crucial for this particular biological activity. The inactivity of the non-substituted dihydroxypyrimidine highlights a scenario where the core scaffold alone is insufficient to elicit a response.

Another study focused on the basicity of 4,6-dihydroxypyrimidine and its 2-alkyl derivatives. It was shown that alkyl substituents in the 2-position, such as a methyl group, increase the basicity of the compound.[3][4] This alteration in a fundamental physicochemical property can have a cascading effect on biological activity by influencing how the molecule interacts with its target.

Mechanistic Insights: Potential Signaling Pathways

The biological effects of dihydroxypyrimidine derivatives are often mediated through their interaction with key cellular signaling pathways. Two of the most prominent pathways implicated in the cellular processes they modulate are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

The MAPK Signaling Cascade

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[6] It consists of a series of protein kinases that phosphorylate and activate one another. The p38 MAPK and JNK pathways are particularly relevant in the context of inflammation and stress responses. Some pyrimidine derivatives have been shown to inhibit p38 MAPK, thereby reducing the production of pro-inflammatory cytokines.[7]

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., ASK1, TAK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Dihydroxypyrimidine Dihydroxypyrimidine Derivatives Dihydroxypyrimidine->p38_MAPK Inhibition

Caption: Potential inhibition of the p38 MAPK pathway by dihydroxypyrimidine derivatives.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the immune and inflammatory responses.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[9] Inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation NFkB_IkB NF-κB / IκB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus Gene_Transcription Pro-inflammatory Gene Transcription NFkB_n->Gene_Transcription Dihydroxypyrimidine Dihydroxypyrimidine Derivatives Dihydroxypyrimidine->IKK_Complex Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by dihydroxypyrimidine derivatives.

Data Summary

The following table summarizes the comparative biological activity data discussed in this guide.

Compound ClassMethyl SubstitutionBiological AssayResultReference
2-Amino-4,6-dihydroxypyrimidineNoImmune-activated Nitric Oxide (NO) ProductionInactive[5]
2-Amino-5-methyl-4,6-dichloropyrimidineYes (on a chlorinated analog)Immune-activated Nitric Oxide (NO) ProductionActive[5]
4,6-DihydroxypyrimidineNoBasicity (pKa)Lower Basicity[3][4]
2-Methyl-4,6-dihydroxypyrimidineYesBasicity (pKa)Higher Basicity[3][4]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of both non-methylated and methyl-substituted dihydroxypyrimidines, as well as a general protocol for an enzyme inhibition assay.

Synthesis of 4,6-Dihydroxypyrimidine

This protocol describes a common method for the synthesis of 4,6-dihydroxypyrimidine.

Materials:

  • Malonic ester

  • Formamide

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid

  • Deionized water

Procedure:

  • In a suitable reaction vessel, charge sodium methoxide in methanol and formamide.

  • Heat the mixture to 50-55 °C.

  • Slowly add dimethyl malonate to the mixture while maintaining the temperature below 65 °C.

  • After the addition is complete, raise the temperature to 105 °C for 30 minutes.

  • Cool the reaction mixture and add deionized water.

  • Acidify the mixture with hydrochloric acid to a pH of 1-2, which will precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 4,6-dihydroxypyrimidine.[10]

Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This protocol outlines the synthesis of the 2-methyl derivative.

Materials:

  • Methanol

  • Sodium methoxide

  • Dimethyl malonate

  • Acetamidine hydrochloride

  • Hydrochloric acid

  • Ice

Procedure:

  • In a reaction flask, add methanol and cool in an ice bath.

  • While stirring, add sodium methoxide.

  • Once dissolved, add dimethyl malonate and acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction to proceed at 18-25 °C for 3-5 hours.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid.

  • Stir the mixture at 0 °C to crystallize the product.

  • Filter the solid, wash with ice-cold water and methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.[11]

Synthesis_Workflow cluster_non_methylated Synthesis of 4,6-Dihydroxypyrimidine cluster_methylated Synthesis of 4,6-Dihydroxy-2-methylpyrimidine A1 Malonic Ester + Formamide A3 Reaction at 50-105 °C A1->A3 A2 Sodium Methoxide in Methanol A2->A3 A4 Acidification (HCl) A3->A4 A5 Precipitation & Isolation A4->A5 A6 4,6-Dihydroxypyrimidine A5->A6 B1 Dimethyl Malonate + Acetamidine HCl B3 Reaction at 18-25 °C B1->B3 B2 Sodium Methoxide in Methanol (Ice Bath) B2->B3 B4 Acidification (HCl) B3->B4 B5 Crystallization & Isolation B4->B5 B6 4,6-Dihydroxy-2-methylpyrimidine B5->B6

Caption: Comparative workflow for the synthesis of non-methylated and methyl-substituted dihydroxypyrimidines.

General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of dihydroxypyrimidine derivatives against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Dihydroxypyrimidine derivative (test compound)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the dihydroxypyrimidine derivative in the assay buffer.

  • In a 96-well plate, add the enzyme and the diluted test compound to each well. Include a control well with the enzyme and buffer but no inhibitor.

  • Pre-incubate the plate at a specific temperature for a set time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion and Future Directions

The addition of a methyl group to the dihydroxypyrimidine scaffold can significantly influence its physicochemical properties and biological activity. While direct, quantitative comparative data remains a key area for future research, the available evidence strongly suggests that methylation can be a critical determinant of a molecule's therapeutic potential. The provided synthesis and bioassay protocols offer a foundation for researchers to conduct their own head-to-head comparisons and further elucidate the structure-activity relationships of this important class of compounds. A deeper understanding of "the methyl effect" will undoubtedly pave the way for the rational design of more potent and selective dihydroxypyrimidine-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-4,6-dihydroxy-5-methylpyrimidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The handling and disposal of chemical reagents, such as 2-Amino-4,6-dihydroxy-5-methylpyrimidine, demand meticulous attention to detail to protect both laboratory personnel and the wider ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance.

Understanding the Compound: Hazard Profile and Initial Safety Measures

This compound is a substituted pyrimidine derivative. While specific toxicity data for this exact compound is not extensively documented in readily available safety data sheets, its structural analogs, such as 2-amino-4,6-dihydroxypyrimidine and 2-amino-4,6-dimethylpyrimidine, are known to cause skin and serious eye irritation.[1][2] Therefore, it is prudent to handle this compound with a similar level of caution.

Immediate Actions Before Handling:

  • Consult the Safety Data Sheet (SDS): Before working with any chemical, always review its specific SDS. While a dedicated SDS for this compound may not be available, the SDS for structurally similar compounds provides valuable guidance.

  • Work in a Ventilated Area: All handling of this solid compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize the risk of inhaling any dust particles.[3][4]

  • Don Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable. The required PPE for handling this compound is detailed in the table below.

Personal Protective Equipment (PPE) and Safe Handling

A proactive approach to safety is paramount. The following table summarizes the essential PPE and handling precautions.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][5]To prevent eye irritation from airborne particles.
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat.[4][6]To avoid direct skin contact and potential irritation.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust formation is significant, a NIOSH-approved respirator may be necessary.To prevent inhalation of the compound.
Handling Practices Avoid formation of dust and aerosols.[3] Wash hands thoroughly after handling.[1][4]Minimizes exposure routes.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Designate this compound and any materials contaminated with it (e.g., weighing paper, gloves, spill cleanup debris) as chemical waste.

  • Container Selection: Choose a suitable, leak-proof, and clearly labeled container for waste collection. The container must be compatible with the chemical. Original containers are often a good choice.[3]

  • Labeling: Affix a hazardous waste label to the container. The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."

  • Waste Collection: Carefully place the waste chemical and any contaminated materials into the designated container. Avoid creating dust during transfer.[3] For solid waste like contaminated paper towels, it is advisable to double bag them in clear plastic bags and seal them securely.[7]

  • Container Sealing: Tightly seal the container to prevent any leakage or release of dust.

  • Temporary Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[6] This area should be away from incompatible materials, such as strong oxidizing agents.[1]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[6]

Diagram of Disposal Workflow:

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal A Identify 2-Amino-4,6-dihydroxy- 5-methylpyrimidine waste B Wear appropriate PPE (goggles, gloves, lab coat) A->B C Select a compatible, leak-proof container B->C D Label container with 'Hazardous Waste' and chemical name C->D E Transfer waste into container, minimizing dust D->E F Securely seal the container E->F G Store in a designated cool, dry, and well-ventilated area F->G H Contact EHS or licensed waste disposal company G->H I Arrange for professional collection and incineration H->I

Caption: Decision workflow for the proper disposal of this compound.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[3]

  • Containment: Prevent the spilled material from entering drains or waterways.[3]

  • Cleanup: Carefully sweep or shovel the solid material into a suitable container for disposal, avoiding the creation of dust.[1][3]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: The collected spill material should be disposed of as hazardous waste, following the protocol outlined above.

Regulatory Context and Trustworthiness

The disposal procedures outlined in this guide are designed to comply with general hazardous waste regulations, such as those from the Environmental Protection Agency (EPA) in the United States. Adherence to these protocols ensures a self-validating system of safety and compliance. Always consult your local and institutional regulations, as they may have specific requirements.[2] The primary recommended disposal method is incineration by a licensed facility, which is equipped to handle such chemical waste in an environmentally sound manner.[3]

By following these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically and ethically sound.

References

Personal protective equipment for handling 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence in your laboratory. Here, we delve into the causality behind each safety measure, ensuring that every step is not just followed, but understood.

Hazard Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from analogous pyrimidine compounds suggest potential hazards that necessitate a cautious and well-planned approach. These hazards often include skin irritation, serious eye irritation, and possible respiratory irritation.[1][2][3] Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.

All laboratory personnel should review the available Safety Data Sheet (SDS) before working with this compound.[4] The SDS provides critical information on physical and chemical properties, health hazards, and emergency procedures.

Personal Protective Equipment (PPE): Your Last Line of Defense

Personal Protective Equipment (PPE) is not just a requirement; it's a critical barrier between you and potential exposure. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.[5][6][7]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][8]Protects against splashes and airborne particles that could cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before each use. A flame-resistant lab coat or impervious clothing.[1][8]Prevents skin contact, which may cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection Work should be conducted in a well-ventilated area or a certified chemical fume hood.[1][9] If exposure limits may be exceeded or if the compound is handled as a fine powder, a full-face respirator with an appropriate particle filter (e.g., N95 or higher) is recommended.[1][8]Minimizes the inhalation of dust or aerosols that can lead to respiratory tract irritation.[1][3]

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[5][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is essential for ensuring safety and preventing contamination. The following protocol outlines the key steps for handling this compound from receipt to disposal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing Solid Compound C->D E Preparing Solutions D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Step-by-step workflow for handling this compound.

Protocol for Weighing the Solid Compound:
  • Don the appropriate PPE as outlined in the table above.[5]

  • Perform weighing within a chemical fume hood or a balance enclosure to contain any airborne particles.[5][11]

  • Use anti-static weighing paper or a tared container to minimize the dispersal of the powder.[11]

  • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use.[11]

  • Treat all disposable materials used in the process as contaminated waste.[5]

Protocol for Preparing Solutions:
  • Conduct all solution preparation within a certified chemical fume hood. [5]

  • Slowly add the solvent to the solid compound to avoid splashing.

  • If sonication is required to dissolve the compound, ensure the vial is securely capped and placed within a secondary container.[5]

  • Clearly label the solution with the compound name, concentration, solvent, date, and your initials.[4]

Disposal Plan: Environmental Stewardship

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Collect all waste containing this compound, including contaminated PPE and disposable labware, in a designated, compatible, and clearly labeled hazardous waste container.[12]

  • Never mix incompatible waste streams. [13]

  • Keep the waste container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[12]

Disposal Procedure:
  • Do not discharge the chemical into drains or the environment. [8][12]

  • The recommended method for disposal is to engage a licensed hazardous waste disposal company. [10][12]

  • The typical disposal route is controlled incineration with flue gas scrubbing. [12]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[12]

Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and regulations.[12]

By integrating these detailed protocols and the underlying scientific reasoning into your laboratory's standard operating procedures, you can foster a robust safety culture and ensure the well-being of your team while advancing your critical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.